Vitamin D3 Octanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H58O2 |
|---|---|
Molecular Weight |
510.8 g/mol |
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate |
InChI |
InChI=1S/C35H58O2/c1-7-8-9-10-11-17-34(36)37-31-21-18-27(4)30(25-31)20-19-29-16-13-24-35(6)32(22-23-33(29)35)28(5)15-12-14-26(2)3/h19-20,26,28,31-33H,4,7-18,21-25H2,1-3,5-6H3/b29-19+,30-20-/t28-,31+,32-,33+,35-/m1/s1 |
InChI Key |
ARPKBLFKZDOQKT-MOKSJEDKSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis and Purification of Vitamin D3 Octanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Vitamin D3 Octanoate, a significant derivative of Vitamin D3. This document details both chemical and enzymatic synthesis pathways, purification protocols, and analytical characterization. Furthermore, it elucidates the crucial role of Vitamin D3 in key signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.
Introduction
Vitamin D3, or cholecalciferol, is a vital prohormone primarily known for its role in calcium and phosphate homeostasis. Its ester derivatives, such as this compound, are of increasing interest in pharmaceutical research. Esterification can modify the lipophilicity and pharmacokinetic profile of the parent molecule, potentially leading to enhanced stability, altered bioavailability, and novel therapeutic applications. This compound is an ester formed from the reaction of Vitamin D3 and octanoic acid.[] This guide provides detailed methodologies for its synthesis and purification, catering to the needs of scientific professionals.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several chemical routes, with Steglich esterification being a prominent and mild method suitable for sensitive substrates like Vitamin D3.
Steglich Esterification Protocol
The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the formation of an ester from a carboxylic acid and an alcohol under gentle conditions.[2][3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Vitamin D3 (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the stirred solution, add octanoic acid (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents).
-
Reaction Conditions: Allow the reaction to stir at room temperature (20-25°C) for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | Vitamin D3 |
| Reagents | Octanoic acid, DCC, DMAP |
| Solvent | Dichloromethane (DCM) |
| Temperature | 20-25°C |
| Reaction Time | 12-24 hours |
| Typical Crude Yield | 85-95% |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder conditions and with fewer byproducts. Lipases are commonly employed for esterification reactions.
Lipase-Catalyzed Esterification Protocol
Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are effective catalysts for the transesterification or direct esterification of Vitamin D3.[5]
Experimental Protocol:
-
Reaction Setup: In a sealed vessel, dissolve Vitamin D3 (1 equivalent) and octanoic acid vinyl ester (3-5 equivalents) in an organic solvent such as toluene or hexane.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Enzyme Removal: Once the reaction reaches equilibrium or completion, remove the immobilized enzyme by filtration.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | Vitamin D3 |
| Acyl Donor | Octanoic acid vinyl ester |
| Enzyme | Immobilized Candida antarctica lipase B |
| Solvent | Toluene or Hexane |
| Temperature | 40-60°C |
| Reaction Time | 24-72 hours |
| Typical Yield | 70-90% |
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. A combination of chromatography and crystallization is typically employed.
Purification Protocol
1. Silica Gel Chromatography:
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
2. Crystallization:
-
Solvent Selection: Dissolve the purified ester in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, ethyl acetate).[6][7][8][9]
-
Cooling: Slowly cool the solution to induce crystallization. The process can be aided by seeding with a small crystal of the pure product.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Quantitative Data (Estimated):
| Parameter | Value |
| Purification Method | Silica Gel Chromatography followed by Crystallization |
| Chromatography Eluent | Hexane/Ethyl Acetate gradient |
| Crystallization Solvent | Acetone or Ethyl Acetate/Hexane |
| Typical Recovery Yield | 70-85% (from chromatography) |
| Final Purity | >98% (by HPLC) |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | A single major peak corresponding to this compound.[10][11][12] |
| ¹H NMR | Structural confirmation | Peaks corresponding to the protons of the Vitamin D3 backbone and the octanoate chain. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbons of the Vitamin D3 backbone and the octanoate chain.[13][14][15][16] |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of this compound (C35H58O2, MW: 510.83 g/mol ). |
Signaling Pathways
Vitamin D3 exerts its biological effects through complex signaling pathways, primarily via the Vitamin D Receptor (VDR). It also modulates other key pathways, such as the Wnt/β-catenin signaling cascade.
Vitamin D Receptor (VDR) Signaling Pathway
The genomic actions of Vitamin D3 are mediated by the nuclear Vitamin D Receptor (VDR). Upon binding its active form, 1α,25-dihydroxyvitamin D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[5][17][18][19]
Vitamin D Receptor (VDR) Signaling Pathway.
Inhibition of Wnt/β-catenin Signaling by Vitamin D3
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Its aberrant activation is implicated in various cancers. Vitamin D3 has been shown to inhibit this pathway at multiple levels.[20][21][22][23][24] It can promote the expression of VDR, which in turn can directly interact with β-catenin, leading to its degradation and preventing its translocation to the nucleus. This inhibition results in the downregulation of Wnt target genes.
References
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3157678A - Method of producing a crystalline ester of vitamin d3 and crystalline vitamin d3 which may be obtained therefrom - Google Patents [patents.google.com]
- 7. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]
- 8. US3168535A - Preparation of crystalline vitamin d3 and vitamin d3 benzoate - Google Patents [patents.google.com]
- 9. Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]
- 18. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. The role of vitamin D in the Wnt/β-catenin signaling pathway [repository.usmf.md]
- 22. gjpb.de [gjpb.de]
- 23. scispace.com [scispace.com]
- 24. Vitamin D Is a Multilevel Repressor of Wnt/β-Catenin Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cholecalciferol Octanoate: A Technical Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecalciferol octanoate, the octanoic acid ester of vitamin D3, is a lipid-soluble compound with potential applications in drug delivery and supplementation. While direct research on the specific biological activities of cholecalciferol octanoate is limited, its role as a prodrug of cholecalciferol (vitamin D3) provides a strong basis for understanding its potential physiological effects. This technical guide synthesizes the current understanding of cholecalciferol's mechanism of action, the role of vitamin D esters, and the established experimental protocols to evaluate the biological activity of vitamin D analogs. This document serves as a foundational resource for researchers investigating cholecalciferol octanoate, outlining the expected metabolic pathway and the methodologies required for its comprehensive biological characterization.
Introduction: Cholecalciferol and its Esters
Cholecalciferol (vitamin D3) is a prohormone essential for calcium and phosphate homeostasis, bone health, and a wide range of other physiological processes, including immune modulation and cell proliferation.[1][2] In its natural form, cholecalciferol is produced in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources.[3] To exert its biological effects, cholecalciferol must undergo two hydroxylation steps: first in the liver to form 25-hydroxycholecalciferol (calcifediol), and then in the kidneys to produce the biologically active hormone, 1α,25-dihydroxycholecalciferol (calcitriol).[4]
Fatty acid esters of cholecalciferol, such as cholecalciferol octanoate, are found endogenously and are considered a storage form of vitamin D3 in the skin.[5] The esterification of cholecalciferol with fatty acids like octanoic acid increases its lipophilicity. It is hypothesized that these esters are hydrolyzed by esterases to release free cholecalciferol, which can then enter the circulation and undergo metabolic activation.[5] This prodrug approach could potentially offer advantages such as altered pharmacokinetics, including prolonged release and reduced hypercalcemic activity compared to the active hormonal form.
Hypothesized Mechanism of Action of Cholecalciferol Octanoate
The biological activity of cholecalciferol octanoate is predicated on its conversion to cholecalciferol. The proposed mechanism involves enzymatic hydrolysis, likely by esterases present in the skin, gut, or liver, to yield cholecalciferol and octanoic acid. Subsequently, the released cholecalciferol would follow the established metabolic pathway to its active form, calcitriol.
The genomic actions of calcitriol are mediated through the vitamin D receptor (VDR), a nuclear transcription factor.[6] Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1][6] This leads to the modulation of genes involved in calcium transport, bone metabolism, cell differentiation, and immune function.
Caption: Hypothesized metabolic activation and signaling pathway of cholecalciferol octanoate.
Quantitative Data on Biological Activity
As of the date of this publication, there is a notable absence of publicly available quantitative data specifically for the biological activity of cholecalciferol octanoate. Studies have focused on the parent compound, cholecalciferol, and its active metabolites. The table below summarizes representative data for cholecalciferol and its active metabolite to provide a baseline for potential future studies on cholecalciferol octanoate.
| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |
| Cholecalciferol | Cell Viability | CaSki | IC50 | Not determined, significant decrease at 100 & 1000 ng/mL | [3] |
| Cholecalciferol | Apoptosis Induction | CaSki | % Apoptotic Cells | Significant increase at 100 & 1000 ng/mL | [3] |
| 1α,25(OH)2D3 | VDR Binding Affinity | Rat Thyroid Cells (FRTL-5) | IC50 | ~1.2-fold higher than KH 1060 | [7] |
| 1α,25(OH)2D3 | Gene Expression | Human Osteosarcoma (MG-63) | Luciferase Reporter | Significant induction | [8] |
| Various Vitamin D Analogs | Hypercalcemic Activity | Mice | Serum Calcium Levels | Varied depending on analog structure | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of cholecalciferol octanoate.
In Vitro Hydrolysis Assay
This assay determines the rate at which cholecalciferol octanoate is converted to cholecalciferol in a biologically relevant matrix.
-
Objective: To quantify the hydrolysis of cholecalciferol octanoate to cholecalciferol in the presence of esterases.
-
Materials:
-
Cholecalciferol octanoate
-
Porcine liver esterase or human liver microsomes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard (e.g., deuterated cholecalciferol)
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of cholecalciferol octanoate in a suitable organic solvent (e.g., ethanol).
-
In a microcentrifuge tube, combine PBS, the esterase source, and the cholecalciferol octanoate solution.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the concentrations of remaining cholecalciferol octanoate and the formed cholecalciferol.
-
Calculate the rate of hydrolysis.
-
Caption: Experimental workflow for determining the in vitro hydrolysis rate of cholecalciferol octanoate.
Vitamin D Receptor (VDR) Binding Assay
This competitive binding assay measures the affinity of a test compound for the VDR.
-
Objective: To determine the relative binding affinity of cholecalciferol octanoate and cholecalciferol for the VDR.
-
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃ (radiolabeled calcitriol)
-
Unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Test compounds (cholecalciferol octanoate, cholecalciferol)
-
Binding buffer
-
Dextran-coated charcoal
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate a fixed amount of recombinant VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃.
-
In parallel, incubate the VDR and radiolabeled calcitriol with increasing concentrations of unlabeled calcitriol (for the standard curve) or the test compounds.
-
Allow the binding reaction to reach equilibrium.
-
Add dextran-coated charcoal to adsorb unbound ligand.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which represents the amount of bound radioligand.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of a compound to activate VDR-mediated gene transcription.
-
Objective: To assess the functional activity of cholecalciferol octanoate in activating the VDR signaling pathway.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human VDR
-
Reporter plasmid containing a luciferase gene driven by a promoter with multiple VDREs
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with various concentrations of the test compounds or a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.
-
Caption: Experimental workflow for assessing VDR-mediated transcriptional activity.
Conclusion
Cholecalciferol octanoate holds promise as a prodrug for vitamin D3, potentially offering modified pharmacokinetic properties. While direct experimental data on its biological activity are currently lacking, its mechanism of action is anticipated to be dependent on its hydrolysis to cholecalciferol. The experimental protocols detailed in this guide provide a robust framework for the future investigation and characterization of cholecalciferol octanoate and other vitamin D esters. Such studies are crucial for elucidating their therapeutic potential and for the development of novel vitamin D-based therapies.
References
- 1. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecalciferol (vitamin D3): efficacy, safety, and implications in public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. Vitamin D receptor binding and biological effects of cholecalciferol analogues in rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Determination of Vitamin D Function Using Transgenic Mice Carrying a Human Osteocalcin Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
In Vitro Stability and Solubility of Vitamin D3 Octanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, or cholecalciferol, is a crucial fat-soluble vitamin essential for calcium homeostasis, bone metabolism, and various other physiological processes. Its therapeutic potential is vast, but its poor aqueous solubility and instability present significant challenges in the development of effective pharmaceutical formulations. To overcome these limitations, prodrug strategies are often employed, such as the synthesis of Vitamin D3 esters. This technical guide focuses on Vitamin D3 Octanoate, an ester derivative of Vitamin D3, providing an in-depth overview of its in vitro stability and solubility characteristics.
As a prodrug, this compound is designed to enhance the physicochemical properties of the parent molecule, potentially leading to improved stability, solubility, and bioavailability. In vitro, it is anticipated that the octanoate ester will undergo hydrolysis to release the active Vitamin D3. Understanding the rate and extent of this conversion, as well as the inherent stability and solubility of the ester itself, is critical for the design and interpretation of preclinical studies.
This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support researchers in the field of drug development. While direct studies on this compound are limited, this guide draws upon extensive research on Vitamin D3 to provide a comprehensive predictive analysis and a framework for future investigations.
In Vitro Solubility
The solubility of a compound is a critical determinant of its behavior in in vitro assays and its potential for oral absorption. Vitamin D3 is notoriously hydrophobic with very low aqueous solubility.[1] this compound, being an ester, is also expected to be lipophilic.
Summary of Solubility Data
The following tables summarize the known solubility of Vitamin D3 and its octanoate ester in various solvents. This data is essential for the preparation of stock solutions and for understanding the potential for precipitation in aqueous in vitro systems.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [2] |
Table 2: Solubility of Vitamin D3
| Solvent | Solubility | Temperature | Reference(s) |
| Water | Practically Insoluble | Room Temperature | [1] |
| Phosphate Buffered Saline (PBS) | Practically Insoluble | 37°C | [3] |
| Ethanol | ~30 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Not Specified | [4] |
Experimental Protocol: Solubility Determination
A standard method for determining the solubility of lipophilic compounds like this compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., PBS pH 7.4, cell culture medium, ethanol, DMSO)
-
Shaker water bath or orbital shaker
-
Centrifuge
-
0.45 µm PVDF syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaker water bath set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
In Vitro Stability
The stability of this compound in various in vitro systems is a critical parameter that influences the outcome and reproducibility of experimental results. As a prodrug, its primary degradation pathway in aqueous and biological media is expected to be hydrolysis of the ester bond to yield Vitamin D3 and octanoic acid. However, like its parent compound, it may also be susceptible to degradation by factors such as pH, temperature, and light.
Summary of Stability Data
Direct quantitative stability data for this compound is not widely available. However, the stability of Vitamin D3 has been extensively studied and provides a valuable reference. The formation of this compound has been identified as a degradation product of Vitamin D3 in stressed formulations, indicating the lability of the parent molecule and the potential for ester formation and hydrolysis.[1]
Table 3: Factors Affecting the Stability of Vitamin D3 in Aqueous Solutions
| Factor | Effect on Stability | Optimal Conditions | Reference(s) |
| pH | Less stable in acidic conditions (pH < 5). | Most stable at pH > 5. | [5][6] |
| Temperature | Degradation increases with higher temperatures. | Lower temperatures (e.g., 4°C) slow degradation. | [7] |
| Light | Susceptible to photodegradation. | Protection from light is crucial. | [5] |
| Oxygen | Prone to oxidation. | Storage under an inert atmosphere (e.g., nitrogen). | [5] |
| Metal Ions (e.g., Cu2+, Fe2+) | Catalyze degradation. | Use of chelating agents like EDTA can improve stability. | [5][8] |
It is reasonable to hypothesize that this compound will exhibit similar sensitivities, with the added factor of ester hydrolysis. The rate of hydrolysis is expected to be pH-dependent, with faster rates under acidic or basic conditions compared to neutral pH.
Experimental Protocol: In Vitro Stability Assessment
This protocol describes a general method for assessing the stability of this compound in a buffered aqueous solution.
Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate buffer, citrate buffer)
-
Incubator or water bath
-
Amber vials to protect from light
-
HPLC system with UV detector
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Dilute the stock solution into the pre-warmed aqueous buffer in amber vials to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
-
Place the vials in an incubator set at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Immediately quench the degradation reaction by adding the aliquot to a vial containing a quenching solution (e.g., cold acetonitrile). This will precipitate proteins and stop enzymatic activity if present.
-
Analyze the samples by a validated HPLC-UV method to quantify the remaining concentration of this compound and the appearance of Vitamin D3.
-
Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., half-life, degradation rate constant).
Analytical Methodology
Accurate and precise quantification of this compound and its primary metabolite, Vitamin D3, is essential for solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and reliable technique for this purpose.
HPLC-UV Method for Quantification
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being more hydrophobic than Vitamin D3, will have a longer retention time on a C18 column. Quantification is achieved by comparing the peak area of the analyte to a standard curve.
Typical Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A typical mobile phase could be acetonitrile:water (99:1, v/v).[10]
-
Flow Rate: 1.0 - 2.0 mL/min.[9]
-
Detection Wavelength: 265 nm, the maximum absorbance for Vitamin D3.[10] this compound is expected to have a similar absorbance maximum.
-
Column Temperature: 30-40°C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
For solubility studies, the filtered and diluted supernatant is directly injected.
-
For stability studies, the quenched samples are centrifuged to remove any precipitate, and the supernatant is injected.
In Vitro Experimental Workflows and Signaling Pathways
Experimental Workflow for Stability and Solubility Assessment
The following diagram illustrates a typical workflow for assessing the in vitro stability and solubility of a test compound like this compound.
Caption: Workflow for in vitro solubility and stability testing.
Vitamin D3 Signaling Pathway
This compound is a prodrug that is expected to release Vitamin D3, which then activates the Vitamin D signaling pathway. The canonical pathway involves the binding of the active form of Vitamin D3, calcitriol (1,25-dihydroxyvitamin D3), to the Vitamin D Receptor (VDR).
Caption: Canonical Vitamin D3 signaling pathway.
Conclusion
This compound holds promise as a prodrug to improve the pharmaceutical properties of Vitamin D3. While direct experimental data on its in vitro stability and solubility are emerging, a robust understanding can be extrapolated from the extensive knowledge of the parent compound. This technical guide provides a framework for researchers to design and conduct in vitro studies on this compound. The presented protocols for solubility and stability assessment, along with the detailed analytical methodology, offer a starting point for generating crucial preclinical data. Furthermore, the visualization of the experimental workflow and the canonical Vitamin D signaling pathway provides a clear context for the mechanism of action of this prodrug. Future research should focus on generating specific quantitative stability and solubility data for this compound in various in vitro systems to fully characterize its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polymeric Nanospheres for Topical Delivery of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Vitamin D3 Octanoate in Calcium and Phosphorus Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the independent role, mechanism of action, and quantitative effects of Vitamin D3 Octanoate in calcium and phosphorus homeostasis is limited. This compound is an ester of cholecalciferol (Vitamin D3). It is postulated that, as a prodrug, it undergoes hydrolysis to release Vitamin D3, which then follows the established metabolic pathway to regulate mineral balance. This guide will focus on the well-documented role of Vitamin D3 and its active metabolites.
Executive Summary
Vitamin D is a critical fat-soluble pro-hormone essential for maintaining calcium and phosphorus homeostasis, which is vital for skeletal mineralization and a multitude of other physiological processes[1][2][3][4]. The hormonally active form, calcitriol (1,25-dihydroxyvitamin D3), meticulously orchestrates the absorption, reabsorption, and mobilization of these minerals. This compound, an ester derivative, is presumed to act as a prodrug, releasing Vitamin D3 to be activated and subsequently exert its physiological effects. This document provides a technical overview of the metabolic activation of Vitamin D3 and the downstream signaling pathways through which it governs calcium and phosphorus balance.
Vitamin D3 Metabolism and Activation
Vitamin D3 (cholecalciferol) is obtained either from dietary sources or synthesized in the skin from 7-dehydrocholesterol upon exposure to ultraviolet B (UVB) radiation[5][6][7]. To become biologically active, it undergoes a two-step hydroxylation process[5][7][8].
-
Hepatic 25-Hydroxylation: In the liver, Vitamin D3 is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D3 (calcifediol)[5][6][7][9]. Calcifediol is the major circulating form of Vitamin D and is used to determine a patient's Vitamin D status[9][10][11].
-
Renal 1α-Hydroxylation: Calcifediol is transported to the kidneys where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol)[5][6][7]. This step is the primary point of regulation for Vitamin D activity.
The regulation of 1α-hydroxylase is tightly controlled by parathyroid hormone (PTH), serum calcium and phosphate levels, and fibroblast growth factor 23 (FGF23)[3][7][12]. Low serum calcium stimulates PTH secretion, which in turn upregulates CYP27B1 activity. Conversely, high levels of FGF23 and calcitriol itself inhibit the enzyme[7].
Metabolic Pathway Diagram
Caption: Metabolic activation pathway of Vitamin D3.
Mechanism of Action in Calcium and Phosphorus Homeostasis
Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor present in numerous tissues[13][14][15][16]. The binding of calcitriol to the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes[14][15].
Intestine: The Primary Site of Action
The principal function of calcitriol is to enhance the intestinal absorption of dietary calcium and phosphorus[1][2][14][17].
-
Calcium Absorption: Calcitriol upregulates the expression of genes involved in the transcellular transport of calcium in enterocytes. These include the Transient Receptor Potential Vanilloid member 6 (TRPV6) apical calcium channel, Calbindin-D9k (an intracellular calcium-binding protein), and the plasma membrane Ca2+-ATPase (PMCA1b) for basolateral extrusion[14].
-
Phosphorus Absorption: Calcitriol increases intestinal phosphate absorption by upregulating the expression of the sodium-phosphate cotransporter NaPi-IIb[12].
Kidneys: Regulating Mineral Reabsorption
In the kidneys, calcitriol works synergistically with PTH to enhance the reabsorption of calcium in the distal tubules, thereby reducing its excretion[1][14]. It also promotes the reabsorption of phosphate[3][4].
Bone: A Dual Role
Calcitriol is essential for normal bone mineralization by ensuring an adequate supply of calcium and phosphate[3]. However, in states of profound calcium deficiency, calcitriol, along with PTH, stimulates the differentiation of osteoclasts. These cells then mobilize calcium and phosphate from the bone matrix to maintain serum calcium levels within a narrow physiological range[14][18].
Parathyroid Gland: A Negative Feedback Loop
Calcitriol directly suppresses the transcription of the PTH gene in the parathyroid glands. This action creates a negative feedback loop, as high levels of calcitriol reduce PTH production, which in turn decreases the synthesis of calcitriol in the kidneys[7].
Homeostasis Signaling Pathway Diagram
Caption: Calcitriol's role in calcium and phosphorus homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Vitamin D metabolism and its effects. Data is derived from studies on Vitamin D3 and its metabolites.
Table 1: Pharmacokinetic Parameters of Vitamin D Metabolites
| Metabolite | Half-Life | Normal Circulating Concentration | Vitamin D Binding Protein (DBP) Affinity (Ka) |
|---|---|---|---|
| Vitamin D3 (Cholecalciferol) | ~2 days[9] | Variable | 4x10⁷ M⁻¹[6] |
| 25(OH)D (Calcifediol) | ~15-21 days[9][10] | 25-200 nmol/L[10] | 5x10⁸ M⁻¹[6] |
| 1,25(OH)2D (Calcitriol) | ~15 hours[10] | 40-150 pmol/L | 4x10⁷ M⁻¹[6] |
Table 2: Effects of Calcitriol on Mineral Absorption and Gene Expression
| Parameter | Effect | Target Gene(s) / Protein(s) | Reference |
|---|---|---|---|
| Intestinal Calcium Absorption | Increases efficiency to 30-40% | TRPV6, Calbindin-D9k, PMCA1b | [3][4][14] |
| Intestinal Phosphate Absorption | Increases efficiency to ~80% | NaPi-IIb | [3][4][12] |
| VDR Activation (EC50 in cardiomyocytes) | 0.3 nM | VDR | [19] |
| CYP24A1 Stimulation (EC50 in cardiomyocytes) | 6.4 nM | CYP24A1 |[19] |
Key Experimental Protocols
The study of Vitamin D's role in homeostasis involves a range of in vitro and in vivo techniques.
Measurement of Vitamin D Metabolites and Hormones
-
Protocol: Serum levels of 25(OH)D and 1,25(OH)2D are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Immunoassays (e.g., ELISA, RIA) are also used. PTH levels are measured using immunometric assays.
-
Workflow Diagram:
Caption: General workflow for LC-MS/MS analysis of Vitamin D.
Gene Expression Analysis
-
Protocol: To assess the transcriptional effects of calcitriol, target cells (e.g., Caco-2 intestinal cells) or tissues from animal models are treated with the compound. RNA is then extracted, reverse-transcribed to cDNA, and analyzed using quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes like VDR, TRPV6, and CYP24A1. Western blotting is used to quantify protein levels[19].
In Vivo Mineral Balance Studies
-
Protocol: Animal models (e.g., VDR knockout mice) are often used. These animals are placed on diets with varying levels of calcium and phosphorus. Vitamin D compounds are administered, and subsequent changes in serum calcium, phosphorus, and PTH are monitored over time. Urine and fecal samples are collected to perform mineral balance studies, calculating net absorption and excretion.
Conclusion
While direct research on this compound is sparse, its structure strongly suggests it functions as a prodrug for Vitamin D3. Upon its conversion, it enters the well-established metabolic pathway, culminating in the production of calcitriol. Calcitriol is the master hormonal regulator of calcium and phosphorus homeostasis, acting on the intestine, kidneys, and bone via the Vitamin D Receptor to tightly control mineral concentrations in the body. Understanding these fundamental pathways is crucial for researchers and drug development professionals working with any Vitamin D analogue or derivative.
References
- 1. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Vitamin D and Phosphate Interactions in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Vitamin D (calciferol) metabolism [reactome.org]
- 9. Vitamin D: Pharmacokinetics and Safety When Used in Conjunction with the Pharmaceutical Drugs Used in Cancer Patients: A Systematic Review | MDPI [mdpi.com]
- 10. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jarem.org [jarem.org]
- 12. Forget the phosphorus: A case of hypervitaminosis D-induced symptomatic hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Vitamin D, calcium homeostasis and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vitamin D receptor activation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Differential effects of vitamin d receptor agonists on gene expression in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pre-clinical Studies on Vitamin D3 Esters in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, primarily synthesized in the skin through exposure to ultraviolet B (UVB) radiation, is a crucial prohormone for calcium homeostasis and bone metabolism. While the biological activities of its hydroxylated metabolites, particularly calcitriol (1,25-dihydroxyvitamin D3), are well-established, a significant body of research indicates that Vitamin D3 can be esterified with fatty acids, forming Vitamin D3 esters. These esters represent a storage form of the vitamin and are increasingly being investigated for their potential as prodrugs in various therapeutic applications. This technical guide provides a comprehensive overview of pre-clinical studies on Vitamin D3 esters in animal models, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
I. Quantitative Analysis of Vitamin D3 Ester Distribution in Animal Models
Pre-clinical studies, primarily in rodent models, have demonstrated the presence and quantified the levels of Vitamin D3 esters in various tissues. These esters are predominantly fatty acid esters, with palmitate, stearate, oleate, and linoleate being the most commonly identified acyl groups.[1][2]
Table 1: Distribution and Percentage of Esterified Vitamin D3 in Rodent Tissues
| Animal Model | Tissue | Condition | Percentage of Total Vitamin D3 as Esters | Reference(s) |
| Rat | Skin | UVB Irradiation | ~84.3% | [3] |
| Mouse | Skin | UVB Irradiation | ~80% | [4][5] |
| Rat (Vitamin D-deficient) | Liver | 24hr post [1-3H]cholecalciferol administration | 5-11% | [1] |
| Rat (Vitamin D-deficient) | Kidney | 24hr post [1-3H]cholecalciferol administration | 4.5-20% | [1] |
| Rat | Liver | 72hr post [1-3H]cholecalciferol administration | 67% | [2] |
| Rat | Kidney | 48hr post [1-3H]cholecalciferol administration | ~10% (of total kidney Vitamin D) | [2] |
| Rat | Thoracic Duct Lymph | 12hr post [1-3H]cholecalciferol administration | 1.4% (of total Vitamin D in lymph) | [2] |
Table 2: Fatty Acid Composition of Vitamin D3 Esters in Rat Tissues
| Tissue | Palmitate | Stearate | Oleate | Linoleate | Reference(s) |
| Liver | Major Component | Major Component | Major Component | Major Component | [1] |
| Kidney | Higher proportion of saturated fatty acid esters compared to liver | [1] | |||
| Thoracic Duct Lymph | 31% | 25% | 16% | 16% | [2] |
II. Experimental Protocols
The accurate quantification and analysis of Vitamin D3 esters in biological samples require specific and sensitive methodologies. The following sections detail the key experimental protocols cited in the literature.
Animal Models and Induction of Vitamin D3 Ester Formation
-
UVB Irradiation Model:
-
Animals: Hairless mice or rats are commonly used.
-
Procedure: Animals are exposed to a controlled dose of UVB radiation (e.g., from a fluorescent sunlamp) on their dorsal skin. The dosage and duration of exposure are critical parameters to control for consistent Vitamin D3 synthesis and esterification.[3]
-
-
Oral Administration Model:
-
Animals: Vitamin D-deficient rats are often used to study the metabolism of administered Vitamin D3. Deficiency is typically induced by feeding a vitamin D-deficient diet for several weeks.
-
Procedure: Radiolabeled ([3H] or [14C]) cholecalciferol is administered orally via gastric intubation. Tissues and fluids are collected at various time points post-administration to track the distribution and metabolism of the labeled vitamin.[1][2]
-
Extraction of Vitamin D3 and its Esters from Tissues
-
Principle: A multi-step solvent extraction is employed to isolate the lipophilic Vitamin D3 and its esters from the complex biological matrix.
-
Protocol Outline:
-
Homogenization: Tissue samples (e.g., skin, liver) are homogenized in a suitable solvent, such as a mixture of chloroform and methanol.
-
Lipid Extraction: A Folch extraction or a similar liquid-liquid extraction method is performed to separate the lipid phase containing Vitamin D3 and its esters.
-
Saponification (Optional but common): To remove interfering lipids, the lipid extract can be saponified using potassium hydroxide. This step hydrolyzes triglycerides but leaves the sterol esters, including Vitamin D3 esters, intact under controlled conditions.
-
Solid-Phase Extraction (SPE): The extract is further purified using SPE cartridges to remove polar lipids and other interfering substances.[6]
-
Quantification of Vitamin D3 Esters
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used to separate Vitamin D3 from its various ester forms. A normal-phase or reverse-phase column can be used, depending on the specific separation requirements.
-
Detection: UV detection at the characteristic absorbance maximum of Vitamin D3 (around 265 nm) is commonly used for quantification.[3]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of Vitamin D3 and its esters. The liquid chromatography system separates the compounds, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.
-
Advantages: This method is considered the gold standard for its ability to differentiate between various metabolites and esters with high accuracy.[7][8][9]
-
III. Signaling Pathways and Biological Fate of Vitamin D3 Esters
Current evidence suggests that Vitamin D3 esters do not have their own specific signaling pathway. Instead, they are believed to act as a storage form and a prodrug of Vitamin D3, which is then metabolized to the active hormone, 1,25-dihydroxyvitamin D3, to exert its biological effects.
Proposed Metabolic and Signaling Pathway of Vitamin D3 Esters
Caption: Metabolic and signaling pathway of Vitamin D3 esters.
Explanation of the Pathway:
-
Formation in the Skin: Upon exposure to UVB radiation, both free 7-dehydrocholesterol and its esterified forms are converted to pre-Vitamin D3 and pre-Vitamin D3 esters, respectively. These then undergo thermal isomerization to form free Vitamin D3 and Vitamin D3 esters.[3][4]
-
Transport and Hydrolysis: Vitamin D3 esters are transported in the circulation. Evidence suggests that these esters are hydrolyzed by esterases to release free Vitamin D3 before they can be further metabolized.[4][5] This hydrolysis step is crucial as the Vitamin D Binding Protein (DBP) has a much lower affinity for the esterified form.
-
Classical Vitamin D Signaling: The released free Vitamin D3 binds to DBP and is transported to the liver. In the liver, it undergoes hydroxylation to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of Vitamin D. Calcifediol is then transported to the kidneys and other tissues where it is converted by the enzyme 1α-hydroxylase (CYP27B1) to the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).
-
Genomic Action: Calcitriol binds to the Vitamin D Receptor (VDR) in the nucleus of target cells. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D response elements (VDREs) on the DNA, leading to the regulation of gene transcription. This genomic action is responsible for the well-known effects of Vitamin D on calcium and phosphate homeostasis, bone metabolism, and immune function.
Autocrine and Paracrine Signaling in Bone
Caption: Autocrine and paracrine actions of Vitamin D in bone.
Explanation: In addition to the endocrine pathway, bone cells themselves, including osteoblasts, can take up circulating 25-hydroxyvitamin D3 and convert it to active 1,25-dihydroxyvitamin D3 via their own CYP27B1 enzyme.[10][11][12] This locally produced calcitriol can then act in an autocrine (on the same cell) or paracrine (on nearby cells) manner to regulate bone cell differentiation and function, including the expression of RANKL, a key factor in osteoclastogenesis.[10][11][12] This local control mechanism highlights the importance of maintaining adequate serum levels of 25-hydroxyvitamin D3 for optimal bone health.
IV. Vitamin D3 Esters as Prodrugs
The esterification of Vitamin D3 presents a potential strategy for developing prodrugs with improved pharmacokinetic profiles.
-
Potential Advantages:
-
Increased Lipophilicity: Esterification can increase the lipophilicity of Vitamin D3, potentially altering its absorption, distribution, and storage in the body.
-
Sustained Release: The gradual hydrolysis of Vitamin D3 esters in vivo could lead to a more sustained release of the active vitamin, potentially reducing the need for frequent dosing and minimizing fluctuations in serum levels.
-
Targeted Delivery: While not extensively explored, specific fatty acid esters could potentially be designed to target certain tissues or cell types.
-
-
Pre-clinical Evidence and Future Directions:
-
Studies on synthetic Vitamin D analogs, some with ester-like modifications, have shown promise in preclinical models of diseases like osteoporosis and cancer. However, more research is needed to specifically evaluate the therapeutic potential of naturally occurring fatty acid esters of Vitamin D3 as prodrugs.
-
Future pre-clinical studies should focus on the pharmacokinetics and pharmacodynamics of specific Vitamin D3 esters in animal models of metabolic bone diseases and other conditions where Vitamin D supplementation is beneficial. These studies will be crucial in determining the efficacy and safety of Vitamin D3 esters as a novel therapeutic strategy.
-
V. Conclusion
Pre-clinical studies in animal models have established that Vitamin D3 esters are a significant form of Vitamin D, particularly in the skin following UVB exposure. These esters serve as a storage depot for the vitamin and are hydrolyzed to free Vitamin D3 to enter the classical metabolic and signaling pathways. The methodologies for their extraction and quantification are well-defined, with LC-MS/MS being the preferred analytical technique. While the concept of using Vitamin D3 esters as prodrugs is promising, further research is required to fully elucidate their therapeutic potential in various disease models. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this evolving area of Vitamin D biology.
References
- 1. Investigations on vitamin D esters synthesized in rats. Detection and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of fatty acid esterified vitamin D3 in rat skin by exposure to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D esters are the major form of vitamin D produced by UV irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation | MDPI [mdpi.com]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autocrine and Paracrine Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autocrine and paracrine actions of vitamin d. | Semantic Scholar [semanticscholar.org]
- 12. Vitamin D and Bone: A Story of Endocrine and Auto/Paracrine Action in Osteoblasts [mdpi.com]
The Dual Nature of Vitamin D3: Unveiling the Significance of its Esterified Forms in Endogenous Storage and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, a secosteroid hormone crucial for calcium homeostasis, immune function, and cellular regulation, exists in the body not only in its free form but also as fatty acid esters. These esters, long considered a minor metabolic footnote, are now emerging as a significant long-term storage depot for the vitamin, particularly in the skin. This technical guide provides a comprehensive overview of the natural occurrence of vitamin D3 esters, their endogenous metabolism, and the current understanding of their physiological role. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this often-overlooked aspect of vitamin D biology.
Natural Occurrence of Vitamin D3 Esters
Vitamin D3 esters are found in various tissues, with the highest concentrations reported in the skin following exposure to ultraviolet B (UVB) radiation. Evidence also points to their presence in adipose tissue, liver, and plasma.
Skin: The Primary Site of Ester Formation and Storage
The skin is the principal site of both vitamin D3 synthesis and its subsequent esterification. Upon UVB exposure, 7-dehydrocholesterol in the skin is converted to pre-vitamin D3, which then thermally isomerizes to vitamin D3. A significant portion of this newly synthesized vitamin D3 is then esterified with fatty acids.
-
In mice, vitamin D3 esters can account for as much as 80% of the total vitamin D3 in the skin following UVB irradiation[1][2].
-
The esterified form serves as a stable, long-term storage reservoir of vitamin D3 within the skin[1].
Adipose Tissue, Liver, and Plasma
While the skin is the primary storage site, vitamin D3 esters have also been identified in other tissues, suggesting a dynamic interplay in their systemic distribution and metabolism.
-
Studies in rats have shown that the liver can contain a significant proportion of vitamin D3 as esters, reaching up to 67% of the total hepatic vitamin D3 72 hours after administration[3].
-
Human adipose tissue is a known storage site for vitamin D3, and while direct quantification of the ester fraction is limited, the lipophilic nature of these esters suggests they are likely stored within adipocytes[4][5][6].
-
Vitamin D3 esters are also transported in the plasma, albeit at lower concentrations compared to free vitamin D3 and its hydroxylated metabolites.
Table 1: Quantitative Data on Vitamin D3 Ester Occurrence
| Species | Tissue | Concentration/Proportion of Vitamin D3 Esters | Reference(s) |
| Mouse | Skin (post-UVB) | ~80% of total Vitamin D3 | [1][2] |
| Rat | Liver (72h post-administration) | 67% of total Vitamin D3 | [3] |
| Rat | Kidney (48h post-administration) | 10% of total Vitamin D3 | [3] |
| Human | Adipose Tissue (subcutaneous) | 102.8 ± 42.0 nmol/kg (total Vitamin D3) | [7] |
| Human | Adipose Tissue (omental) | 51 ± 13 ng/g (total Vitamin D3) | [6] |
Note: Data on specific vitamin D3 ester concentrations in human tissues are limited. The values for human adipose tissue represent total vitamin D3, of which a fraction is presumed to be esterified.
Endogenous Metabolism of Vitamin D3 Esters
The metabolism of vitamin D3 esters involves two key processes: their formation through esterification and their breakdown via hydrolysis to release free vitamin D3.
Esterification: Formation of Vitamin D3 Esters
The esterification of vitamin D3 is catalyzed by enzymes that conjugate fatty acids to the hydroxyl group of the vitamin D3 molecule. Evidence suggests that enzymes involved in cholesterol esterification also play a role in this process.
-
Acyl-CoA:Cholesterol Acyltransferases (ACATs/SOATs): These enzymes, which catalyze the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs, are likely candidates for vitamin D3 esterification.
-
Pancreatic and Plasma Cholesterol-Esterifying Enzymes: Studies in rats have demonstrated that enzymes present in pancreatic juice and plasma can esterify vitamin D3, suggesting a role for these enzymes in the esterification of dietary vitamin D3 during absorption[8].
Hydrolysis: Release of Free Vitamin D3
For the stored vitamin D3 to become biologically active, the fatty acid moiety must be cleaved off by esterases or lipases. This hydrolysis step is crucial for releasing free vitamin D3 into the circulation.
-
Evidence from studies on mice suggests that vitamin D3 esters are hydrolyzed in the skin before the free vitamin D3 is transported into the bloodstream[2].
-
The specific enzymes responsible for the hydrolysis of vitamin D3 esters in human tissues have not been fully characterized, but various lipases and esterases are likely involved.
Experimental Protocols
Precise and reproducible experimental methods are essential for advancing our understanding of vitamin D3 ester metabolism. Below are generalized protocols for key experimental procedures.
Extraction and Quantification of Vitamin D3 Esters
The analysis of vitamin D3 esters typically involves lipid extraction followed by chromatographic separation and detection.
Table 2: Protocol for Extraction and Analysis of Vitamin D3 Esters
| Step | Procedure |
| 1. Tissue Homogenization | Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline) to create a uniform suspension. |
| 2. Lipid Extraction | Perform a Bligh-Dyer or Folch extraction using a mixture of chloroform and methanol to separate the lipid-soluble components, including vitamin D3 and its esters, from the aqueous phase. |
| 3. Saponification (Optional) | To quantify total vitamin D3 (free + esterified), a saponification step using ethanolic potassium hydroxide can be included to hydrolyze the esters to free vitamin D3. Omitting this step allows for the separate quantification of free and esterified forms. |
| 4. Solid-Phase Extraction (SPE) | Use a C18 or silica-based SPE cartridge to clean up the lipid extract and enrich the vitamin D fraction. |
| 5. Chromatographic Separation | Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a reverse-phase column (e.g., C18) to separate vitamin D3 esters from free vitamin D3 and other metabolites. |
| 6. Detection and Quantification | Utilize a UV detector (at ~265 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) to detect and quantify the separated compounds. Use of stable isotope-labeled internal standards is recommended for accurate quantification. |
In Vitro Acyl-CoA:Cholecalciferol Acyltransferase (VCAT) Assay
This assay measures the enzymatic activity of enzymes responsible for esterifying vitamin D3.
Table 3: Protocol for In Vitro VCAT Assay
| Step | Procedure |
| 1. Enzyme Source Preparation | Prepare microsomes or a purified enzyme fraction from the tissue of interest (e.g., skin keratinocytes, liver cells). |
| 2. Substrate Preparation | Prepare a reaction mixture containing [3H]-labeled cholecalciferol and a specific fatty acyl-CoA (e.g., oleoyl-CoA, palmitoyl-CoA) in an appropriate buffer. |
| 3. Enzyme Reaction | Initiate the reaction by adding the enzyme preparation to the substrate mixture and incubate at 37°C for a defined period. |
| 4. Reaction Termination and Extraction | Stop the reaction by adding a mixture of isopropanol and heptane. Extract the lipids into the heptane phase. |
| 5. Separation of Products | Separate the [3H]-labeled vitamin D3 esters from the unreacted [3H]-cholecalciferol using thin-layer chromatography (TLC) or HPLC. |
| 6. Quantification | Quantify the amount of radioactivity in the ester fraction using liquid scintillation counting to determine the enzyme activity. |
In Vitro Vitamin D3 Esterase/Lipase Assay
This assay measures the enzymatic hydrolysis of vitamin D3 esters.
Table 4: Protocol for In Vitro Vitamin D3 Esterase Assay
| Step | Procedure |
| 1. Enzyme Source Preparation | Prepare a cell lysate or tissue homogenate from the tissue of interest. |
| 2. Substrate Preparation | Synthesize or obtain a specific [3H]-labeled vitamin D3 ester (e.g., [3H]-vitamin D3 oleate). |
| 3. Enzyme Reaction | Incubate the enzyme preparation with the [3H]-labeled vitamin D3 ester substrate in a suitable buffer at 37°C. |
| 4. Reaction Termination and Extraction | Stop the reaction and extract the lipids as described for the VCAT assay. |
| 5. Separation of Products | Separate the released [3H]-cholecalciferol from the unhydrolyzed [3H]-vitamin D3 ester using TLC or HPLC. |
| 6. Quantification | Quantify the radioactivity in the free cholecalciferol fraction to determine the esterase activity. |
Signaling Pathways and Biological Role
Currently, there is no direct evidence to suggest that vitamin D3 esters have their own unique signaling pathways or interact directly with the Vitamin D Receptor (VDR). The prevailing understanding is that their primary biological role is to serve as a storage form of vitamin D3. Upon hydrolysis, the released free vitamin D3 enters the well-established metabolic pathway to become the hormonally active 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], which then exerts its biological effects through both genomic and non-genomic signaling pathways.
Metabolic Pathway of Vitamin D3
The following diagram illustrates the central role of vitamin D3 ester hydrolysis in the overall metabolic activation of vitamin D3.
Genomic Signaling of 1,25(OH)2D3
The classical, genomic actions of 1,25(OH)2D3 are mediated by the nuclear Vitamin D Receptor (VDR).
Non-Genomic Signaling of 1,25(OH)2D3
In addition to its genomic effects, 1,25(OH)2D3 can also elicit rapid, non-genomic responses through membrane-associated signaling pathways.
Conclusion and Future Directions
Vitamin D3 esters represent a significant and physiologically relevant storage form of vitamin D3, particularly in the skin. Their formation and hydrolysis provide a mechanism for the sustained release of the vitamin, which is then converted to its active hormonal form to regulate a plethora of biological processes. While the fundamental aspects of their metabolism are beginning to be understood, several key areas require further investigation:
-
Quantitative analysis in humans: More extensive studies are needed to accurately quantify the levels of vitamin D3 esters in various human tissues, including skin, adipose tissue, and muscle, and to understand how these levels are influenced by factors such as sun exposure, diet, and disease states.
-
Enzyme characterization: The specific enzymes responsible for the esterification and hydrolysis of vitamin D3 in humans need to be identified and characterized. This will be crucial for understanding the regulation of vitamin D3 storage and release.
-
Direct biological effects: Although currently no direct signaling roles are attributed to vitamin D3 esters, further research could explore potential niche functions beyond storage.
-
Therapeutic potential: A deeper understanding of vitamin D3 ester metabolism could open new avenues for therapeutic interventions related to vitamin D deficiency and its associated health issues.
References
- 1. mdpi.com [mdpi.com]
- 2. The Relationship between Ultraviolet Radiation Exposure and Vitamin D Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. The Role of Vitamin D in Adipose Tissue Biology: Adipocyte Differentiation, Energy Metabolism, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Action of Vitamin D in Adipose Tissue: Is There the Link between Vitamin D Deficiency and Adipose Tissue-Related Metabolic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Storage in Adipose Tissue of Obese and Normal Weight Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Enzyme studies on the esterification of vitamin D in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Antitumor Effects of Vitamin D3 Derivatives in Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted antitumor effects of Vitamin D3 derivatives in the context of myeloid leukemia. The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs have demonstrated significant potential in preclinical and clinical settings to induce differentiation, inhibit proliferation, and promote apoptosis of leukemic cells. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to the study of these compounds, serving as a vital resource for advancing research and drug development in this promising area of oncology.
Core Mechanisms of Action: Signaling Pathways
The antitumor effects of Vitamin D3 derivatives in myeloid leukemia are orchestrated through a complex network of intracellular signaling pathways. These pathways, when activated or modulated by Vitamin D3 compounds, converge to halt the uncontrolled proliferation of leukemic blasts and drive them towards a more mature, differentiated phenotype.
The Vitamin D Receptor (VDR) Signaling Pathway
The cornerstone of Vitamin D3's action is the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1] Upon binding to a Vitamin D3 derivative, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. For instance, the expression of the cyclin-dependent kinase inhibitor p27/KIP1 is upregulated, leading to a G1 phase arrest in the cell cycle.
Mitogen-Activated Protein Kinase (MAPK) Pathways
Vitamin D3 derivatives also exert their effects through the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, p38, and JNK pathways. The activation of the ERK pathway is often associated with the initial proliferative burst observed in some myeloid leukemia cell lines upon treatment with Vitamin D3, which is then followed by growth arrest and differentiation.[2] Conversely, sustained activation of the JNK pathway and inhibition of the p38 MAPK pathway have been shown to potentiate Vitamin D3-induced monocytic differentiation.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Biological Activity of 25-Hydroxycholecalciferol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-hydroxycholecalciferol (25(OH)D3), the primary circulating form of vitamin D, has traditionally been viewed as a prohormone, awaiting conversion to the hormonally active 1,25-dihydroxycholecalciferol (calcitriol). However, a growing body of evidence reveals that 25(OH)D3 possesses intrinsic biological activities, influencing cellular processes and gene expression. This technical guide provides an in-depth analysis of the multifaceted role of 25(OH)D3 as a biologically active metabolite. It summarizes key quantitative data, details experimental protocols for its study, and visualizes the critical pathways governing its metabolism and action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of vitamin D metabolism and its therapeutic applications.
Introduction
Vitamin D plays a crucial role in calcium and phosphate homeostasis, bone health, and a variety of other physiological processes. Cholecalciferol (Vitamin D3), produced in the skin upon exposure to ultraviolet B radiation or obtained from dietary sources, is hydroxylated in the liver to form 25-hydroxycholecalciferol (25(OH)D3). While the subsequent renal conversion of 25(OH)D3 to 1,25-dihydroxycholecalciferol (calcitriol) by the enzyme CYP27B1 is a critical activation step, 25(OH)D3 itself is not merely an inert precursor.[1][2] It circulates at concentrations approximately 1,000-fold higher than calcitriol and exhibits a longer half-life, making it the primary indicator of an individual's vitamin D status.[3] Emerging research has demonstrated that 25(OH)D3 can directly bind to the Vitamin D Receptor (VDR), albeit with lower affinity than calcitriol, and can modulate gene expression and cellular functions, particularly at physiological and supra-physiological concentrations.[3] This guide explores the biological activities of 25(OH)D3, distinguishing its direct effects from its role as a substrate for calcitriol synthesis.
Metabolism and Signaling Pathways of 25-Hydroxycholecalciferol
The biological effects of 25(OH)D3 are intrinsically linked to its metabolic pathway. The central step is its conversion to the more potent calcitriol, but its direct actions are also gaining recognition.
References
The Role of Vitamin D3 in the Regulation of Cell Proliferation and Differentiation: A Technical Guide
Abstract
The active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic hormone that plays a critical role in regulating cellular proliferation and differentiation.[1] Beyond its classical functions in calcium and bone homeostasis, calcitriol modulates the expression of a multitude of genes, influencing key signaling pathways that govern cell fate.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which Vitamin D3 exerts its anti-proliferative and pro-differentiative effects. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling networks and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction
Vitamin D3, primarily synthesized in the skin upon exposure to ultraviolet B radiation and obtained from dietary sources, is a prohormone that undergoes sequential hydroxylation in the liver and kidneys to form the biologically active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol).[4] The discovery of the Vitamin D receptor (VDR), a member of the nuclear receptor superfamily, in a wide variety of tissues has unveiled the non-classical, non-calcemic functions of Vitamin D3.[5][6] These functions include the regulation of cell growth, differentiation, and apoptosis.[2][5]
The anti-cancer properties of Vitamin D3 have been a subject of intense research. Numerous in vitro and in vivo studies have demonstrated that calcitriol can inhibit the proliferation of various cancer cell lines and promote their differentiation towards a more mature, less malignant phenotype.[7][8][9] This has significant implications for cancer therapy and prevention. This guide will explore the core molecular mechanisms, present key experimental data and methodologies, and provide visual aids to facilitate a deeper understanding of Vitamin D3's role in cellular regulation.
Molecular Mechanisms of Vitamin D3 Action
The biological effects of calcitriol are primarily mediated through its binding to the VDR. The VDR, upon ligand activation, forms a heterodimer with the retinoid X receptor (RXR).[10][11] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.[11][12]
Regulation of Cell Proliferation
Calcitriol is a potent inhibitor of cell proliferation, primarily by inducing a cell cycle arrest at the G0/G1 phase.[13] This is achieved through the transcriptional regulation of several key cell cycle proteins:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs): Calcitriol directly upregulates the expression of the CDKI p21 (CDKN1A) and p27 (CDKN1B).[14][15] These proteins bind to and inhibit the activity of cyclin/CDK complexes, which are essential for the progression from the G1 to the S phase of the cell cycle.[1]
-
Downregulation of Pro-proliferative Genes: Calcitriol has been shown to repress the expression of proto-oncogenes such as c-MYC, which plays a crucial role in driving cell proliferation.[1]
Promotion of Cell Differentiation
Vitamin D3 is a well-established inducer of differentiation in various cell types, including:
-
Myeloid Leukemia Cells: Calcitriol can induce the differentiation of myeloid leukemia cell lines, such as HL-60 and U937, into mature monocytes or macrophages.[16][17] This is often characterized by the increased expression of cell surface markers like CD14.[16]
-
Keratinocytes: In the epidermis, calcitriol promotes the terminal differentiation of keratinocytes, a process crucial for maintaining the skin barrier.[18][19] This involves the upregulation of differentiation markers such as involucrin and filaggrin.[20]
-
Cancer Cells: By promoting a more differentiated state, Vitamin D3 can reduce the malignancy of various cancer cells, including those of the colon and breast.[1] This is partly achieved through the antagonism of pro-proliferative and anti-differentiative signaling pathways like Wnt/β-catenin.[1][21]
Signaling Pathways
The regulatory effects of Vitamin D3 on cell proliferation and differentiation are orchestrated through a complex network of signaling pathways.
The Canonical VDR/RXR Signaling Pathway
The primary mechanism of Vitamin D3 action is the genomic pathway involving the VDR/RXR heterodimer.
Crosstalk with Other Signaling Pathways
Vitamin D3 signaling intersects with several other major signaling cascades:
-
Wnt/β-catenin Pathway: Calcitriol can inhibit the Wnt/β-catenin pathway by promoting the interaction between the VDR and β-catenin, which reduces the transcriptional activity of β-catenin/TCF complexes.[1][21] This is particularly relevant in colon cancer, where aberrant Wnt signaling is a key driver of tumorigenesis.
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in the Vitamin D3-mediated differentiation of myeloid cells. The interplay between these pathways is complex, with evidence of both positive and negative cross-talk.[16]
Quantitative Data
The effects of Vitamin D3 on cell proliferation and differentiation are dose- and cell type-dependent. The following tables summarize quantitative data from various studies.
Table 1: Effects of Vitamin D3 on Cell Proliferation
| Cell Line | Vitamin D3 Concentration | Incubation Time | Effect on Proliferation | Assay Used |
| Mesenchymal Multipotent | 10 - 500 nM | 4 days | Dose-dependent inhibition | Formazan Assay |
| Breast Cancer (MCF-7, MDA-MB-231) | 50 - 200 µM | 48 hours | Inhibition | SRB Assay |
| Liver Cancer (Hep3B, HepG2) | 300 - 1200 nM | 24 - 72 hours | Significant inhibition | MTT Assay[1] |
| Keratinocytes (HaCaT) | 10⁻⁹ - 10⁻⁶ mol/L | - | Inhibition | MTT Assay[22] |
| CaSki (Cervical Cancer) | 100 - 1000 ng/mL | 72 hours | Significant decrease in cell count | Crystal Violet Assay[23] |
| Human Dental Pulp Stem Cells | 1 x 10⁻⁷ M | 144 hours | 49% decrease | Cell Counting |
Table 2: Effects of Vitamin D3 on Cell Cycle Distribution
| Cell Line | Vitamin D3 Concentration | Incubation Time | Effect on Cell Cycle |
| NUGC-3 (Gastric Cancer) | 77 µM | 48 hours | 18.3% increase in G1 phase |
| Endometrial Stromal Cells | - | 72 hours | Inhibition of S phase progression |
| Breast Cancer (MCF-7) | 50 - 200 µM | 48 hours | G0/G1 arrest |
| Mesenchymal Multipotent | 100 nM | 4 days | Accumulation in G0/G1 phase |
Table 3: Effects of Vitamin D3 on Differentiation Markers
| Cell Line | Vitamin D3 Concentration | Incubation Time | Differentiation Marker | Change in Expression |
| HL-60 (Myeloid Leukemia) | Various | - | CD14, CD11b | Upregulation[24] |
| Keratinocytes | High Calcium | - | Involucrin, Filaggrin | Enhanced expression[25] |
| HT-29 (Colon Cancer) | 100 nM | 48 hours | p21 | 2.4-fold increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Vitamin D3 on cell proliferation and differentiation.
Cell Proliferation Assays
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat cells with various concentrations of Vitamin D3 (e.g., 0, 300, 600, 1200 nM) and incubate for the desired time (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][13]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This assay detects the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during cell proliferation.
-
Cell Seeding and Treatment: Plate and treat cells with Vitamin D3 as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.[6]
-
Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA to expose the incorporated BrdU.[12]
-
Immunodetection: Add an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Substrate Addition and Measurement: Add a TMB substrate to develop color and measure the absorbance at 450 nm.[12]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with Vitamin D3 for the desired duration.[7]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.[7]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[26]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[26][27]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[16]
Cell Differentiation Assays
This assay measures the production of superoxide anions by differentiated phagocytic cells, which reduces the yellow nitroblue tetrazolium (NBT) to a dark blue formazan precipitate.
-
Cell Culture and Differentiation: Culture myeloid leukemia cells (e.g., HL-60) in the presence or absence of Vitamin D3 to induce differentiation.
-
NBT Incubation: Add NBT solution to the cell culture and incubate for 15-30 minutes at 37°C.[8]
-
Formazan Solubilization: Stop the reaction and solubilize the formazan crystals using a suitable solvent (e.g., 1% SDS/0.08N NaOH or KOH followed by DMSO).[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm.
This technique is used to visualize the expression of specific protein markers of differentiation.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with Vitamin D3.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against a differentiation marker (e.g., anti-involucrin, anti-filaggrin for keratinocytes; anti-CD14 for monocytes).
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures.
References
- 1. Vitamin D3 mediates miR-15a-5p inhibition of liver cancer cell proliferation via targeting E2F3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of surface CD14 on human monocytes and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry detection of vitamin D receptor changes during vitamin D treatment in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BrdU Cell Proliferation Assay Millipore [sigmaaldrich.com]
- 10. Effect of active vitamin D on proliferation, cell cycle and apoptosis in endometriotic stromal cells [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. wcrj.net [wcrj.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Monocytes and macrophages in malignant melanoma. III. Reduction of nitroblue tetrazolium by peripheral blood monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of human monocytes for nitroblue tetrazolium reduction and the suppression of lymphocyte response to mitogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Involucrin and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vitamin D3 Stimulates Proliferation Capacity, Expression of Pluripotency Markers, and Osteogenesis of Human Bone Marrow Mesenchymal Stromal/Stem Cells, Partly through SIRT1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro metabolic activation of vitamin D3 by using a multi-compartment microfluidic liver-kidney organ on chip platform - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stemcell.com [stemcell.com]
- 26. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 27. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Note: Quantification of Vitamin D3 Octanoate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Vitamin D3 Octanoate. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of Vitamin D analogues and esterified forms in various sample matrices. The protocol details the chromatographic conditions, sample preparation, and method validation parameters, ensuring reliable and reproducible results.
Introduction
Vitamin D3 and its derivatives are crucial fat-soluble vitamins essential for calcium homeostasis and bone metabolism. Vitamin D3 esters, such as this compound, are often used in pharmaceutical formulations and fortified foods to enhance stability. Accurate quantification of these esters is critical for quality control, stability studies, and pharmacokinetic analysis. This application note presents a validated HPLC method for the determination of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a methanol and water mixture, and UV detection at 265 nm.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and water.
-
Reference Standard: this compound (purity ≥98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (97:3, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.25 µg/mL to 2.0 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a pharmaceutical formulation (e.g., tablets) is outlined below:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a volumetric flask and add a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized in the following tables.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.25 | 150.3 |
| 0.50 | 301.5 |
| 0.75 | 452.1 |
| 1.00 | 603.8 |
| 1.50 | 905.2 |
| 2.00 | 1207.9 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 0.50 | 1.2 | 1.8 |
| 1.00 | 0.9 | 1.5 |
| 1.50 | 0.7 | 1.3 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD (n=3) |
| 0.80 | 0.79 | 98.8 | 1.1 |
| 1.00 | 1.01 | 101.0 | 0.8 |
| 1.20 | 1.18 | 98.3 | 1.3 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Protocol
Preparation of Mobile Phase
1.1. Mix 970 mL of HPLC grade methanol with 30 mL of HPLC grade water. 1.2. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Preparation of Standard Solutions
2.1. Stock Solution (100 µg/mL): 2.1.1. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. 2.1.2. Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored protected from light at 2-8°C. 2.2. Working Standard Solutions: 2.2.1. Prepare a series of working standards by diluting the stock solution with the mobile phase. For example, to prepare a 1 µg/mL standard, dilute 1 mL of the stock solution to 100 mL with the mobile phase.
Sample Preparation (for a tablet formulation)
3.1. Weigh and record the average weight of 20 tablets. 3.2. Grind the tablets to a fine, uniform powder. 3.3. Accurately weigh a portion of the powder equivalent to approximately 1 mg of this compound into a 100 mL volumetric flask. 3.4. Add approximately 70 mL of methanol and sonicate for 15 minutes. 3.5. Allow the solution to cool to room temperature and then dilute to volume with methanol. Mix well. 3.6. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
4.1. Set up the HPLC system according to the conditions specified in the "Chromatographic Conditions" table. 4.2. Equilibrate the column with the mobile phase until a stable baseline is achieved. 4.3. Inject a blank (mobile phase) to ensure the system is clean. 4.4. Inject the standard solutions in ascending order of concentration to generate a calibration curve. 4.5. Inject the sample solutions. It is recommended to bracket sample injections with standard injections to monitor system suitability.
Data Analysis
5.1. Integrate the peak area of this compound in the chromatograms of the standards and samples. 5.2. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. 5.3. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. 5.4. Calculate the amount of this compound in the original sample, taking into account the sample weight and dilution factors.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The short run time allows for high throughput analysis.
Application Note: Quantitative Analysis of Vitamin D3 Esters in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Vitamin D3 is a fat-soluble prohormone essential for calcium homeostasis and bone metabolism.[1] Beyond its well-known role, it is involved in numerous physiological processes, including immune function and cell proliferation. In the body, Vitamin D3 can be esterified with fatty acids, forming Vitamin D3 esters (e.g., palmitate, oleate, linoleate). These esters are considered a storage form of the vitamin, primarily in adipose tissue and blood, and their analysis can provide a more comprehensive understanding of Vitamin D metabolism and status.[2][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of vitamin D and its metabolites due to its high specificity and ability to measure multiple analytes simultaneously.[4][5][6] This application note provides a detailed protocol for the simultaneous determination of Vitamin D3 and its fatty acid esters in biological samples, such as plasma, using a robust LC-MS/MS method. The primary challenges in this analysis, including low endogenous concentrations, matrix interference from lipids, and separation of structurally similar compounds, are addressed through optimized sample preparation and chromatographic techniques.[5][7]
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is optimized for the extraction of Vitamin D3 and its esters from human plasma, effectively removing proteins and phospholipids that can interfere with LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., 25-OH-D3-13C5, Palmitate-D3-13C16)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Supported Liquid Extraction (SLE) 96-well plate or cartridges
-
96-well collection plate
-
Plate sealer
-
Centrifugal evaporator or nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Allow plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Spiking: To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex for 10 seconds.
-
Protein Precipitation & Loading: Add 200 µL of methanol to the sample, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Load the resulting supernatant onto the SLE plate.
-
Extraction: Apply a brief pulse of vacuum or positive pressure to load the sample into the sorbent bed. Allow the sample to adsorb for 5 minutes.
-
Elution: Add 900 µL of MTBE to the SLE plate wells and allow it to percolate for 5 minutes. Apply a steady, low vacuum or positive pressure to elute the analytes into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness at 40°C using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 CO2:Methanol for SFC or an appropriate reversed-phase solvent). Seal the plate and vortex for 1 minute before placing it in the autosampler for analysis.
Chromatographic and Mass Spectrometric Conditions
For the simultaneous analysis of both hydroxylated and esterified forms of Vitamin D3, ultra-high-performance supercritical fluid chromatography (UHPSFC) offers excellent separation.[8][9]
Instrumentation:
-
UHPSFC system coupled to a triple quadrupole (QqQ) mass spectrometer.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred as it can reduce matrix effects and improve sensitivity for vitamin D metabolites compared to ESI.[10]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Torus 1-Aminoanthracene (1-AA) (100 mm × 3.0 mm, 1.7 µm)[8][9] |
| Column Temperature | 50 °C |
| Mobile Phase A | CO2 |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 2.0 mL/min |
| Backpressure | 110 bar |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | %B (Methanol) |
|---|---|---|
| 0.0 | 2.0 | 2 |
| 1.5 | 2.0 | 2 |
| 1.75 | 2.0 | 5 |
| 5.0 | 2.0 | 5 |
| 7.0 | 2.0 | 15 |
| 8.5 | 2.0 | 15 |
| 9.5 | 2.0 | 2 |
| 11.5 | 2.0 | 2 |
Mass Spectrometry Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | APCI, Positive |
| Capillary Voltage | 4.0 kV |
| Gas Temperature | 350 °C |
| Vaporizer Temperature | 400 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The following table summarizes the MRM transitions for selected Vitamin D3 esters and related compounds. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vitamin D3 | 385.3 | 259.2[11] | 15 |
| Vitamin D3 Linoleate | 647.6 | 367.3 | 20 |
| Vitamin D3 Palmitate | 623.6 | 367.3 | 20 |
| Vitamin D3 Stearate | 651.6 | 367.3 | 20 |
| 25-OH-Vitamin D3 | 401.3 | 383.3 | 12 |
| Palmitate-D3-13C16 (IS) | 639.6 | 367.3 | 20 |
| 25-OH-D3-13C5 (IS) | 406.3 | 388.3 | 12 |
Data Presentation and Performance
Method validation demonstrates the suitability of the assay for its intended purpose. The following table presents typical performance characteristics for the analysis of Vitamin D3 esters and metabolites.
Method Validation Summary:
| Analyte | Linearity (R²) | LLOQ (µg/L) | Intraday Precision (%RSD) | Interday Precision (%RSD) |
|---|---|---|---|---|
| Vitamin D3 | > 0.999 | 0.85 | < 9% | < 10% |
| Vitamin D3 Linoleate | > 0.999 | 0.52 | < 8% | < 9% |
| Vitamin D3 Palmitate | > 0.999 | 0.98 | < 10% | < 11% |
| 25-OH-Vitamin D3 | > 0.999 | 0.29 | < 7% | < 8% |
Data derived from methodologies presented in related studies.[8][9]
Visualizations
Vitamin D3 Metabolism and Esterification Pathway
The following diagram illustrates the conversion of Vitamin D3 into its active hydroxylated forms and its storage as fatty acid esters.
References
- 1. Biochemistry and metabolism of vitamin D - Int J Clin Biochem Res [ijcbr.in]
- 2. The metabolism and biological activity of esterified vitamin D in the rat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Enzyme studies on the esterification of vitamin D in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Vitamin D3 Octanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its derivatives are crucial signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Vitamin D3 Octanoate, an esterified form of Vitamin D3, offers a lipophilic profile that is advantageous for certain experimental applications. Proper dissolution and handling of this compound are paramount to obtaining reliable and reproducible results in cell culture experiments. These application notes provide a comprehensive protocol for the dissolution of this compound and its application in common cell-based assays.
Data Presentation
Solubility of Vitamin D3 and its Analogs
| Compound | Solvent | Solubility | Storage of Stock Solution |
| Vitamin D3 | Ethanol | ~30 mg/mL[1][2] | -20°C to -80°C, protected from light[3][4] |
| Vitamin D3 | DMSO | ~3 mg/mL[1][2] | -20°C to -80°C, protected from light[3][4] |
| This compound | DMSO | ≥ 100 mg/mL (195.76 mM)[5] | -80°C for up to 6 months, protected from light[5] |
Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (v/v)[6] | Concentrations above 1% can be cytotoxic to many cell lines. A concentration of < 0.1% is recommended for sensitive cells.[6][7][8] |
| Ethanol | < 0.5% (v/v) | Similar to DMSO, lower concentrations are preferable to avoid cellular stress. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature before opening to prevent water condensation.
-
Weigh this compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light.[5]
Protocol 2: Cell Viability Assay (MTT Assay) Following this compound Treatment
This protocol outlines a typical MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells, including the vehicle control, and should not exceed 0.5%.[6]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][10][11]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Caption: Vitamin D3 Signaling Pathway.
Caption: Cell Treatment Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Vitamin D3 and its Analogs in Animal Models of Multiple Sclerosis
Note on Vitamin D3 Octanoate: While these application notes focus on the use of Vitamin D compounds in animal models of multiple sclerosis, it is important to note that specific research detailing the use of "this compound" was not found in the reviewed literature. The following protocols and data are based on studies using Vitamin D3 (cholecalciferol) and its active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol), which are well-documented for their immunomodulatory effects in the Experimental Autoimmune Encephalomyelitis (EAE) model. Researchers interested in this compound may use this information as a foundational guide, adapting it for their specific compound.
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1] Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents.[2] Vitamin D deficiency has been identified as a significant environmental risk factor for MS.[3] Consequently, Vitamin D3 and its active form, calcitriol, have been extensively studied for their therapeutic potential.[3][4]
These compounds exert potent immunomodulatory effects, primarily by shifting the balance from a pro-inflammatory immune response, driven by Th1 and Th17 cells, towards an anti-inflammatory and regulatory response, mediated by Th2 and regulatory T cells (Tregs).[1][5] Treatment with active Vitamin D in EAE models has been shown to reduce disease severity, limit CNS inflammation and demyelination, and modulate key signaling pathways involved in the autoimmune response.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Vitamin D3 (calcitriol) treatment in EAE animal models as reported in the literature.
Table 1: Effect of Calcitriol on EAE Clinical Score and CNS Pathology
| Parameter | Control Group (EAE) | Calcitriol-Treated Group (EAE) | Outcome | Reference |
| Maximum Clinical Score | High | Significantly Reduced | Amelioration of disease severity | [7] |
| Cumulative Clinical Score | High | Significantly Reduced | Overall disease burden decreased | [7] |
| CNS Inflammatory Infiltration | Extensive | Significantly Reduced | Attenuation of neuroinflammation | [1][6][8] |
| CNS Demyelination | Severe | Significantly Reduced | Protection against myelin loss | [1][6] |
Table 2: Immunomodulatory Effects of Calcitriol on T-Cell Populations in EAE
| T-Cell Subset | Control Group (EAE) | Calcitriol-Treated Group (EAE) | Outcome | Reference |
| Th1 Cells (%) | Increased | Significantly Decreased | Suppression of pro-inflammatory response | [1] |
| Th17 Cells (%) | Increased | Significantly Decreased | Suppression of pro-inflammatory response | [1] |
| Th2 Cells (%) | Baseline/Decreased | Significantly Increased | Promotion of anti-inflammatory response | [1] |
| Treg Cells (Foxp3+) (%) | Baseline/Decreased | Significantly Increased | Enhancement of immune regulation | [1][4] |
Table 3: Effect of Calcitriol on Cytokine Production in EAE
| Cytokine | Control Group (EAE) | Calcitriol-Treated Group (EAE) | Outcome | Reference |
| IFN-γ (Th1) | High | Significantly Reduced | Inhibition of pro-inflammatory signaling | [1][6] |
| IL-17 (Th17) | High | Significantly Reduced | Inhibition of pro-inflammatory signaling | [1][6][8][9] |
| IL-6 | High | Significantly Reduced | Inhibition of pro-inflammatory signaling | [1][8] |
| TNF-α | High | Significantly Reduced | Inhibition of pro-inflammatory signaling | [1] |
| IL-4 (Th2) | Low | Significantly Increased | Promotion of anti-inflammatory signaling | [1][6] |
| IL-10 (Treg/Th2) | Low | Significantly Increased | Promotion of regulatory and anti-inflammatory signaling | [1][6] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (5 mg/mL)[10]
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing MOG35-55 (at a final concentration of 2 mg/mL) with an equal volume of CFA. Emulsify thoroughly using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of PBS.[10]
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.
-
Score the mice based on the following standard scale[10]:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or unsteady gait.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
Also, monitor and record the body weight of each mouse daily.
-
Administration of 1,25-Dihydroxyvitamin D3 (Calcitriol)
This protocol provides a therapeutic regimen for calcitriol administration.
Materials:
-
1,25-dihydroxyvitamin D3 (Calcitriol)
-
Vehicle (e.g., sterile PBS, mineral oil, or ethanol/saline solution)
-
Syringes and needles for i.p. injection
Procedure (Therapeutic Model):
-
Preparation of Calcitriol Solution: Dilute calcitriol in the appropriate vehicle to the desired final concentration. A common dose is 0.1 µg per mouse.[2][8]
-
Administration Schedule:
-
Control Group: The EAE control group should receive an equivalent volume of the vehicle using the same administration schedule.
-
Monitoring: Continue daily clinical scoring and weight measurement for all groups throughout the experiment to assess the therapeutic efficacy of the treatment.
Visualizations
Experimental Workflow
Caption: Workflow for EAE induction and treatment with Vitamin D3 (Calcitriol).
Vitamin D Signaling Pathway in T-Cell Differentiation
Caption: Calcitriol modulates T-cell differentiation via the Vitamin D Receptor.
References
- 1. Prevention and treatment of experimental autoimmune encephalomyelitis induced mice with 1, 25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog [frontiersin.org]
- 3. Vitamin D and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,25-dihydroxyvitamin D3 suppressed experimental autoimmune encephalomyelitis through both immunomodulation and oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Therapy with Vitamin D3 in Experimental Encephalomyelitis: Efficacy and Comparison with Paricalcitol [mdpi.com]
- 8. Treatment with Vitamin D/MOG Association Suppresses Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoregulatory Effect of Calcitriol on Experimental Autoimmune Encephalomyelitis (EAE) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of experimental autoimmune encephalomyelitis (EAE) in mice requires vitamin D and the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Vitamin D3 Octanoate in Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, a lipophilic micronutrient, plays a crucial role in calcium homeostasis, bone metabolism, and immune regulation.[1][2] However, its poor water solubility and susceptibility to degradation present significant challenges for its effective delivery in pharmaceutical and nutraceutical applications.[3][4] Nanoemulsions have emerged as a promising drug delivery system to enhance the solubility, stability, and bioavailability of lipophilic compounds like Vitamin D3 and its esters, such as Vitamin D3 octanoate.[4][5][6]
These oil-in-water nano-sized emulsions (typically 20-200 nm) offer a large surface area for absorption and can protect the encapsulated active ingredient from enzymatic degradation.[4][7] This document provides detailed protocols for the formulation of this compound nanoemulsions using both high-energy and low-energy methods, along with characterization techniques to ensure quality and stability.
Data Presentation: Characterization of Vitamin D3 Nanoemulsions
The following tables summarize typical quantitative data for Vitamin D3 nanoemulsions prepared using various methods and compositions. This data is provided as a reference for expected outcomes.
Table 1: Physicochemical Properties of Vitamin D3 Nanoemulsions
| Formulation ID | Oil Phase | Surfactant/Co-surfactant | Droplet Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| VD3-NE-1 | Canola Oil | Tween 80 / Span 80 | 93.92 - 185.5 | 0.29 - 0.93 | -7.29 to -13.56 | [8][9][10][11] |
| VD3-NE-2 | Medium-Chain Triglyceride (MCT) | Kolliphor-RH-40 / Ethylene Glycol | 169 | < 0.3 (inferred) | -22.6 | [3] |
| VD3-NE-3 | Caprylic/Capric Triglyceride (CCTG) | Kolliphor® HS 15 | Not specified | Not specified | Suitable for stability | [12][13] |
| VD3-NE-4 | Various Oils | Various Surfactants | 61.15 - 129.8 | Narrow | -9.83 to -19.22 | [14][15] |
Table 2: Encapsulation Efficiency and Stability of Vitamin D3 Nanoemulsions
| Formulation ID | Encapsulation Efficiency (%) | Stability Conditions | Stability Duration | Key Findings | Reference |
| VD3-NE-1 | > 90% (inferred from similar studies) | Room Temperature (25°C) & 40°C | 3 months | Physically stable with no phase separation. | [8][11] |
| VD3-NE-2 | 91% | Not specified | 3 months | Slight decrease in Vitamin D3 concentration. | [3] |
| VD3-NE-3 | High | Accelerated (45°C), Ambient (25°C), Refrigerated (6°C) | Not specified | Stable under various environmental stresses. | [12] |
| VD3-NE-4 | > 98% | Room Temperature & Refrigerated | 6 months | Stable at refrigerated conditions with slight creaming. | [14][15] |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound nanoemulsions.
Protocol 1: High-Energy Method - Ultrasonic Homogenization
This method utilizes high-intensity ultrasonic waves to break down coarse oil and water phases into nano-sized droplets.[5]
Materials and Equipment:
-
This compound
-
Oil Phase: Medium-Chain Triglyceride (MCT) Oil
-
Surfactant: Tween 80
-
Co-surfactant: Span 80
-
Aqueous Phase: Deionized Water
-
Ultrasonic Homogenizer (Probe Sonicator)
-
Magnetic Stirrer
-
Beakers and Graduated Cylinders
Procedure:
-
Preparation of Oil Phase:
-
Dissolve a pre-determined amount of this compound in the MCT oil.
-
Add the required amounts of Tween 80 and Span 80 (surfactant/co-surfactant mix, S-mix) to the oil phase.
-
Gently heat the mixture to 40-45°C on a magnetic stirrer to ensure complete dissolution.
-
-
Formation of Coarse Emulsion:
-
Heat the deionized water separately to the same temperature (40-45°C).
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
-
Nano-emulsification:
-
Immerse the probe of the ultrasonic homogenizer into the coarse emulsion.
-
Apply ultrasonic energy at a specified amplitude and time (e.g., 40% amplitude for 10-15 minutes). To prevent overheating, perform sonication in a pulsed mode (e.g., 10 seconds on, 5 seconds off) and use an ice bath to maintain the temperature.
-
-
Cooling and Storage:
-
Allow the resulting nanoemulsion to cool down to room temperature.
-
Store in a sealed container at 4°C, protected from light.
-
Protocol 2: Low-Energy Method - Phase Inversion Temperature (PIT)
This method relies on the change in solubility of non-ionic surfactants with temperature to form nanoemulsions, requiring less energy input.[16]
Materials and Equipment:
-
This compound
-
Oil Phase: Caprylic/Capric Triglyceride (CCTG)
-
Surfactant: Kolliphor® HS 15 (a non-ionic surfactant)
-
Aqueous Phase: Deionized Water
-
Thermostatically controlled water bath with a magnetic stirrer
-
Beakers and Graduated Cylinders
-
Thermometer
Procedure:
-
Component Mixing:
-
In a beaker, mix the CCTG (containing the dissolved this compound) and Kolliphor® HS 15.
-
Slowly add the deionized water to the oil-surfactant mixture while stirring continuously at a moderate speed (e.g., 300 rpm).
-
-
Heating and Phase Inversion:
-
Place the beaker in the thermostatically controlled water bath.
-
Gradually heat the mixture while continuing to stir. As the temperature increases, the non-ionic surfactant will become more lipophilic, leading to the formation of a water-in-oil (W/O) emulsion.
-
Continue heating until the mixture becomes clear or translucent, indicating the phase inversion temperature has been reached and a microemulsion has formed.
-
-
Cooling and Nanoemulsion Formation:
-
Rapidly cool the mixture by transferring the beaker to an ice bath while maintaining stirring.
-
This rapid cooling will cause the surfactant to become more hydrophilic again, leading to the spontaneous formation of a stable oil-in-water (O/W) nanoemulsion.
-
-
Storage:
-
Store the final nanoemulsion in a sealed container at 4°C, away from direct light.
-
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for nanoemulsion formulation and characterization.
Caption: Simplified genomic signaling pathway of Vitamin D3.
Characterization Methods
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) using an instrument like a Malvern Zetasizer.[17][18]
-
Protocol:
-
Dilute the nanoemulsion sample with deionized water to achieve an appropriate scattering intensity.
-
Equilibrate the sample to 25°C.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential. The PDI value indicates the homogeneity of the droplet size distribution, with values < 0.3 being ideal.[19]
-
Zeta potential measures the surface charge of the droplets and predicts the stability of the nanoemulsion; values greater than |30| mV suggest good physical stability.[17][18]
-
Encapsulation Efficiency (EE)
-
Technique: High-Performance Liquid Chromatography (HPLC) is a common method to quantify the amount of encapsulated drug.[17][18]
-
Protocol:
-
Total Drug Content (Dt): Disrupt a known amount of nanoemulsion by adding a suitable organic solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound. Analyze the concentration using a validated HPLC method.
-
Free Drug Content (Df): Separate the aqueous phase from the nanoemulsion using an ultrafiltration technique (e.g., centrifugal filter units). The filtrate will contain the unencapsulated (free) drug.
-
Quantify the drug concentration in the filtrate using HPLC.
-
Calculate EE%: EE (%) = [(Dt - Df) / Dt] x 100
-
Stability Studies
-
Protocol: Store nanoemulsion samples under different environmental conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C) for a set period (e.g., 3 months).[8]
-
Evaluation: At regular intervals, withdraw samples and analyze them for any changes in physical appearance (phase separation, creaming), particle size, PDI, and zeta potential.[8] Drug content should also be monitored using HPLC to assess chemical stability.
References
- 1. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Use of Vitamin D Organic Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brief Review on Vitamin D Formulations: Spotlight on Nanoemulsion and Its Innovations [medicaldialogues.in]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of nanoemulsion formulations vs conventional fat soluble preparations of cholecalciferol (D3) – An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil [frontiersin.org]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
- 12. A phase inversion based nanoemulsion fabrication process to encapsulate vitamin D3 for food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin D3-Loaded Nanoemulsions as a Potential Drug Delivery System for Autistic Children: Formulation Development, Safety, and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. jddtonline.info [jddtonline.info]
- 18. ijpsonline.com [ijpsonline.com]
- 19. ijtsrd.com [ijtsrd.com]
Application Note: Spectrometric Identification of Vitamin D3 Octanoate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 (cholecalciferol) is a critical fat-soluble vitamin essential for calcium homeostasis and bone metabolism. Its esterified forms, such as Vitamin D3 Octanoate, are often used in pharmaceutical formulations to enhance stability and bioavailability. However, like its parent compound, this compound is susceptible to degradation when exposed to various stress factors, including heat, light, oxygen, and acidic or basic conditions.[1][2] This degradation can lead to a loss of potency and the formation of potentially harmful impurities, making the identification and characterization of its degradation products a critical aspect of drug development and quality control.
This application note provides a detailed protocol for the spectrometric identification of this compound degradation products using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). It includes procedures for forced degradation studies, sample preparation, and UPLC-MS/MS analysis. Furthermore, it presents quantitative data on the formation of key degradation products under various stress conditions and visual workflows to guide the experimental process.
Vitamin D3 Metabolism and Degradation Pathway
Vitamin D3 undergoes a series of metabolic transformations in the body to become biologically active. This process, as well as the common degradation pathways of Vitamin D3 and its esters, are important to understand in the context of stability testing.
Caption: Metabolic activation and degradation pathways of Vitamin D3.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
Objective: To generate the degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Pharmaceutical formulation containing this compound (e.g., tablets, oily solution)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3% (v/v)
-
Photostability chamber
-
Thermostatically controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (or the pharmaceutical formulation) in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
Control Sample: A stock solution protected from all stress conditions should be prepared and analyzed alongside the stressed samples.
-
Sample Analysis: Dilute the stressed and control samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase before UPLC-MS/MS analysis.
Sample Preparation from Pharmaceutical Formulation
Objective: To extract this compound and its degradation products from a pharmaceutical matrix.
Procedure for Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 1 mg of this compound to a volumetric flask.
-
Add a methanol:water (95:5 v/v) solution to the flask.
-
Sonicate for 30 minutes, followed by stirring for 3 hours to ensure complete extraction.[1]
-
Centrifuge the solution and filter the supernatant through a 0.22 µm syringe filter.
-
The filtrate is ready for dilution and UPLC-MS/MS analysis.
Procedure for Oily Solutions:
-
Accurately measure a volume of the oily solution equivalent to 1 mg of this compound.
-
Perform a liquid-liquid extraction with n-hexane and acetonitrile.
-
The acetonitrile layer containing the analyte and its degradation products is separated and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis Protocol
Instrumentation: A UPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 50% to 100% B over 15 minutes.[3]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
-
Scan Mode: Full scan for identification of unknown degradation products and product ion scan for structural elucidation. Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
Data Presentation
Quantitative Analysis of Degradation Products
The following table summarizes the expected major degradation products of this compound and their mass spectrometric data.
| Degradation Product | Stress Condition(s) | Precursor Ion (m/z) [M+H]+ | Key Product Ions (m/z) (Proposed) |
| This compound | (Unstressed) | 511.4 | 367.3, 255.2, 145.1 |
| Pre-vitamin D3 Octanoate | Heat, Light | 511.4 | 367.3, 255.2, 145.1 |
| Tachysterol Octanoate | Heat, Light | 511.4 | 367.3, 255.2, 145.1 |
| Isotachysterol Octanoate | Acid | 511.4 | 367.3, 255.2, 145.1 |
| Vitamin D3 | Hydrolysis | 385.3 | 367.3, 255.2, 159.1 |
| Oxidized Products | Oxidation | > 511.4 | Variable |
Note: The fragmentation of this compound is proposed to involve the loss of the octanoyl group and subsequent fragmentation of the Vitamin D3 backbone.
Stability of Vitamin D3 Under Various Conditions
The following table presents a summary of the degradation kinetics of Vitamin D3 under different conditions, which can be extrapolated to its ester forms.[2]
| Condition | Kinetic Model | Rate Constant (k) or Weibull Parameters (λ, k) |
| Temperature (40°C) | First-order | k = 0.045 h⁻¹ |
| pH 1 | First-order | k = 0.115 h⁻¹ |
| Light Exposure | Weibull | λ = 2.9 h, k = 1.3 |
| Oxygen Exposure | Weibull | λ = 15.3 h, k = 0.9 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of this compound degradation products.
Caption: Experimental workflow for degradation product analysis.
Proposed Fragmentation of this compound
The following diagram shows the proposed fragmentation pattern for this compound in positive ion mode mass spectrometry.
Caption: Proposed fragmentation of this compound.
Conclusion
The spectrometric identification of this compound degradation products is a crucial step in ensuring the safety and efficacy of pharmaceutical products. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to perform forced degradation studies and accurately identify degradation products using UPLC-MS/MS. The detailed workflows and proposed fragmentation pathways offer a solid foundation for developing robust stability-indicating methods for Vitamin D3 ester formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Vitamin D3 Esters in Rats with a Focus on Vitamin D3 Octanoate
Introduction
Vitamin D3 is a fat-soluble prohormone essential for calcium homeostasis, bone metabolism, and various other physiological processes. It is biologically activated through hydroxylation in the liver and kidneys. In vivo, Vitamin D3 can be esterified with fatty acids, and these esters are found in various tissues, including the liver, kidney, and small intestine.[1][2][3][4][5] Vitamin D3 Octanoate is a synthetic ester of cholecalciferol that may offer altered solubility, stability, and pharmacokinetic properties compared to the parent molecule. These notes provide a comprehensive guide for the initial in vivo evaluation of this compound in a rat model.
Preclinical Evaluation Strategy
A phased approach is recommended for the in vivo evaluation of this compound, starting with dose-range finding and pharmacokinetic studies, followed by efficacy and toxicity assessments.
Diagram: Proposed Experimental Workflow
Caption: Proposed workflow for the in vivo evaluation of this compound in rats.
Quantitative Data Summary
As no specific data for this compound is available, the following tables provide examples of data that should be collected and presented based on studies with Vitamin D3.
Table 1: Example Pharmacokinetic Parameters of Vitamin D Metabolites in Rats
| Parameter | Value | Compound | Route of Administration | Reference |
| T½ (fast phase) | 0.55 h | 24,25-dihydroxyvitamin D3 | Intravenous | [6] |
| T½ (slow phase) | 73.8 h | 24,25-dihydroxyvitamin D3 | Intravenous | [6] |
| Time to Peak (Lymph) | ~10 h | [3H]cholecalciferol | Oral | [1][2] |
| Tissue Distribution | Liver, Kidney, Small Intestine | Vitamin D Esters | Oral (from Cholecalciferol) | [1][2][3] |
Table 2: Reported Toxic Doses of Vitamin D3 in Rats
| Dose | Route of Administration | Observation | Reference |
| 2 mg/kg/day | Oral | Mortality between day 10 and 19, hypercalcemia, tissue calcification | [7][8] |
| 12.5 mg/kg (single dose) | Not specified | 100% mortality by day 6 | [9] |
| 40-50 mg/kg (single dose) | Oral | Increased serum calcium and phosphorus after 48h | [10] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Formulation
Objective: To prepare a homogenous formulation of this compound for oral administration to rats.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, groundnut oil)
-
Glass vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
Procedure:
-
Accurately weigh the required amount of this compound.
-
Transfer the compound to a glass vial.
-
Add the desired volume of the vehicle to achieve the target concentration.
-
Gently warm the mixture if necessary to aid dissolution (ensure the compound is stable at the temperature used).
-
Mix thoroughly using a magnetic stirrer or vortex mixer until the compound is completely dissolved and the solution is homogenous.
-
Store the formulation protected from light, and prepare fresh as needed.
-
For administration, draw the calculated volume of the formulation into a syringe fitted with an oral gavage needle.
-
Gently restrain the rat and administer the dose directly into the stomach.
Protocol 2: Single-Dose Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound and its metabolites after a single oral dose.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Acclimatize rats for at least one week before the study.
-
Fast the rats overnight (with access to water) before dosing.
-
Administer a single oral dose of the this compound formulation. A starting dose could be extrapolated from non-toxic doses of Vitamin D3 (e.g., 1000-5000 IU/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its expected metabolites (e.g., cholecalciferol, 25-hydroxyvitamin D3) using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: Repeat-Dose Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound after repeated oral administration.
Materials:
-
Rats (as above)
-
This compound formulation
-
Blood collection tubes
-
Clinical chemistry and hematology analyzers
-
Formalin (10%) for tissue fixation
-
Microscope and histology supplies
Procedure:
-
Divide rats into at least four groups: a control group (vehicle only) and three dose groups (low, mid, and high). Doses should be selected based on the results of the dose-range finding study.
-
Administer the respective doses orally once daily for a specified period (e.g., 14 or 28 days).
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in body weight, food and water consumption, behavior).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis (including serum calcium and phosphorus levels).
-
Perform a complete necropsy and weigh major organs.
-
Collect major organs and tissues, fix them in 10% formalin, and process for histopathological examination.
Signaling Pathway and Metabolism
Vitamin D3 esters are expected to be hydrolyzed in vivo to release cholecalciferol, which then enters the established Vitamin D metabolic pathway.
Diagram: Vitamin D3 Metabolic Pathway
References
- 1. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on vitamin D esters synthesized in rats. Turnover and sites of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Investigations on vitamin D esters synthesized in rats. Detection and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on vitamin D esters synthesized rats. Detection and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of vitamin D receptor-mediated activities of cholesterol and vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D esters are the major form of vitamin D produced by UV irradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme studies on the esterification of vitamin D in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vitamin D3 Octanoate in Psoriasis Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, mechanism of action, and experimental protocols for investigating Vitamin D3 Octanoate as a potential therapeutic agent for psoriasis. Vitamin D3 analogs are a cornerstone of topical psoriasis treatment, and esterification, as with this compound, represents a promising strategy to enhance cutaneous delivery and therapeutic efficacy.
Introduction to Vitamin D3 Analogs and Esters in Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes, as well as infiltration of immune cells. Vitamin D3 and its analogs, such as calcipotriol, are established treatments that address these pathological hallmarks. They exert their effects by binding to the nuclear Vitamin D Receptor (VDR), which modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses.
Vitamin D3 esters, like this compound, are prodrugs designed to improve the lipophilicity and skin penetration of the active Vitamin D3 molecule. The ester bond is cleaved by esterases present in the skin, releasing the active compound locally and potentially reducing systemic side effects. Research into Vitamin D3-based conjugates has shown that esterification with fatty acids can enhance skin penetration and inhibit keratinocyte proliferation.[1]
Mechanism of Action
The therapeutic effects of Vitamin D3 and its analogs in psoriasis are primarily mediated through the Vitamin D Receptor (VDR). Upon binding of the active form of Vitamin D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription.
Key effects in psoriasis include:
-
Inhibition of Keratinocyte Proliferation: Vitamin D3 analogs arrest the rapid cell division characteristic of psoriatic plaques.
-
Induction of Keratinocyte Differentiation: They promote the normal maturation of keratinocytes, helping to restore a healthy epidermal barrier.
-
Immunomodulation: Vitamin D3 analogs suppress the pro-inflammatory activity of T-cells and dendritic cells, leading to a reduction in the production of inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-23 (IL-23), which are key drivers of psoriasis pathogenesis.
References
Application Notes and Protocols for Transdermal Delivery Systems of Vitamin D Esters
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Vitamin D, a crucial fat-soluble vitamin, plays a vital role in calcium homeostasis, bone metabolism, and immune regulation. Oral supplementation is the most common method to address vitamin D deficiency, but it can be associated with variable absorption, particularly in individuals with malabsorption syndromes. Transdermal delivery offers a promising alternative, bypassing first-pass metabolism and providing sustained release.
While the transdermal delivery of cholecalciferol (Vitamin D3) has been investigated, the use of Vitamin D esters is an emerging area of research. Esterification of Vitamin D can modify its physicochemical properties, such as lipophilicity and stability, potentially enhancing skin permeation and bioavailability. This document provides detailed application notes and protocols for the study of transdermal delivery systems for Vitamin D and its esters, with a focus on in vitro permeation studies.
Note: The transdermal delivery of Vitamin D esters is a developing field, and publicly available quantitative data is limited. The following sections provide comprehensive protocols and data for Vitamin D3 as a benchmark, alongside proposed methodologies for the investigation of Vitamin D esters based on established scientific principles.
II. Signaling Pathways
Understanding the metabolic and signaling pathways of Vitamin D is essential for developing effective delivery systems.
A. Vitamin D Metabolic Pathway
Vitamin D from the skin, diet, and supplements is biologically inert and requires two hydroxylation steps for activation. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D [25(OH)D], and the second occurs primarily in the kidneys to form the active hormone 1,25-dihydroxyvitamin D [1,25(OH)2D].[1][2]
B. Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of the active form of vitamin D, 1,25(OH)2D, are mediated primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding 1,25(OH)2D, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA to regulate gene transcription.[3][4]
References
- 1. Is Vitamin D3 Transdermal Formulation Feasible? An Ex Vivo Skin Retention and Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Investigating transdermal delivery of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Immunoassays for Vitamin D3 Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and use of immunoassays for the quantitative determination of Vitamin D3 metabolites. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Introduction to Vitamin D Metabolism and Immunoassays
Vitamin D undergoes a series of metabolic activations to become biologically active. The two primary metabolites of clinical interest are 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)2D). 25(OH)D is the major circulating form of vitamin D and serves as the best indicator of an individual's vitamin D status.[1][2] The biologically active form, 1,25(OH)2D, is a potent hormone that regulates calcium and phosphorus metabolism.[3]
Immunoassays are widely used for the quantification of these metabolites due to their suitability for automation, high throughput, and rapid turnaround times.[2][4] The most common formats are Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA). These assays are typically designed in a competitive format due to the small size of the vitamin D metabolites.[2]
Vitamin D Signaling Pathway
The biological effects of the active vitamin D metabolite, 1,25(OH)2D, are mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[5][6] Upon binding to 1,25(OH)2D, the VDR forms a heterodimer with the retinoid X receptor (RXR).[5][7] This complex then binds to vitamin D response elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[5][7]
Immunoassay Experimental Workflow
The general workflow for a competitive immunoassay for Vitamin D metabolites involves several key steps, from sample preparation to signal detection. A critical step for 25(OH)D assays is the dissociation of the metabolite from the Vitamin D Binding Protein (VDBP) to ensure accurate measurement.[2][8]
Experimental Protocols
General Protocol for 25-Hydroxyvitamin D (Total D2/D3) ELISA
This protocol is a generalized representation based on commercially available competitive ELISA kits.[8][9]
Materials:
-
Microtiter plate pre-coated with anti-25(OH)D antibody
-
25(OH)D standards
-
Assay buffer
-
Release reagent
-
Biotinylated 25(OH)D
-
Streptavidin-HRP conjugate
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
Serum or plasma samples
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Dilute the wash buffer concentrate.
-
Sample Pre-treatment: Pipette 25 µL of standards, controls, and patient samples into the appropriate wells. Add 100 µL of the release reagent to each well to dissociate 25(OH)D from VDBP. Incubate for 5 minutes at room temperature.
-
Competitive Binding: The 25(OH)D in the sample competes with a fixed amount of labeled 25(OH)D for binding sites on the antibody coated on the plate.
-
Incubation: Add 50 µL of biotinylated 25(OH)D to each well. Incubate for 90 minutes at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with diluted wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Second Washing: Repeat the washing step as in step 5.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 10-20 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the 25(OH)D concentration in the samples from this curve. The absorbance is inversely proportional to the concentration of 25(OH)D in the sample.
General Protocol for 1,25-Dihydroxyvitamin D ELISA
This protocol is a generalized representation based on commercially available competitive ELISA kits.[10][11][12]
Materials:
-
Microtiter plate pre-coated with 1,25(OH)2D antigen
-
1,25(OH)2D standards
-
Sample diluent
-
Detection Reagent A (Biotinylated anti-1,25(OH)2D antibody)
-
Detection Reagent B (HRP-avidin conjugate)
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
Serum or plasma samples
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit's manual.
-
Competitive Inhibition: Add 50 µL of standard or sample to the appropriate wells. Immediately add 50 µL of Detection Reagent A to each well.[10] Mix gently and incubate for 1 hour at 37°C.[10]
-
Washing: Aspirate the liquid and wash the plate 3 times with wash buffer.[10]
-
Enzyme Conjugate Incubation: Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.[10]
-
Second Washing: Repeat the aspiration and wash step for a total of 5 times.[10]
-
Substrate Incubation: Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[10]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.[10]
-
Absorbance Reading: Read the absorbance at 450 nm immediately.
-
Data Analysis: Calculate the concentration of 1,25(OH)2D in the samples by comparing their absorbance to the standard curve. The optical density is inversely proportional to the concentration of 1,25(OH)2D.
Quantitative Data Summary
The performance characteristics of immunoassays for Vitamin D metabolites can vary between different manufacturers and assay platforms. The following tables summarize typical quantitative data for commercially available ELISA and CLIA kits.
Table 1: Performance Characteristics of 25-Hydroxyvitamin D Immunoassays
| Parameter | ELISA | CLIA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Assay Range | 3.75 - 140 ng/mL | 3.5 - 154.2 ng/mL[13] | 1.7 - 400 nmol/L[14][15] |
| Sensitivity (LOD) | ~3.2 ng/mL[8] | ~1.4 ng/mL[16] | ~1.8 ng/L[17] |
| Intra-Assay CV (%) | < 10% | 1.4 - 8.2%[16][17] | 3.5 - 5.8%[17] |
| Inter-Assay CV (%) | < 10% | 3.8 - 7.1%[17] | 3.8 - 7.5%[17] |
| Cross-reactivity with 25(OH)D2 | Varies, can be lower than for D3 | Generally high, but can vary[13] | Can distinguish and quantify D2 and D3 separately[1] |
| Cross-reactivity with C3-epimers | Generally low[18] | Can be significant in some assays | Can be co-eluted if not chromatographically separated[18] |
Table 2: Performance Characteristics of 1,25-Dihydroxyvitamin D Immunoassays
| Parameter | ELISA | CLIA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Assay Range | 7.81 - 1000 pg/mL[3][11] | Varies by manufacturer | Varies by method |
| Sensitivity (LOD) | < 4.7 pg/mL[3] | 0.7 ng/L[17] | 1.8 ng/L[17] |
| Intra-Assay CV (%) | < 10%[3] | 1.4 - 5.2%[17] | 3.5 - 5.8%[17] |
| Inter-Assay CV (%) | < 10%[3] | 3.8 - 7.1%[17] | 3.8 - 7.5%[17] |
| Cross-reactivity with other metabolites | Can show cross-reactivity with other dihydroxylated metabolites | Can have cross-reactivity[16] | High specificity |
Conclusion
Immunoassays, particularly ELISA and CLIA, are valuable tools for the quantitative measurement of Vitamin D3 metabolites in a research and clinical setting. While these methods offer advantages in terms of speed and ease of use, it is crucial for researchers to be aware of the potential for variability between different assays and the importance of proper assay validation.[19][20] For applications requiring the highest degree of accuracy and the ability to differentiate between various metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method.[1][14] The choice of assay should be guided by the specific research question, required throughput, and the analytical performance characteristics of the available methods.
References
- 1. Vitamin D: Chemiluminescence immunoassay and mass spectrometry_AIVD Biotech [en.aivdbiotech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,25 Dihydroxy Vitamin D3 Competitive ELISA Kit (EEL153) - Invitrogen [thermofisher.com]
- 4. Vitamin D Assays: Past and Present Debates, Difficulties, and Developments - ProQuest [proquest.com]
- 5. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. listarfish.it [listarfish.it]
- 9. dbc-labs.com [dbc-labs.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. 1,25-Dihydroxy Vitamin D3 ELISA Kit (A3198) [antibodies.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. biochemia-medica.com [biochemia-medica.com]
- 16. A Rapid Chemiluminescence Immunoassay for Total Vitamin D Status Assessment in Fingertip Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experience with the first fully automated chemiluminescence immunoassay for the quantification of 1α, 25-dihydroxy-vitamin D | Semantic Scholar [semanticscholar.org]
- 18. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of four routinely used vitamin D automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin D and its metabolites: from now and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Maxacalcitol (OCT) in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the vitamin D3 analog maxacalcitol (22-oxacalcitriol, OCT) and detailed protocols for its use in various research applications. Maxacalcitol is a synthetic analog of the active form of vitamin D3, calcitriol, with a modified side chain that results in reduced calcemic activity while retaining potent effects on cell proliferation, differentiation, and immune modulation.
Mechanism of Action
Maxacalcitol exerts its biological effects primarily through the high-affinity binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding, the maxacalcitol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in a variety of cellular processes.
The downstream effects of VDR activation by maxacalcitol are cell-type specific and include:
-
Inhibition of cell proliferation: Maxacalcitol can arrest the cell cycle, in part by upregulating cyclin-dependent kinase inhibitors such as p21 and p27.[3]
-
Induction of cell differentiation: In keratinocytes, maxacalcitol promotes terminal differentiation, characterized by the expression of proteins like involucrin and transglutaminase-1.
-
Immunomodulation: Maxacalcitol influences immune responses by downregulating pro-inflammatory cytokines, such as those in the IL-23/IL-17 pathway, and promoting the induction of regulatory T cells (Tregs).[1][4]
-
Regulation of hormone secretion: It effectively suppresses the transcription of the parathyroid hormone (PTH) gene, a key function in the management of secondary hyperparathyroidism.[5][6]
Signaling Pathway of Maxacalcitol
Caption: General signaling pathway of maxacalcitol.
Application 1: Psoriasis and Skin Inflammation Research
Maxacalcitol has demonstrated significant efficacy in preclinical models of psoriasis and skin inflammation. Its mechanism in this context involves the suppression of the pro-inflammatory IL-23/IL-17 axis and the induction of immunosuppressive regulatory T cells (Tregs).[1][4]
Quantitative Data Summary: Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Vehicle Control | Maxacalcitol Treatment | Reference |
| IL-17A mRNA Expression (relative) | High | Significantly Reduced | [1] |
| IL-23p19 mRNA Expression (relative) | High | Significantly Reduced | [1] |
| Foxp3+ Treg Cell Infiltration | Low | Significantly Increased | [1] |
| Epidermal Thickness | Increased | Significantly Reduced | [7][8] |
Experimental Protocol: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod and subsequent treatment with maxacalcitol.
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Imiquimod cream (5%) (e.g., Aldara™)
-
Maxacalcitol lotion or vehicle control
-
Tools for shaving
-
Calipers for measuring ear thickness
-
Reagents for RNA extraction and qPCR
-
Reagents for histology (formalin, paraffin, H&E stain)
-
Antibodies for immunohistochemistry (e.g., anti-Foxp3)
Workflow:
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Shaving: On day -1, shave the dorsal skin of the mice.
-
Pre-treatment (Day -3 to -1): Apply 25 µL of maxacalcitol lotion or vehicle to the shaved dorsal skin and the right ear daily for three days.
-
Imiquimod Application (Day 0 to 6): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin.[8][9]
-
Maxacalcitol Treatment (Day 0 to 6): Continue the daily application of maxacalcitol or vehicle to the back skin and ear.
-
Monitoring: Monitor the mice daily for signs of inflammation (erythema, scaling, thickness) and measure ear thickness with a caliper.
-
Sample Collection (Day 7): Euthanize the mice and collect skin and spleen samples.
-
Analysis:
-
Histology: Fix skin samples in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory infiltrate.
-
Quantitative PCR (qPCR): Extract RNA from skin samples and perform qPCR to analyze the expression of genes such as Il17a, Il23a, Tnf, and Il6.
-
Immunohistochemistry (IHC): Stain skin sections for Foxp3 to quantify Treg infiltration.
-
qPCR Primer Sequences (Mouse):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Il17a | TCTCCAGAAGGCCCTCAGAC | AGCTTTCCCTCCGCATTGAC | [2] |
| Il23a (p19) | CATGCTAGCCTGGAACGCACAT | ACTGGCTGTTGTCCTTGAGTCC | [4] |
| Tnf | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT | [5][10][11] |
| Il6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA | [3][4][10] |
| Foxp3 | GGCCCTTCTCCAGGACAGA | GCTGATCATGGCTGGGTTGT | OriGene MP204954[5] |
Experimental Protocol: Adoptive Transfer of Regulatory T Cells
This protocol describes the isolation and adoptive transfer of Tregs to investigate their role in the therapeutic effect of maxacalcitol.
Materials:
-
Spleens and lymph nodes from donor mice (treated with maxacalcitol or vehicle)
-
CD4+CD25+ Regulatory T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
Recipient mice (e.g., Rag1-/-)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Treg Isolation: Isolate CD4+CD25+ Tregs from the spleens and lymph nodes of donor mice (pre-treated with maxacalcitol or vehicle) using a regulatory T cell isolation kit according to the manufacturer's instructions. Purity of the isolated CD4+CD25+Foxp3+ cells should be confirmed by flow cytometry.[1][12]
-
Cell Preparation: Resuspend the isolated Tregs in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.[12]
-
Adoptive Transfer: Inject 100 µL of the Treg suspension (1 x 10^6 cells) intravenously or intraperitoneally into recipient mice.[12][13]
-
Induction of Inflammation: Induce psoriasis-like inflammation in the recipient mice as described in the previous protocol.
-
Analysis: Analyze the severity of skin inflammation as previously described.
Application 2: Cancer Research - Pancreatic Cancer
Maxacalcitol has been shown to inhibit the proliferation of pancreatic cancer cell lines by inducing cell cycle arrest at the G1 phase. This effect is associated with the upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[3][14]
Quantitative Data Summary: BxPC-3 Pancreatic Cancer Cells
| Parameter | Control | Maxacalcitol (100 nM) | Reference |
| Cell Proliferation (MTT assay) | 100% | Significantly Reduced | [14] |
| p21 Protein Expression | Basal | Markedly Upregulated | [3] |
| p27 Protein Expression | Basal | Markedly Upregulated | [3] |
Experimental Protocol: In Vitro Analysis of Maxacalcitol on Pancreatic Cancer Cells
Cell Line: BxPC-3 (ATCC CRL-1687)[15]
Materials:
-
BxPC-3 cells
-
RPMI-1640 medium with 10% fetal bovine serum
-
Maxacalcitol
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Reagents for Western blotting
-
Primary antibodies: anti-p21, anti-p27, anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Cell Culture: Culture BxPC-3 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
MTT Proliferation Assay:
-
Seed 6,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[16]
-
Treat the cells with various concentrations of maxacalcitol (e.g., 1 nM to 1 µM) for 72 hours.[16]
-
Add MTT solution (final concentration 0.5 mg/mL) and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 540 nm.
-
-
Western Blot Analysis:
-
Seed cells in a 6-well plate and treat with maxacalcitol (e.g., 100 nM) for 24 hours.[3]
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-p21 at 1:500, anti-p27 at 1:500-1:1000) overnight at 4°C.[9]
-
Wash and incubate with HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
qPCR Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| CDKN1A (p21) | CGAGAACGGTGGAACTTTGAC | CAGGGCTCAGGTAGACCTTG | [17] |
| CDKN1B (p27) | GGCAGAAACCACCATTAGCCAG | CAGAAGGCACAGACATGGTTGG | OriGene HP211243[2] |
Application 3: Keratinocyte Proliferation and Differentiation
Maxacalcitol is known to inhibit the proliferation of normal human keratinocytes and induce their terminal differentiation, making it a valuable tool for studying skin biology and disorders of keratinization.
Quantitative Data Summary: Normal Human Keratinocytes (NHK)
| Parameter | Control | Maxacalcitol (10-7 M) | Reference |
| Cell Proliferation (BrdU incorporation) | 100% | Significantly Reduced | [10] |
| Involucrin mRNA Expression | Basal | Increased | [10] |
| Transglutaminase-1 mRNA Expression | Basal | Increased | [10] |
Experimental Protocol: Keratinocyte Proliferation and Differentiation Assays
Cell Line: HaCaT (immortalized human keratinocytes) or Normal Human Keratinocytes (NHK)
Materials:
-
HaCaT cells or NHKs
-
Keratinocyte growth medium
-
Maxacalcitol
-
Reagents for proliferation assays (MTT, BrdU, or [3H]-thymidine)
-
Reagents for RNA extraction and qPCR
-
Reagents for Western blotting
-
Primary antibodies: anti-Involucrin, anti-Transglutaminase-1, anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS. For differentiation experiments, cells can be switched to a high calcium medium (1.8 mM).[18]
-
Proliferation Assays:
-
MTT Assay: Seed 1 x 10^3 to 1 x 10^4 cells per well in a 96-well plate.[19][20] Treat with various concentrations of maxacalcitol (e.g., 10-10 to 10-7 M) for 24-72 hours and perform the MTT assay as described previously.
-
BrdU Assay: Seed 6 x 10^3 cells per well in a 96-well plate.[17] Treat with maxacalcitol for 24-48 hours. Perform the BrdU incorporation assay according to the manufacturer's protocol.
-
-
Differentiation Assay (Western Blot):
-
Culture cells to confluence and then treat with maxacalcitol (e.g., 10-7 M) in a high calcium medium for several days (e.g., 6 and 14 days).[18]
-
Perform Western blot analysis for differentiation markers such as Involucrin and Transglutaminase-1. Recommended antibody dilutions are typically around 1:1000.[1][12]
-
qPCR Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| IVL (Involucrin) | GAG GAG GCA AAG AAG GAG G | TGA GGG AAG GGA AAG AGG A | OriGene HP205391[21] |
| TGM1 (Transglutaminase-1) | CAGAAGGCACAGACATGGTTGG | GGCAGAAACCACCATTAGCCAG | OriGene HP200339[19] |
These application notes and protocols provide a starting point for utilizing maxacalcitol in various research settings. It is recommended that researchers optimize the specific conditions for their experimental systems.
References
- 1. Involucrin (F9C3C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. origene.com [origene.com]
- 4. ijbs.com [ijbs.com]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Regulatory T cells suppress skin inflammation in the imiquimod-induced psoriasis-like mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. A protocol to develop T helper and Treg cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, maxacalcitol, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4.8. Adoptive Transfer of Tregs [bio-protocol.org]
- 16. Inhibition of IL-8 Secretion on BxPC-3 and MIA PaCa-2 cells and Induction of Cytotoxicity in Pancreatic Cancer Cells with Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation [medsci.org]
- 21. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Vitamin D3 Octanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Vitamin D3 Octanoate. Given its lipophilic nature, similar to its parent compound Vitamin D3, the following methodologies are applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the aqueous solubility of this compound?
A1: The low aqueous solubility of this compound, a lipophilic compound, presents significant challenges in formulation development. The most effective strategies to enhance its solubility include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoemulsion and Microemulsion Systems: Dispersing the oily phase containing this compound in an aqueous phase with the aid of surfactants.[1][2] Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are a subset of this category.[3]
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes.[4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic solid carrier to improve wettability and dissolution rate.[6]
-
Novel Solubilizers: Utilizing specific excipients, such as botanical solubilizers, to form water-soluble complexes.[7]
Q2: How do cyclodextrins improve the solubility of this compound?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate lipophilic molecules like this compound, forming a "guest-host" inclusion complex.[8] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the encapsulated compound.[9]
Q3: What are the key parameters to consider when developing a nanoemulsion for this compound?
A3: When formulating a nanoemulsion, consider the following:
-
Oil Phase Selection: The oil must have good solubilizing capacity for this compound.
-
Surfactant and Co-surfactant (S-Mix) Selection: The choice and ratio of surfactants and co-surfactants are critical for forming stable, small-sized droplets.
-
Oil, S-Mix, and Water Ratio: A pseudo-ternary phase diagram is often constructed to identify the optimal ratios for self-emulsification.[3]
-
Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes (typically < 200 nm) and a low PDI are desirable for stability and bioavailability.[1][2]
Q4: What is the typical encapsulation efficiency I can expect with liposomal formulations of Vitamin D derivatives?
A4: Due to the lipophilic nature of Vitamin D3 and its esters, they readily incorporate into the lipid bilayer of liposomes. Studies on Vitamin D3 have reported high encapsulation efficiencies, often exceeding 93%.[10] Some research indicates that the encapsulation efficiency can approach 100%.[11]
Q5: Can solid dispersion techniques be applied to this compound?
A5: Yes, solid dispersion is a viable technique. It involves dispersing the hydrophobic drug in a hydrophilic carrier. This method can reduce drug particle size, improve wettability, and create amorphous particles, all of which contribute to enhanced solubility and dissolution rates.[6]
Troubleshooting Guides
Issue 1: Low Yield of Cyclodextrin Inclusion Complex
| Possible Cause | Troubleshooting Step |
| Inefficient complexation method. | Optimize the preparation method. Techniques like microwave irradiation have been shown to produce high yields (95-97%) for Vitamin D3 inclusion complexes.[12] |
| Incorrect stoichiometric ratio. | The molar ratio of cyclodextrin to the drug is crucial. For Vitamin D3, a 2:1 ratio of β-cyclodextrin to the vitamin has been found to be effective.[12][13] |
| Poor solvent choice. | Ensure the solvent system can dissolve both the cyclodextrin and this compound to facilitate complex formation. An ethanol:water mixture (1:1) has been used successfully.[12] |
Issue 2: Instability of Nanoemulsion Formulation (Phase Separation or Droplet Coalescence)
| Possible Cause | Troubleshooting Step |
| Inappropriate surfactant or co-surfactant concentration. | The concentration of the surfactant/co-surfactant mix (S-Mix) is critical. Review the pseudo-ternary phase diagram to ensure you are operating within a stable nanoemulsion region.[3] |
| Incorrect S-Mix ratio. | The ratio of surfactant to co-surfactant affects the stability. Experiment with different ratios to find the optimal balance. |
| High-energy homogenization issues. | If using high-energy methods, ensure sufficient processing time and power to achieve a small and uniform droplet size. |
Issue 3: Low Encapsulation Efficiency in Liposomes
| Possible Cause | Troubleshooting Step |
| Suboptimal lipid composition. | The choice of phospholipids and the inclusion of cholesterol can impact the stability and loading capacity of the liposomes. Adding cholesterol can increase the negative zeta potential, which may improve stability.[10] |
| Inefficient preparation method. | Compare different preparation techniques. For Vitamin D3, both ethanol injection and film dispersion-homogenization methods have been used, with the latter resulting in larger, multivesicular liposomes.[5] |
| Drug precipitation during formulation. | Ensure that the this compound remains solubilized in the organic phase during the initial steps of liposome preparation. |
Data Presentation
Table 1: Solubility Enhancement of Vitamin D3 with Cyclodextrins
| Cyclodextrin Type | Drug:CD Ratio | Method | Resulting Aqueous Solubility |
| β-Cyclodextrin | 1:2 | Microwave Irradiation | 0.20 ± 0.05 mg / 100 mL[12] |
| β-Cyclodextrin | 1:15 | Saturated Aqueous Vacuum Drying | Improved stability and uniformity[14] |
| Captisol® (SBEβCD) | 1:2 | Complexation | Enhanced solubility, allowing for formulation in mouth-dissolving films[15] |
Table 2: Characteristics of Vitamin D3 Nanoemulsion Formulations
| Formulation Type | Key Components | Droplet Size | Key Finding |
| Nanoemulsion | Corn oil, aqueous phase, emulsifier | < 200 nm | 3.94-fold increase in in-vitro bioaccessibility compared to coarse emulsion[1][16] |
| SNEDDS | Olive oil, Tween 40, PEG 600 | - | 99.72% drug release from optimized formulation compared to 63.29% from capsule[3] |
| Canola oil-based Nanoemulsion | Canola oil (5-20%), S-Mix (30-40%), Water (40-65%) | 93.92 to 185.5 nm | Efficient for entrapment of Vitamin D3 for food fortification[2] |
Table 3: Liposomal Vitamin D3 Formulation Properties
| Preparation Method | Key Components | Particle Size | Encapsulation Efficiency |
| Thin-film hydration-sonication | Soybean phosphatidylcholine, cholesterol | 82-90 nm | > 93%[10] |
| Film dispersion-homogenization | - | Larger, multivesicular | - |
| Extrusion | Propylene glycol, lipids, water | < 300 nm | Approaching 100%[11] |
Experimental Protocols
Protocol 1: Preparation of a Vitamin D3-β-Cyclodextrin Inclusion Complex via Microwave Irradiation
-
Molar Ratio Preparation: Prepare a mixture of β-cyclodextrin and Vitamin D3 in a 2:1 molar ratio.
-
Dissolution: Dissolve the mixture in an ethanol:water (1:1) solvent.
-
Microwave Irradiation: Subject the solution to microwave irradiation for 180 seconds at 60°C.[12]
-
Solvent Removal: After the reaction, remove the solvents using a rotary evaporator.
-
Washing and Drying: Wash the resulting precipitate with acetone and dry it in a desiccator containing CaCl₂ until a constant weight is achieved. The final product should be a white powder.[12]
Protocol 2: Phase-Solubility Study (Higuchi and Connors Method)
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing molar concentrations of the chosen cyclodextrin (e.g., 5 mM, 10 mM, 20 mM, 40 mM).[8]
-
Addition of Excess Drug: Add an excess amount of this compound to a fixed volume (e.g., 5 mL) of each cyclodextrin solution in separate test tubes.[8]
-
Equilibration: Sonicate the tubes for 30 minutes and then keep them overnight to reach equilibrium.[8]
-
Sampling and Analysis: Filter the samples through a 0.22-μm membrane filter, dilute appropriately, and analyze the concentration of the solubilized drug using a spectrophotometer or HPLC.[8]
-
Data Analysis: Plot the concentration of solubilized this compound against the concentration of the cyclodextrin to determine the phase-solubility diagram.
Protocol 3: Preparation of Liposomes using the Film Hydration Method
-
Lipid Film Formation: Dissolve the lipids (e.g., soybean phosphatidylcholine) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation. This will cause the lipids to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[11]
Visualizations
Caption: Vitamin D3 genomic signaling pathway.[17][18]
Caption: Experimental workflow for improving solubility.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil [frontiersin.org]
- 3. ijpbs.com [ijpbs.com]
- 4. Frontiers | Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing New Cyclodextrin-Based Nanosponges Complexes to Improve Vitamin D Absorption in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. Bioavailability by design — Vitamin D3 liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Obtaining and Investigation of the β-Cyclodextrin Inclusion Complex with Vitamin D3 Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of VD3-β-Clodextrin Inclusion Complex [scirp.org]
- 15. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Efficacy of Nanoemulsion-Based Delivery to Improve Vitamin D Absorption: Comparison of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Vitamin D3 Octanoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin D3 Octanoate in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency. What are the primary causes of its degradation?
A1: this compound, like its parent compound Vitamin D3, is susceptible to degradation from several factors. The primary causes include:
-
Oxidation: The conjugated double bond system in the Vitamin D3 moiety is prone to oxidation, especially in the presence of oxygen and metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and degradation of the molecule to various photoproducts, including 5,6-trans-vitamin D3, suprasterol I, and suprasterol II.[1][2]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions. Vitamin D3 has been shown to have poor thermal stability.[3]
-
Acidic Conditions: Low pH environments can lead to the isomerization of Vitamin D3 to isotachysterol, an inactive form. Vitamin D3 is most stable at a pH above 5.[4][5]
-
Hydrolysis: As an ester, this compound can be susceptible to hydrolysis of the octanoate group, especially under strongly acidic or basic conditions, reverting it to Vitamin D3.
-
Transesterification: In the presence of other alcohols or triglycerides, transesterification can occur, leading to the formation of different Vitamin D3 esters.[2][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent is critical for both solubility and stability. Non-aqueous, aprotic solvents are generally preferred to minimize degradation.
-
Recommended: Ethanol, isopropanol, and other short-chain alcohols are good choices for dissolving this compound for many applications. They offer good solubility and are less reactive than aqueous solutions.
-
Use with Caution: Aqueous solutions should be used with caution due to the increased risk of hydrolysis and oxidation. If aqueous solutions are necessary, they should be buffered to a pH between 5 and 8 and used promptly.[4]
-
Avoid: Solvents containing peroxides or metal ion contaminants should be avoided as they can accelerate oxidative degradation.
Q3: How should I store my this compound solutions to ensure long-term stability?
A3: Proper storage is crucial for maintaining the integrity of your this compound solutions.
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: To prevent oxidation, it is highly recommended to degas the solvent and overlay the solution with an inert gas like nitrogen or argon before sealing the container.
-
Container: Use high-quality, inert glass containers. Avoid plastic containers that may leach plasticizers or allow gas exchange.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, adding antioxidants is a highly effective strategy to prevent oxidative degradation.
-
Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), Vitamin E (tocopherols), and ascorbic acid are commonly used to stabilize Vitamin D3 and its esters.
-
Chelating Agents: Since metal ions can catalyze oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can significantly improve stability.[4][7] EDTA has been shown to be a very effective stabilizer for Vitamin D3 in aqueous solutions.[4][7]
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your buffer. Vitamin D3 is unstable in acidic conditions (pH < 5).[4] Adjust the pH to be between 6.0 and 8.0 for better stability. |
| Presence of Metal Ions | Metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation.[4] Add a chelating agent such as EDTA (0.05 - 0.1% w/v) to your buffer. |
| Oxidation | The buffer may contain dissolved oxygen. Degas the buffer by sparging with nitrogen or argon before dissolving the this compound. Prepare and store the solution under an inert atmosphere. |
| Photodegradation | Ensure the solution is protected from light at all times by using amber vials and minimizing exposure during handling. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the solution over time.
| Possible Cause | Troubleshooting Step |
| Isomerization | Exposure to acid or light can cause the formation of isomers like pre-vitamin D3, tachysterol, and isotachysterol.[1][2] Review your storage and handling procedures to minimize these exposures. |
| Oxidation Products | The presence of oxygen can lead to various oxidation products. Use deoxygenated solvents and add an antioxidant like BHT (0.01 - 0.1%) to the solution. |
| Hydrolysis | If using aqueous or protic solvents, the octanoate ester may be hydrolyzing to Vitamin D3. This will result in a peak with a different retention time. Consider using an aprotic solvent if your experiment allows. |
| Transesterification | If your formulation contains other alcohols or triglycerides, transesterification might be occurring, leading to the formation of different Vitamin D3 esters.[2][6] This can be confirmed by LC-MS analysis. |
Data Presentation
Table 1: Effect of Temperature on the Degradation of Vitamin D3 in Aqueous Solution *
| Temperature | First-Order Rate Constant (k) x 10⁻³ h⁻¹ | Half-life (t₁/₂) (hours) |
| 4°C | 1.2 | 577.6 |
| 25°C | 8.5 | 81.5 |
| 40°C | 34.2 | 20.3 |
*Data is for Vitamin D3 in Milli-Q water and is expected to be indicative of the stability of the Vitamin D3 moiety in this compound under similar conditions.
Table 2: Effect of pH on the Stability of Vitamin D3 in Aqueous Solution at 25°C *
| pH | First-Order Rate Constant (k) x 10⁻³ h⁻¹ | Stability after 6 hours (% remaining) |
| 1 | 158.4 | 38.6 |
| 3 | 102.1 | 54.2 |
| 5 | 9.8 | 94.3 |
| 7 | 8.5 | 95.0 |
| 8 | 8.2 | 95.2 |
*Data is for Vitamin D3 and is expected to be indicative of the stability of the Vitamin D3 moiety in this compound under similar conditions.[4]
Table 3: Efficacy of Different Stabilizers on Vitamin D3 Stability in Aqueous Solution with Copper Ions (Cu²⁺) *
| Stabilizer | Concentration | First-Order Rate Constant (k) x 10⁻³ h⁻¹ | % Improvement in Stability vs. Control |
| None (Control) | - | 250.6 | - |
| Ascorbic Acid | 500 mg/L | 15.3 | 93.9% |
| Ascorbic Acid | 2000 mg/L | 7.9 | 96.8% |
| EDTA | 50 mg/L | 5.2 | 97.9% |
| EDTA | 200 mg/L | 2.1 | 99.2% |
*Data is for Vitamin D3 in the presence of 2 mM Cu²⁺ and is expected to be indicative of the stabilizing effects on this compound.[4][7]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in Ethanol
-
Materials:
-
This compound
-
200-proof, peroxide-free ethanol
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vial with a PTFE-lined cap
-
Nitrogen or Argon gas
-
-
Procedure:
-
Weigh the desired amount of this compound in the amber glass vial.
-
Prepare a 0.1% (w/v) BHT stock solution in ethanol.
-
Add the appropriate volume of the BHT/ethanol solution to the vial to achieve the desired final concentration of this compound.
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Blanket the headspace of the vial with the inert gas and immediately seal the cap tightly.
-
Store the solution at -20°C or below, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Monitoring this compound Stability
This protocol provides a general starting point; optimization may be required for specific formulations.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dilute an aliquot of the this compound solution with the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and comparison to a standard curve prepared with a known concentration of a reference standard.
-
Monitor for the appearance of new peaks or a decrease in the main peak area over time to assess degradation.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | Semantic Scholar [semanticscholar.org]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of vitamin D3 in a stressed formulation: the identification of esters of vitamin D3 formed by a transesterification with triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
Storage conditions to ensure Vitamin D3 Octanoate stability
Welcome to the technical support center for Vitamin D3 Octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure maximum stability, this compound should be stored under controlled conditions that minimize exposure to factors known to cause degradation. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months, protected from light and under an inert atmosphere such as nitrogen[1]. For routine experimental use, storage at 4°C in a tightly sealed, light-protected container is advisable for shorter periods.
Q2: My experimental results using this compound are inconsistent. What could be the potential causes related to its stability?
A2: Inconsistent results can often be attributed to the degradation of this compound. The primary factors affecting its stability are exposure to light, elevated temperatures, oxygen, and inappropriate pH levels[2][3][4]. Ensure that your handling procedures minimize exposure to these elements. Use amber-colored vials, work under subdued light, and consider purging solutions with an inert gas. Also, verify the pH of your experimental medium, as acidic conditions can promote isomerization[2][5].
Q3: I suspect my this compound has degraded. What are the common degradation products I should look for?
A3: Vitamin D3 and its esters are susceptible to several degradation pathways, including isomerization, oxidation, and hydrolysis[3][5]. Common isomers of Vitamin D3 that can form include pre-vitamin D3, tachysterol, and lumisterol[5][6]. Under acidic conditions, isotachysterol may also be formed[5]. Oxidation can lead to various hydroxylated derivatives[7][8]. In formulations containing triglycerides, transesterification can occur, leading to the formation of other fatty acid esters of Vitamin D3[9][10][].
Q4: How can I prevent the oxidation of this compound in my formulations?
A4: Oxidation is a significant degradation pathway for Vitamin D3 and its esters[3]. To prevent this, it is crucial to minimize exposure to oxygen. This can be achieved by working in an inert atmosphere (e.g., nitrogen or argon glove box), using degassed solvents, and storing solutions in tightly sealed containers with minimal headspace[2]. The addition of antioxidants, such as butylated hydroxytoluene (BHT), tert-butylhydroquinone (TBHQ), ascorbic acid, or EDTA, can also effectively inhibit oxidative degradation[2][12].
Q5: What is the effect of pH on the stability of this compound?
A5: Vitamin D3 is most stable at a pH above 5[2]. Acidic conditions, particularly below pH 4, can lead to a significant increase in the rate of degradation and isomerization to products like isotachysterol[2][5]. When preparing aqueous solutions or formulations, it is recommended to use a buffer system to maintain the pH in the optimal range of 5-8.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation due to improper storage (exposure to light, heat, or oxygen). | Store this compound at recommended low temperatures, protected from light, and under an inert atmosphere. Prepare fresh solutions for critical experiments. |
| Hydrolysis of the octanoate ester. | Ensure the use of anhydrous solvents and minimize exposure to moisture. | |
| Appearance of Unknown Peaks in Chromatogram | Isomerization or formation of degradation products. | Analyze samples using a stability-indicating method like HPLC-UV or LC-MS to identify potential degradants. Compare with known standards of Vitamin D3 isomers if available. |
| Transesterification with other fatty acids in the formulation. | If working with complex lipid-based formulations, be aware of the potential for transesterification and analyze for other Vitamin D3 esters[9][10]. | |
| Variability Between Experimental Replicates | Inconsistent handling procedures leading to variable degradation. | Standardize all handling procedures, including light exposure time, temperature during sample preparation, and oxygen exposure. |
| Contamination with metal ions that can catalyze degradation. | Use high-purity solvents and reagents. Consider the use of chelating agents like EDTA to sequester metal ions[2]. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | -80°C (long-term)[1], 4°C (short-term) | Minimizes thermal degradation and isomerization[4][13]. |
| Light | Protect from light (use amber vials or wrap in foil) | Prevents photoisomerization to inactive forms[2][14]. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon)[1] | Prevents oxidation by atmospheric oxygen[3]. |
| pH (in aqueous solutions) | Maintain pH between 5 and 8[2] | Avoids acid-catalyzed isomerization and degradation[2][15]. |
| Humidity | Store in a dry environment | Minimizes hydrolysis of the ester linkage[16]. |
Table 2: Factors Influencing this compound Stability and Their Effects
| Factor | Effect on Stability | Key Degradation Products |
| Elevated Temperature | Increased rate of degradation and isomerization[17][18]. | Pre-vitamin D3, other isomers[5]. |
| Light (UV Exposure) | Promotes photoisomerization[2][14]. | Tachysterol, lumisterol[6]. |
| Oxygen | Leads to oxidative degradation[3]. | Hydroxylated and other oxidative derivatives[7]. |
| Acidic pH (<5) | Accelerates isomerization[2]. | Isotachysterol[5]. |
| Metal Ions | Can catalyze degradation reactions[2]. | Various degradation products. |
| Moisture | Can cause hydrolysis of the octanoate ester. | Vitamin D3 and octanoic acid. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound and detecting potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A common starting point is 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm[19]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study (to confirm stability-indicating nature):
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 100°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-treated samples before injection. Analyze all stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.
Protocol 2: LC-MS for Identification of Degradation Products
This protocol is for the identification of unknown peaks observed during stability studies.
1. Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
2. Chromatographic Conditions:
-
Use the same or a similar HPLC method as described in Protocol 1 to ensure separation.
-
The mobile phase may need to be adapted for MS compatibility (e.g., using formic acid or ammonium formate as additives instead of non-volatile buffers). A common mobile phase is a mixture of methanol and 0.1% formic acid[19].
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mass Range: Scan a wide range (e.g., m/z 100-1000) to detect potential degradation products.
-
MS/MS Analysis: Perform fragmentation analysis on the parent ion of this compound and any observed degradation products to aid in structural elucidation.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btsa.com [btsa.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Oxidation of Vitamin D3 Enhanced by Long-Range Effects of a Substrate Channel Mutation in Cytochrome P450BM3 (CYP102A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of vitamin D3 in a stressed formulation: the identification of esters of vitamin D3 formed by a transesterification with triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of light exposure and oxidative status on the stability of vitamins A and D₃ during the storage of fortified soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20160030356A1 - Stabilized Vitamin D Formulations - Google Patents [patents.google.com]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Vitamin D3 and its Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the analysis of Vitamin D3 (cholecalciferol) and its esters by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for separating Vitamin D3 and its esters?
A1: The most common and widely successful column choice is a Reversed-Phase (RP) C18 column .[1] For challenging separations involving structurally similar compounds like Vitamin D2 and D3, a highly hydrophobic C18 phase with a high carbon load is recommended.[2] Specific columns known to provide excellent resolution include Agilent Poroshell 120 EC-C18 and YMC-Triart C18 ExRS.[2][3] While less common, Normal-Phase (NP) separation on a silica column is also a viable method.[4]
Q2: What is the optimal mobile phase for this separation?
A2: The choice depends on the chromatography mode:
-
For Reversed-Phase (RP-HPLC): A mixture of acetonitrile and methanol is frequently used, with ratios like 60:40 or 90:10 (v/v).[5][6] Methanol and water (e.g., 97:3 v/v) is another effective combination.[7] The high organic content is necessary due to the fat-soluble nature of these analytes. Adding a small amount of formic acid (0.1%) to the mobile phase can sometimes improve peak shape.[8]
-
For Normal-Phase (NP-HPLC): A mobile phase consisting of n-hexane and ethyl acetate, often in a ratio of 85:15 (v/v), provides good separation.[4][9]
Q3: What is the ideal UV detection wavelength for Vitamin D3?
A3: The optimal wavelength depends on the mobile phase and analytical mode:
-
In reversed-phase methods using acetonitrile or methanol, the maximum absorbance is typically observed around 264-265 nm .[5][8]
-
In normal-phase methods using hexane, the detection wavelength is often set to 292 nm .[4]
Q4: Should I use an isocratic or gradient elution method?
A4: The choice depends on your sample's complexity.[10]
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simple, reproducible, and cost-effective, making it ideal for routine quality control or analyzing simple mixtures where all components have similar retention behavior.[11][12]
-
Gradient Elution: This method involves changing the mobile phase composition during the run. It is superior for complex samples containing analytes with a wide range of polarities, as it improves peak resolution and can shorten overall analysis time.[13][14] However, it requires more complex equipment and a column re-equilibration step between injections.[10]
Q5: How critical is sample preparation?
A5: Sample preparation is one of the most critical and challenging steps in Vitamin D analysis, especially in complex matrices like food or biological samples.[4] Inadequate preparation can lead to interferences and poor results. Common techniques include saponification (for fat-rich samples), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[15][16] For all samples, filtration through a 0.22 µm or 0.45 µm membrane filter before injection is essential to protect the column and instrument.[5]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of Vitamin D3 and its esters.
Problem: Poor resolution between Vitamin D3 and an ester (or Vitamin D2).
-
Possible Cause 1: Sub-optimal mobile phase. The similar molecular structures of Vitamin D3 and its related compounds make them challenging to resolve.[2][17]
-
Solution: Adjust the ratio of your organic solvents (e.g., increase methanol content relative to acetonitrile). A switch from pure methanol to a methanol/acetonitrile mix can improve the separation of D2 and D3 peaks.[18] For very difficult separations, consider a mobile phase of THF/acetonitrile (10/90).[2]
-
-
Possible Cause 2: Insufficient column efficiency.
-
Solution: Increase column length or switch to a column packed with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) to increase theoretical plates and improve resolution.[17] Be aware that this will increase backpressure.
-
-
Possible Cause 3: Incorrect column chemistry.
-
Solution: Ensure you are using a highly hydrophobic, end-capped C18 column. Columns with a higher carbon load often provide the selectivity needed for these nonpolar analytes.[2]
-
Problem: Peaks are broad or tailing.
-
Possible Cause 1: Mass overload. Injecting too much sample can saturate the column, leading to broadened peaks.[17]
-
Solution: Dilute your sample or reduce the injection volume. The effect of overload is more pronounced on smaller internal diameter (e.g., 2.1 mm) columns.[17]
-
-
Possible Cause 2: Secondary interactions. Residual, un-capped silanols on the silica support can interact with analytes, causing peak tailing.
-
Solution: Use a high-quality, fully end-capped C18 column. Adding a modifier like 0.1% formic acid to the mobile phase can help suppress silanol interactions and improve peak shape.[8]
-
-
Possible Cause 3: Column degradation. The column may be nearing the end of its life or have become contaminated.
-
Solution: First, try flushing the column with a strong solvent (like 100% isopropanol). If performance does not improve, replace the column and always use a guard column to extend its life.[3]
-
Problem: Retention times are shifting between injections.
-
Possible Cause 1: Insufficient column equilibration (gradient methods). If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will be inconsistent.
-
Solution: Increase the post-run equilibration time in your method to ensure the column is ready for the next sample.
-
-
Possible Cause 2: Pump or solvent issues. Fluctuations in pump pressure or changes in mobile phase composition (e.g., evaporation of a volatile component) can cause drift.
-
Solution: Ensure the mobile phase is properly degassed. Check the pump for leaks and ensure check valves are functioning correctly. Keep solvent bottles capped to prevent evaporation.
-
-
Possible Cause 3: Temperature fluctuations.
Diagrams: Workflows & Logic
Caption: General analytical workflow for Vitamin D3 analysis.
Caption: Troubleshooting logic for poor peak resolution.
Experimental Protocols
Protocol 1: RP-HPLC Method for Vitamin D3 in Supplements (Isocratic)
This protocol is suitable for quantifying Vitamin D3 in simple formulations like oil-based softgels or tablets.
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of Vitamin D3 standard in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 50 µg/mL.[5]
-
-
Sample Preparation:
-
Accurately weigh a portion of the ground tablet or the contents of a softgel.
-
Dissolve in a known volume of methanol or a hexane:ethyl acetate (7:3) mixture.[5]
-
Vortex for 10 minutes, then centrifuge for 10 minutes to pellet excipients.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.[5]
-
-
Chromatographic Conditions:
Data Presentation: Methodology Comparison
The following table summarizes and compares different published HPLC methods for the determination of Vitamin D3, providing a reference for method selection and development.
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) | Method 3 (Normal-Phase) |
| Reference | Oriental Journal of Chemistry[5] | Walsh Medical Media[8] | NIH[4] |
| Column | C18 | C18 (150 x 4.6 mm, 3 µm) | Silica (L3) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (60:40) | Methanol:Water + 0.1% Formic Acid (95:5) | n-Hexane:Ethyl Acetate (85:15) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 2.0 mL/min |
| Detection | UV at 265 nm | UV at 265 nm | UV at 292 nm |
| Retention Time (tR) | ~16.2 min | ~7.0 min | ~4.8 min |
| LOD | 0.028 µg/mL | 1.10 ng/mL (0.0011 µg/mL) | Not Specified |
| LOQ | 0.094 µg/mL | 3.60 ng/mL (0.0036 µg/mL) | Not Specified |
| Recovery | 86.0% - 99.6% | 75% - 87% | ~99.4% |
References
- 1. njlabs.com [njlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Appraisal of Vitamin D3 Concentration in Dietary Supplement Marketed in Bangladesh Using HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. mastelf.com [mastelf.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. biotage.com [biotage.com]
- 15. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
Technical Support Center: Managing Hypercalcemic Effects of Vitamin D3 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hypercalcemic effects of Vitamin D3 analogs encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hypercalcemic effects of Vitamin D3 and its analogs?
A1: The hypercalcemic effects of Vitamin D3 and its analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues.[1][2] Upon binding, the activated VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This leads to increased intestinal calcium absorption, renal calcium reabsorption, and bone calcium mobilization, ultimately elevating serum calcium levels.[3][4] Supraphysiological doses of Vitamin D3 or its potent analogs are often required for therapeutic effects in non-calcemic applications like cancer therapy, which can lead to hypercalcemia.[5]
Q2: What are "non-calcemic" Vitamin D3 analogs and how are they developed?
A2: "Non-calcemic" or "low-calcemic" Vitamin D3 analogs are synthetic derivatives designed to exhibit potent therapeutic effects, such as anti-proliferative and pro-differentiative activities, with minimal impact on calcium homeostasis.[1][6] The development of these analogs involves chemical modifications to the A-ring, central CD-ring, or the side chain of the Vitamin D3 molecule.[1] Over 3000 such analogs have been synthesized with the goal of dissociating the beneficial non-classical effects from the adverse calcemic side effects.[1][7] Examples of clinically used analogs with reduced hypercalcemic potential include Paricalcitol and Doxercalciferol.[8]
Q3: What are the key differences between various generations of PTH assays?
A3: Parathyroid hormone (PTH) assays have evolved through three main generations. First-generation assays were competitive immunoassays that used a single polyclonal antibody. Second-generation immunometric ("intact") assays use two different antibodies that recognize distinct epitopes on the PTH molecule, typically one in the C-terminal and one in the N-terminal region. Third-generation assays are also immunometric but are designed to specifically detect the full-length, biologically active PTH (1-84) molecule, excluding N-terminally truncated fragments that can be detected by some second-generation assays. This distinction is particularly important in patients with renal impairment where inactive PTH fragments can accumulate.
Q4: What are the common symptoms of hypercalcemia in animal models?
A4: In animal models, hypercalcemia induced by high doses of Vitamin D3 or its analogs can manifest as lethargy, reduced food intake, weight loss, and in severe cases, tissue calcification.[9] It is crucial to monitor animals closely for these signs during in vivo studies.
Troubleshooting Guides
In Vivo Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high serum calcium levels in control group | 1. High calcium content in the diet.[10] 2. Error in vehicle administration. 3. Incorrect baseline measurements. | 1. Verify the calcium and phosphorus content of the rodent chow. Use a standardized, controlled-calcium diet if necessary. 2. Ensure the vehicle is prepared correctly and administered consistently. 3. Re-measure baseline serum calcium from stored samples if available. |
| High variability in serum calcium response within a treatment group | 1. Inconsistent dosing (e.g., gavage errors). 2. Individual differences in metabolism and VDR expression. 3. Dehydration in some animals. | 1. Ensure all personnel are properly trained in the dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Ensure all animals have ad libitum access to water. Monitor for signs of dehydration. |
| No significant hypercalcemic effect at expected doses | 1. Degradation of the Vitamin D3 analog. 2. Insufficient dose for the specific animal model or strain. 3. Rapid metabolism of the analog. | 1. Verify the stability and proper storage of the compound. Protect from light and heat. 2. Perform a dose-response study to determine the optimal dose for inducing hypercalcemia. 3. Consider the pharmacokinetic profile of the analog; it may require more frequent administration. |
| Mortality in high-dose groups | 1. Severe hypercalcemia leading to toxicity.[11] 2. Off-target effects of the analog. | 1. Implement humane endpoints and monitor animals closely for signs of severe toxicity. 2. Consider a dose-escalation study to identify the maximum tolerated dose. 3. If off-target toxicity is suspected, further toxicological studies may be required. |
In Vitro Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low signal in VDR activation assay | 1. Low VDR expression in the cell line. 2. Inactive Vitamin D3 analog. 3. Suboptimal assay conditions. | 1. Use a cell line known to express functional VDR (e.g., Caco-2, hFOB).[12] 2. Confirm the activity of the analog with a positive control (e.g., calcitriol). 3. Optimize incubation time, compound concentration, and cell density. |
| High background in ligand binding assay | 1. Non-specific binding of the labeled ligand. 2. Insufficient washing steps. 3. Contaminated reagents. | 1. Include a non-specific binding control (excess unlabeled ligand). 2. Increase the number and stringency of wash steps. 3. Prepare fresh buffers and reagents. |
| Inconsistent results in cell viability/proliferation assays | 1. Cell seeding density variability. 2. Edge effects in multi-well plates. 3. Serum batch-to-batch variation. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Avoid using the outer wells of the plate or fill them with sterile media. 3. Use the same batch of serum for the entire experiment or pre-screen new batches. |
Data Summary
Comparative Calcemic Effects of Vitamin D3 Analogs
| Analog | VDR Binding Affinity (Relative to Calcitriol) | Calcemic Activity in vivo (Relative to Calcitriol) | Primary Therapeutic Application |
| Calcitriol (1,25(OH)₂D₃) | 100% | High | Secondary hyperparathyroidism, Osteoporosis |
| Paricalcitol | ~80% | Low | Secondary hyperparathyroidism |
| Doxercalciferol | ~75% | Low | Secondary hyperparathyroidism |
| Calcipotriol | ~1% | Very Low (topical) | Psoriasis |
| 22-Oxacalcitriol | Lower | Low | Secondary hyperparathyroidism, Psoriasis |
Note: Values are approximate and can vary depending on the specific study and animal model.
Experimental Protocols
Protocol 1: Induction of Hypercalcemia in Rodents
Objective: To induce a state of hypercalcemia in rats or mice for the evaluation of Vitamin D3 analog effects.
Materials:
-
Male Wistar rats (200-250g) or C57BL/6 mice (8-10 weeks old).
-
Vitamin D3 (Cholecalciferol) or active analog (e.g., Calcitriol).
-
Vehicle (e.g., corn oil, peanut oil, or ethanol/propylene glycol mixture).
-
Standard rodent chow with controlled calcium and phosphorus levels.
-
Metabolic cages for urine collection (optional).
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Baseline Measurements: Collect baseline blood samples via a suitable method (e.g., tail vein, saphenous vein) to determine serum calcium and PTH levels.
-
Dosing Preparation: Prepare the Vitamin D3 analog solution in the chosen vehicle. Ensure the compound is fully dissolved. Protect the solution from light.
-
Administration: Administer the Vitamin D3 analog via oral gavage or subcutaneous/intraperitoneal injection. A typical dose for inducing hypercalcemia with Vitamin D3 in rats can range from 1-5 µg/kg/day for several days.[13] For active analogs like calcitriol, lower doses will be required. A dose-response study is recommended to determine the optimal dose for the specific analog and research question.
-
Monitoring: Monitor the animals daily for clinical signs of hypercalcemia (lethargy, anorexia). Record body weight daily.
-
Blood and Urine Collection: Collect blood samples at predetermined time points (e.g., 3, 6, 9, and 12 hours post-dose for acute studies, or daily for chronic studies) to measure serum calcium and PTH.[14] If using metabolic cages, collect 24-hour urine to measure urinary calcium excretion.
-
Termination: At the end of the study, euthanize the animals according to approved institutional guidelines and collect terminal blood and tissue samples as required.
Protocol 2: Serum Calcium Measurement (Colorimetric Assay)
Objective: To quantify the total calcium concentration in rodent serum.
Materials:
-
Serum samples collected as per Protocol 1.
-
Commercial colorimetric calcium assay kit (e.g., using O-Cresolphthalein Complexone method).
-
Microplate reader.
-
Microcentrifuge tubes.
-
Precision pipettes.
Procedure:
-
Sample Preparation: Centrifuge blood samples at 1,000 x g for 15 minutes to separate serum. Avoid using chelating agents like EDTA for plasma collection as they interfere with calcium measurement.[15]
-
Reagent Preparation: Prepare standards and reagents as per the kit manufacturer's instructions.
-
Assay Procedure: a. Pipette a small volume (typically 2-5 µL) of standards, controls, and unknown serum samples into a 96-well microplate. b. Add the chromogenic reagent to all wells. c. Add the calcium assay buffer to all wells. d. Incubate at room temperature for 5-10 minutes, protected from light. e. Measure the absorbance at the recommended wavelength (e.g., 575 nm) using a microplate reader.
-
Calculation: Calculate the calcium concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Parathyroid Hormone (PTH) Measurement (ELISA)
Objective: To quantify the concentration of intact PTH in rodent serum or plasma.
Materials:
-
Serum or plasma samples (EDTA plasma is often recommended for PTH stability).
-
Commercial Rat or Mouse Intact PTH ELISA kit.
-
Microplate reader with a 450 nm filter.
-
Microplate washer (optional).
-
Precision pipettes.
Procedure:
-
Sample Collection: Collect blood into appropriate tubes. If using plasma, centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Store samples at -20°C or lower if not assayed immediately.[16]
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions according to the kit manual.
-
Assay Procedure (Example Sandwich ELISA): a. Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate. b. Incubate as per the manufacturer's instructions (e.g., 90 minutes at 37°C). c. Wash the plate multiple times (e.g., 2-3 times) with the provided wash buffer. d. Add 100 µL of biotin-labeled detection antibody to each well and incubate (e.g., 60 minutes at 37°C). e. Wash the plate as before. f. Add 100 µL of HRP-Streptavidin conjugate (SABC) working solution and incubate (e.g., 30 minutes at 37°C). g. Wash the plate again (e.g., 5 times). h. Add 90 µL of TMB substrate solution and incubate in the dark (e.g., 15-20 minutes at 37°C). i. Add 50 µL of stop solution to each well.
-
Reading and Calculation: Immediately read the optical density at 450 nm. Calculate the PTH concentration of the samples by interpolating from the standard curve.
Visualizations
Caption: Vitamin D3 metabolism and signaling pathway leading to increased serum calcium.
Caption: Experimental workflow for assessing the hypercalcemic effects of Vitamin D3 analogs in vivo.
Caption: Logical troubleshooting workflow for unexpected in vivo hypercalcemia results.
References
- 1. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic sequestration of the vitamin D receptor as a therapeutic option for vitamin D-induced hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approach to Hypercalcemia - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Non-Calcemic Vitamin D Analogs on Human Melanoma Lines in Relation to VDR and PDIA3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Vitamin D3 intoxication in naked mole-rats (Heterocephalus glaber) leads to hypercalcaemia and increased calcium deposition in teeth with evidence of abnormal skin calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D-induced hypercalcemia in experimental renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Evidence for tissue- and cell-type selective activation of the vitamin D receptor by Ro-26-9228, a noncalcemic analog of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of high doses of vitamin D3 and 1,25-dihydroxyvitamin D3 in lactating rats on milk composition and calcium homeostasis of the suckling pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contribution of diet to the dosing time-dependent change of vitamin D3-induced hypercalcemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Rat PTH ELISA Kit [ABIN579027] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
Technical Support Center: Enhancing Oral Vitamin D3 Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in overcoming challenges related to enhancing the bioavailability of oral Vitamin D3 supplements.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of Vitamin D3?
A1: The primary challenges stem from Vitamin D3's lipophilic nature, making it poorly soluble in the aqueous environment of the gastrointestinal tract. This leads to low dissolution rates and inefficient absorption. Additionally, Vitamin D3 is susceptible to degradation by factors like light, temperature, and oxygen, which can reduce its potency before it can be absorbed.
Q2: What are the most promising formulation strategies to enhance Vitamin D3 bioavailability?
A2: Several advanced formulation strategies have shown significant promise in improving the oral bioavailability of Vitamin D3. These include:
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range, which increase the surface area for absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like Vitamin D3, protecting them and facilitating their transport across the intestinal membrane.[1][2]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate Vitamin D3, offering improved stability and controlled release.
Q3: How does the presence of food, particularly fats, affect the absorption of Vitamin D3 supplements?
A3: Since Vitamin D is a fat-soluble vitamin, its absorption is generally enhanced when consumed with a meal containing fat. Dietary fats stimulate the release of bile acids and the formation of micelles, which are crucial for solubilizing and transporting Vitamin D3 to the intestinal wall for absorption. However, the type and amount of fat can influence the extent of this enhancement.
Q4: What is the role of bile salts in Vitamin D3 absorption?
A4: Bile salts are essential for the emulsification of dietary fats and fat-soluble vitamins like Vitamin D3. They break down large fat globules into smaller droplets, increasing the surface area for enzymatic digestion and micellar solubilization. This process is critical for the subsequent absorption of Vitamin D3 by the enterocytes.
Q5: Are there any known genetic factors that can influence an individual's response to Vitamin D3 supplementation?
A5: Yes, genetic variations in proteins involved in Vitamin D transport and metabolism can affect its bioavailability and efficacy.[3] For instance, polymorphisms in the genes encoding the Vitamin D binding protein (DBP) and the Vitamin D receptor (VDR) can influence circulating levels of Vitamin D and the cellular response to it.
Troubleshooting Guides
This section addresses common issues encountered during the development and evaluation of Vitamin D3 supplement formulations.
| Problem | Potential Causes | Troubleshooting Steps |
| Low in vitro dissolution of Vitamin D3 formulation | - Inadequate solubilization of Vitamin D3 in the formulation.- Poor dispersion of the delivery system in the dissolution medium.- Inappropriate dissolution medium or method. | - Formulation Optimization: Increase the concentration of surfactant/cosurfactant in SEDDS or nanoemulsions. For solid dosage forms, consider micronization of Vitamin D3 powder.- Improve Dispersion: Incorporate hydrophilic polymers or use high-shear homogenization during formulation.- Dissolution Method: Ensure the dissolution medium contains a suitable surfactant (e.g., sodium dodecyl sulfate) to mimic in vivo conditions. Validate the analytical method (e.g., HPLC) for accuracy and precision.[4][5] |
| Poor physical stability of nanoemulsion (e.g., phase separation, creaming) | - Inappropriate oil/surfactant/water ratio.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- High polydispersity index (PDI). | - Formulation Refinement: Optimize the formulation using a pseudo-ternary phase diagram to identify the stable nanoemulsion region.[6] - Homogenization: Use high-pressure homogenization to achieve a smaller and more uniform droplet size.- Stabilizers: Add weighting agents or viscosity modifiers to the aqueous phase. |
| Low encapsulation efficiency of liposomes | - Suboptimal lipid composition.- Inefficient encapsulation method.- Leakage of Vitamin D3 from the liposomes during processing or storage. | - Lipid Selection: Vary the ratio of phospholipid to cholesterol to optimize membrane rigidity.[2] - Method Optimization: Compare different preparation methods (e.g., thin-film hydration, sonication, extrusion) to find the most efficient one.[1] - Storage Conditions: Store liposomal formulations at appropriate temperatures (e.g., 4°C) to minimize leakage. |
| Inconsistent or low bioavailability in animal studies | - Inappropriate animal model or dosing regimen.- Degradation of Vitamin D3 in the formulation or GI tract.- Issues with blood sampling or analysis. | - Study Design: Ensure the animal model is appropriate and the dosing regimen is based on allometric scaling. Use a sufficient washout period between treatments in crossover studies.- Formulation Stability: Confirm the stability of the Vitamin D3 formulation under physiological conditions.- Analytical Validation: Validate the bioanalytical method for measuring Vitamin D3 and its metabolites (e.g., 25(OH)D3) in plasma. |
| Interference in HPLC analysis of Vitamin D3 | - Co-elution of excipients with the Vitamin D3 peak.- Degradation of Vitamin D3 during sample preparation or analysis.- Unsuitable mobile phase or column. | - Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering substances.- Method Development: Optimize the mobile phase composition and gradient to achieve better separation. Use a different column chemistry if necessary (e.g., C18 vs. phenyl-hexyl).[7][8] - Protect from Light: Handle all samples and standards in amber vials to prevent photodegradation. |
Data Presentation: Comparative Bioavailability of Oral Vitamin D3 Formulations
The following tables summarize pharmacokinetic data from studies comparing different Vitamin D3 formulations. These values highlight the potential for advanced delivery systems to enhance bioavailability compared to conventional formulations.
Table 1: Pharmacokinetic Parameters of Different Oral Vitamin D3 Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Control) | Reference |
| Oral Solution (Nanotechnology) | 60,000 IU | 40.02 | 4898.53 | - | [9][10][11] |
| Tablet | 60,000 IU | 35.41 | 4641.28 | - | [9][10][11] |
| Capsule | 60,000 IU | 34.79 | 4361.00 | - | [9][10][11] |
| Orodispersible Film (Fed) | 25,000 IU | 6.68 | 2364.80 | - | [12] |
| Oral Solution (Reference, Fed) | 25,000 IU | 6.61 | 2150.52 | - | [12] |
Table 2: Bioavailability of Different Vitamin D3 Delivery Systems in Animal Models (Rats)
| Formulation | Cmax (nmol/L) | AUC | Fold Increase in Bioavailability (vs. Micellized) | Reference |
| Microencapsulated | ~143 | ~2x higher | ~2 | [13] |
| Oil-based | ~199 | - | >1 | [13] |
| Micellized | - | - | 1 (Control) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of Vitamin D3 supplements.
Protocol 1: Preparation of Vitamin D3 Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion of Vitamin D3.
Materials:
-
Vitamin D3
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve a pre-weighed amount of Vitamin D3 in the oil phase with gentle heating and stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure and number of cycles to reduce the droplet size to the nano-range.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[14]
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate a Vitamin D3-loaded SNEDDS that readily forms a nanoemulsion upon dilution.
Materials:
-
Vitamin D3
-
Oil (e.g., Olive oil)
-
Surfactant (e.g., Tween 40)
-
Co-surfactant (e.g., PEG 600)
-
Vials, magnetic stirrer
Procedure:
-
Solubility Studies: Determine the solubility of Vitamin D3 in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion. Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
SNEDDS Formulation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of Vitamin D3 in the oil phase, then add the surfactant and co-surfactant and mix thoroughly.[15]
-
Evaluation: Assess the self-emulsification performance of the SNEDDS by adding it to water and observing the time it takes to form a nanoemulsion. Characterize the resulting nanoemulsion for droplet size and PDI.
Protocol 3: In Vitro Dissolution Testing
Objective: To evaluate the in vitro release profile of a Vitamin D3 formulation.
Materials:
-
Vitamin D3 formulation (e.g., tablet, capsule, SNEDDS-filled capsule)
-
USP Dissolution Apparatus II (Paddle)
-
Dissolution medium (e.g., 0.1 N HCl with surfactant)
-
HPLC system for analysis
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the specified medium volume and temperature (37°C).
-
Sample Introduction: Place the Vitamin D3 formulation into the dissolution vessel.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved Vitamin D3 using a validated HPLC method.[16]
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of a Vitamin D3 formulation after oral administration.
Materials:
-
Sprague-Dawley rats
-
Vitamin D3 formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the study.
-
Dosing: Administer a single oral dose of the Vitamin D3 formulation to the rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of Vitamin D3 and its major metabolite, 25-hydroxyvitamin D3, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
Visualizations
Vitamin D3 Absorption and Metabolism Pathway
Caption: Overview of Vitamin D3 absorption and initial metabolism.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of new Vitamin D3 formulations.
Troubleshooting Logic for Low Bioavailability
References
- 1. Bioavailability by design — Vitamin D3 liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of Nanoliposomal Vitamin D3 for Potential Application in Beverage Fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing the absorption of vitamin D in GIT: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development of a Robust Dissolution Method for Vitamin D3 [dc.etsu.edu]
- 6. Frontiers | Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil [frontiersin.org]
- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 9. ijbcp.com [ijbcp.com]
- 10. ijbcp.com [ijbcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Bioavailability Study of a New Vitamin D3 Orodispersible Film Versus a Marketed Oral Solution in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. ijpbs.com [ijpbs.com]
- 16. journal.unnes.ac.id [journal.unnes.ac.id]
Troubleshooting low yield in Vitamin D3 Octanoate synthesis
Welcome to the technical support center for the synthesis of Vitamin D3 Octanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Low yields can stem from several factors:
-
Degradation of Vitamin D3: Vitamin D3 is sensitive to acid, light, heat, and oxygen. Exposure to these conditions during the reaction or work-up can lead to the formation of byproducts such as pre-vitamin D3, tachysterol, and lumisterol.
-
Incomplete Reaction: The esterification reaction may not go to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or inefficient catalyst activity.
-
Side Reactions: Besides degradation of the Vitamin D3 core, side reactions of the activating agents (e.g., with the solvent or themselves) can reduce the efficiency of the primary reaction.
-
Difficult Purification: The final product is often an oil, making purification by crystallization challenging. Product loss can occur during chromatographic purification if not optimized.
-
Hydrolysis during Work-up: The newly formed ester can be hydrolyzed back to Vitamin D3 if exposed to aqueous acidic or basic conditions for a prolonged period during the extraction process.
Q2: What are the expected side products in this synthesis?
Common side products include:
-
Isomers of Vitamin D3 (pre-vitamin D3, tachysterol, lumisterol) formed due to heat or light exposure.
-
Unreacted Vitamin D3 and octanoic acid/octanoyl chloride.
-
If using a coupling agent like DCC, N-acylurea byproduct can form.
-
Oxidation products of Vitamin D3 if the reaction is not performed under an inert atmosphere.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the more non-polar this compound from the more polar Vitamin D3. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion rate.
Q4: What is the best method for purifying this compound?
Column chromatography using silica gel is the most common method for purifying Vitamin D3 esters. A gradient elution with a hexane/ethyl acetate solvent system is typically effective. Subsequent crystallization from a suitable solvent can further purify the product, although it can be challenging as the octanoate is often an oil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation (checked by TLC/HPLC) | 1. Inactive Reagents: Octanoyl chloride may have hydrolyzed. Coupling agents like DCC can degrade with moisture. | 1. Use freshly opened or properly stored reagents. Test the activity of the coupling agent on a simpler system if in doubt. |
| 2. Suboptimal Temperature: Reaction may be too slow at low temperatures or degradation may occur at high temperatures. | 2. For DCC/DMAP coupling, run the reaction at room temperature. For octanoyl chloride, start at 0°C and slowly warm to room temperature. | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | 3. Monitor the reaction by TLC or HPLC until the Vitamin D3 spot is no longer visible or its intensity is minimal. | |
| Multiple spots on TLC, indicating side products | 1. Degradation of Vitamin D3: Exposure to light, heat, or acid. | 1. Protect the reaction from light by wrapping the flask in foil. Maintain the recommended temperature. Use a non-acidic work-up if possible. |
| 2. Presence of Water: Moisture can lead to hydrolysis of reagents and unwanted side reactions. | 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Side reactions of coupling agent: Formation of N-acylurea with DCC. | 3. This is a common byproduct. Most of it is insoluble in common organic solvents and can be removed by filtration. | |
| Product is an oil and difficult to handle/purify | 1. Inherent property of this compound. | 1. After column chromatography, remove the solvent under reduced pressure at a low temperature to obtain a viscous oil. Handle with care. |
| 2. Residual Solvent: Trapped solvent can make the product appear as a less viscous oil. | 2. Dry the product under high vacuum for an extended period to remove all traces of solvent. | |
| Low recovery after column chromatography | 1. Product sticking to the column: The ester might have strong interactions with the silica gel. | 1. Use a less polar solvent system for elution if possible. Ensure the column is not overloaded. |
| 2. Decomposition on silica: The slightly acidic nature of silica gel can degrade Vitamin D3 and its ester. | 2. Neutralize the silica gel with a small amount of triethylamine in the solvent before packing the column. | |
| Product decomposes during storage | 1. Exposure to air, light, or heat. | 1. Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (-20°C or below). |
Experimental Protocols
Protocol 1: Esterification using Octanoyl Chloride
This method is straightforward but requires careful handling of the acid chloride.
Materials:
-
Vitamin D3
-
Octanoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve Vitamin D3 (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add octanoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
Protocol 2: DCC/DMAP Coupling
This method is milder but involves the formation of a urea byproduct that needs to be removed.
Materials:
-
Vitamin D3
-
Octanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Vitamin D3 (1 equivalent), octanoic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature.
-
Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure at a temperature below 40°C.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
Minimizing ion suppression in LC-MS analysis of Vitamin D metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing Vitamin D metabolites by LC-MS?
Ion suppression in the LC-MS analysis of Vitamin D metabolites primarily stems from matrix effects. The "matrix" refers to all components in a biological sample (e.g., serum, plasma) other than the analytes of interest. Key culprits include:
-
Phospholipids: These are abundant in biological matrices and are notorious for causing significant ion suppression. They can co-elute with Vitamin D metabolites, competing for ionization in the MS source.[1][2]
-
Proteins: While most large proteins are removed during initial sample preparation, residual proteins and peptides can still interfere with ionization.[3]
-
Salts and Other Endogenous Components: High concentrations of salts from buffers or the sample itself can adversely affect the ionization process.[4]
-
Poor Ionization Efficiency: Vitamin D metabolites themselves have inherently low ionization efficiency, making them more susceptible to the suppressive effects of matrix components.[5][6][7]
Q2: How can I determine if ion suppression is affecting my results?
A common method to assess ion suppression is a post-column infusion experiment. In this setup, a constant flow of the Vitamin D metabolite standard is infused into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected. A dip in the baseline signal of the infused standard at the retention time of interfering components indicates ion suppression.
Q3: What is the most effective sample preparation technique to reduce ion suppression?
While there is no single "best" method for all scenarios, techniques that specifically target the removal of phospholipids are highly effective. These include:
-
Phospholipid Removal Plates/Cartridges: Products like HybridSPE-Phospholipid and Captiva EMR-Lipid are designed to selectively remove phospholipids from the sample, leading to a significant reduction in ion suppression and an increase in analyte signal.[1][2][8][9]
-
Supported Liquid Extraction (SLE): This technique offers a high-throughput alternative to traditional liquid-liquid extraction (LLE) and provides cleaner extracts by efficiently removing proteins and phospholipids.[10][11][12]
-
Combined Liquid-Liquid Extraction and Solid-Phase Extraction (LLE-SPE): This two-step process can be very effective, with studies showing a 2- to 4-fold reduction in ion suppression compared to using SPE alone.[5][13][14]
Protein precipitation alone is often insufficient as it does not effectively remove phospholipids.[1]
Q4: Can derivatization help in overcoming ion suppression?
Yes, derivatization is a powerful strategy to enhance the ionization efficiency of Vitamin D metabolites, making them less susceptible to suppression and significantly increasing sensitivity.[6][7] Common derivatization reagents include:
-
Diels-Alder Reagents: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is widely used.[5][13] Newer reagents like 2-Nitrosopyridine (PyrNO) and Amplifex® Diene have been reported to provide even greater signal enhancement.[7][13][14][15]
-
Reagents Targeting Hydroxyl Groups: Reagents such as isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can also be employed.[15]
Derivatization can lead to signal enhancements ranging from 3- to 295-fold, depending on the specific metabolite and the reagent used.[15]
Troubleshooting Guide
Problem: Low signal intensity or poor sensitivity for Vitamin D metabolites.
This is a common issue often linked to ion suppression. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low signal intensity.
Quantitative Data on Ion Suppression Mitigation
The following tables summarize the quantitative improvements observed when implementing various strategies to minimize ion suppression.
Table 1: Impact of Sample Preparation Technique on Analyte Response
| Sample Preparation Method | Improvement Metric | Result | Reference(s) |
| LLE-SPE vs. SPE alone | Reduction in Ion Suppression | 2- to 4-fold | [5][13][14] |
| Phospholipid Depletion Cartridges | Reduction in Interfering Phospholipids | 5-fold | [9][16] |
| Phospholipid Depletion Cartridges | Increase in Signal Intensity (PTAD-25OHD3) | 12.5-fold | [9][16] |
| HybridSPE-Phospholipid vs. PPT | Increase in Analyte Response | 10-70% | [8] |
| Captiva EMR-Lipid vs. PPT | Improvement in Peak Area Consistency | %RSD < 3% | [2] |
Table 2: Impact of Derivatization on Signal Enhancement
| Derivatization Reagent Class | Reported Signal Enhancement | Reference(s) |
| Various Reagents (including PTAD, PyrNO, FMP-TS, INC) | 3- to 295-fold | [15] |
| PTAD | ~100-fold increase in ion intensity | [17] |
| Amplifex Diene and SecoSET | ~10-fold ionization efficiency improvement over PTAD | [14] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is adapted from methodologies demonstrating effective extraction of Vitamin D metabolites from serum.[10][12]
-
Matrix Pre-treatment:
-
To 200 µL of serum, add 200 µL of a 1:1 (v/v) solution of isopropanol and water to disrupt the binding of Vitamin D metabolites to proteins.[10]
-
Vortex the mixture gently.
-
-
Sample Loading:
-
Load the entire 400 µL of the pre-treated sample onto an ISOLUTE® SLE+ plate.
-
Apply a short pulse of positive pressure or vacuum to initiate the flow and allow the sample to absorb onto the solid support for 5 minutes.
-
-
Analyte Elution:
-
Post-Extraction:
-
The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for LC-MS analysis.
-
If derivatization is required, the eluate can be collected in a plate containing the derivatization reagent (e.g., PTAD in a heptane/ethyl acetate mixture).[10]
-
Protocol 2: Derivatization with 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)
This protocol describes a common derivatization procedure to enhance the ionization of Vitamin D metabolites.
-
Reagent Preparation: Prepare a solution of PTAD in a suitable organic solvent (e.g., 0.25 mg/mL in a mixture of 92:8 heptane/ethyl acetate).[10]
-
Derivatization Reaction:
-
After the sample extraction and evaporation of the solvent, reconstitute the dried extract in the PTAD solution.
-
Alternatively, the eluate from the SLE or SPE step can be collected directly into a collection plate containing the PTAD solution.[10]
-
The reaction is typically rapid and occurs at room temperature.
-
-
Analysis: Following the derivatization, the sample is ready for injection into the LC-MS system. The derivatized metabolites will have a different mass-to-charge ratio (m/z) which needs to be accounted for in the MS method.
Protocol 3: Chromatographic Separation and MS Detection
This is a general protocol outline; specific conditions should be optimized for the instrument and analytes of interest.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution.[18]
-
Column: A C18 column is commonly used.[16] However, for separating critical isomers like 3-epi-25(OH)D3, a pentafluorophenyl (PFP) stationary phase may provide superior selectivity.[8]
-
Mobile Phase:
-
Gradient: A gradient elution is typically used to separate the metabolites from each other and from matrix components.
-
MS System: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its robustness against matrix effects in Vitamin D analysis.[6][9]
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust LC-MS method for Vitamin D metabolites, with a focus on minimizing ion suppression from the outset.
Caption: Logical workflow for method development.
References
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D epi-Metabolites Separated with HybridSPE-Phospholipid [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. waters.com [waters.com]
Safe handling and disposal of Vitamin D3 Octanoate in the lab
Welcome to the technical support center for Vitamin D3 Octanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | (S,Z)-3-(2-((1R,3aS,7aR,E)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl octanoate | [1] |
| CAS Number | 927822-16-0 | [1][2] |
| Molecular Formula | C35H58O2 | [1][2] |
| Molecular Weight | 510.8 g/mol | [1] |
| Appearance | Not explicitly stated for octanoate, Vitamin D3 is a crystalline solid. | |
| Storage | Store under recommended conditions as per the Certificate of Analysis.[2] For Vitamin D3, storage at -20°C is recommended. |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should I use when handling this compound?
It is recommended to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[1] If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area or a fume hood.
Q3: How should I store this compound?
Store this compound according to the supplier's Certificate of Analysis.[2] Generally, Vitamin D3 and its esters are sensitive to light, air, and heat.[4][5] Therefore, it is recommended to store the compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C).
Q4: How do I prepare a stock solution of this compound?
This compound is a fat-soluble compound. For Vitamin D3, common organic solvents for creating stock solutions include ethanol, DMSO, and dimethylformamide. When preparing solutions, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidation. Given its ester form, similar solvents should be effective for this compound.
Experimental Troubleshooting
Q5: I am seeing variability in my cell culture experiments with this compound. What could be the cause?
Variability in cell culture experiments can arise from several factors:
-
Inconsistent Dosing: The amount of the metabolite available to the cells is dependent on the concentration in the medium, the volume of the medium, and the frequency of media changes.[6]
-
Compound Stability: Vitamin D3 and its esters can degrade over time, especially when exposed to light and oxygen.[4][7][8] Prepare fresh solutions for each experiment and minimize their exposure to light.
-
Presence of Serum: The presence of serum in the culture medium can affect the availability of hydrophobic compounds like this compound to the cells.[9]
Q6: My this compound solution appears cloudy. What should I do?
Cloudiness may indicate poor solubility or precipitation. Ensure you are using an appropriate solvent and that the concentration is not above its solubility limit. Gentle warming and vortexing may help to redissolve the compound. If the issue persists, consider preparing a fresh, more dilute solution.
Q7: I am concerned about the stability of this compound in my experimental setup. How can I minimize degradation?
To minimize degradation:
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil.[4]
-
Limit Oxygen Exposure: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) and use tightly sealed containers.
-
Control Temperature: Store stock solutions at low temperatures as recommended.
-
pH Considerations: Vitamin D3 is most stable at a pH above 5.[4]
Disposal
Q8: How should I dispose of unused this compound and contaminated labware?
Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.[3] Follow your institution's guidelines for chemical waste disposal. Typically, this involves collecting the waste in a designated, properly labeled, sealed container for pickup by your institution's environmental health and safety department. Do not dispose of it down the drain or in the regular trash.
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
Chemical Disposal Workflow
This diagram illustrates the recommended steps for the disposal of this compound waste.
Caption: Recommended workflow for the disposal of this compound waste.
References
- 1. kmpharma.in [kmpharma.in]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. download.basf.com [download.basf.com]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro use of vitamin D3 metabolites: culture conditions determine cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Selecting appropriate solvents for Vitamin D3 stock solutions
This technical support center provides guidance on the selection of appropriate solvents for preparing Vitamin D3 (Cholecalciferol) stock solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Vitamin D3 stock solutions?
A1: Vitamin D3 is a lipophilic molecule and is practically insoluble in water.[1] Therefore, organic solvents are necessary to prepare stock solutions. The most commonly used and recommended solvents are:
-
Ethanol (EtOH): Widely used for cell culture applications as it is relatively less toxic to cells at low final concentrations.[2][3]
-
Dimethyl Sulfoxide (DMSO): Another common choice for in vitro studies due to its high solubilizing power.[2][3][4]
-
Dimethylformamide (DMF): Also effective in dissolving Vitamin D3.[4]
For most cell culture experiments, ethanol is often the preferred solvent.[2][3]
Q2: What is the solubility of Vitamin D3 in these solvents?
A2: The solubility of Vitamin D3 can vary slightly depending on the source and purity of the compound and the temperature. The following table summarizes the approximate solubility of Vitamin D3 in common organic solvents.
| Solvent | Approximate Solubility (at 25°C) | Reference |
| Ethanol | ~30 mg/mL | [4] |
| DMSO | ~3 mg/mL | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4] |
| Methanol | Soluble | [5] |
| 2-Propanol (IPA) | Very soluble | [1] |
| Ethyl Acetate (EA) | Very soluble | [1] |
Q3: How should I store my Vitamin D3 stock solution?
A3: Vitamin D3 is sensitive to light, air (oxygen), and heat.[5][6][7] To ensure the stability of your stock solution, follow these storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[2]
-
Light Protection: Always store solutions in amber vials or tubes, or wrap clear containers with aluminum foil to protect from light.[6][7]
-
Inert Atmosphere: For maximal stability, especially for long-term storage, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[4]
-
Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This minimizes repeated freeze-thaw cycles and reduces the risk of contamination and degradation.[7]
Q4: For how long is a Vitamin D3 stock solution stable?
A4: The stability of a Vitamin D3 stock solution depends on the solvent and storage conditions. When stored properly at -20°C or -80°C, protected from light, and in an airtight container, an ethanolic stock solution can be stable for several months.[2] However, for sensitive experiments, it is always best to use a freshly prepared solution or one that has been stored for no longer than a few weeks. Aqueous dilutions of Vitamin D3 are highly unstable and should be prepared fresh for each experiment and used immediately.[2]
Troubleshooting Guide
Q1: I dissolved Vitamin D3 in my chosen solvent, but I see precipitation after some time or after adding it to my aqueous culture medium. What should I do?
A1: Precipitation is a common issue and can occur for several reasons:
-
Low Solubility in the Final Medium: Vitamin D3 is poorly soluble in aqueous solutions.[4] When a concentrated stock solution in an organic solvent is added to an aqueous medium, the Vitamin D3 can precipitate out.
-
Solution:
-
Decrease the final concentration: You may be exceeding the solubility limit of Vitamin D3 in the final medium. Try using a more diluted working solution.
-
Increase the serum concentration: For cell culture experiments, serum proteins can help to keep lipophilic compounds like Vitamin D3 in solution.[6]
-
Vortex immediately after dilution: When preparing working solutions, add the Vitamin D3 stock dropwise to the medium while vortexing to ensure rapid and even dispersion.
-
-
-
Solvent Evaporation: If the stock solution container is not sealed properly, the organic solvent can evaporate, increasing the concentration of Vitamin D3 and leading to precipitation.
-
Solution: Ensure your storage vials have tight-fitting caps. Parafilm can be used for extra security.
-
-
Temperature Changes: Solubility is temperature-dependent. A solution prepared at room temperature might show precipitation when stored at a lower temperature.
-
Solution: Before use, allow the stock solution to come to room temperature and vortex to ensure it is fully redissolved. If precipitation persists, gentle warming in a water bath may be necessary.
-
Q2: I'm not observing the expected biological effect of Vitamin D3 in my cell culture experiments. What could be the reason?
A2: This could be due to the degradation of the Vitamin D3 or issues with its cellular uptake:
-
Degradation of Vitamin D3: As mentioned, Vitamin D3 is sensitive to light, oxygen, and repeated freeze-thaw cycles.[5][6][7]
-
Solution:
-
Prepare fresh stock solutions: If you suspect your stock solution has degraded, prepare a fresh one.
-
Proper storage: Always follow the recommended storage conditions (see FAQ Q3).
-
Minimize light exposure: Perform dilutions and additions to your culture medium in a dimly lit environment.[6]
-
-
-
Cellular Uptake Issues: The amount of Vitamin D3 available to the cells can be influenced by culture conditions.
-
Solution: The concentration of serum in the culture medium can affect the availability of Vitamin D3 to the cells.[7] Ensure consistency in your experimental setup.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Vitamin D3 Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of Vitamin D3 (Molar Mass: 384.64 g/mol ) in 100% ethanol.
Materials:
-
Vitamin D3 (crystalline solid)
-
100% Ethanol (ACS grade or higher)
-
Amber glass vial with a screw cap
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of Vitamin D3:
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 384.64 g/mol
-
Mass (g) = 0.0038464 g = 3.85 mg
-
-
-
Weigh the Vitamin D3:
-
In a fume hood, carefully weigh out 3.85 mg of Vitamin D3 powder on an analytical balance and transfer it to a clean, dry amber glass vial.
-
-
Dissolve the Vitamin D3:
-
Add 1 mL of 100% ethanol to the vial containing the Vitamin D3 powder.
-
-
Ensure complete dissolution:
-
Cap the vial tightly and vortex thoroughly until the Vitamin D3 is completely dissolved. The solution should be clear and free of any visible particles.
-
-
Storage:
-
Label the vial clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C, protected from light. For longer-term storage, -80°C is recommended.
-
Visualization
Vitamin D3 Signaling Pathway
The biological effects of Vitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The pathway involves both genomic and non-genomic mechanisms.
Caption: Genomic and non-genomic signaling pathways of Vitamin D3.
Experimental Workflow for Preparing Vitamin D3 Working Solution
This diagram outlines the general workflow for preparing a working solution of Vitamin D3 for cell culture experiments from a concentrated stock solution.
References
- 1. Vitamin D receptor signaling mechanisms: integrated actions of a well-defined transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro use of vitamin D3 metabolites: culture conditions determine cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Vitamin D3 Bioavailability: A Comparative Guide to Cholecalciferol Formulations
The oral bioavailability of cholecalciferol, a fat-soluble vitamin, is influenced by a multitude of factors, including the delivery vehicle. Innovations in formulation science have led to the development of various systems aimed at enhancing the absorption and subsequent systemic exposure of this essential nutrient. This guide synthesizes experimental data from studies comparing nanoemulsion-based systems, oil-based solutions, and solid dosage forms such as tablets and capsules.
Quantitative Comparison of Cholecalciferol Formulations
The following table summarizes key pharmacokinetic parameters from various studies, offering a quantitative comparison of different cholecalciferol delivery systems. These parameters include the maximum serum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure over time.
| Formulation | Key Pharmacokinetic Parameters | Study Population | Reference |
| Nanoemulsion | - 3.94-fold increase in in-vitro bioaccessibility compared to coarse emulsion.- 73% statistically significant increase in serum 25(OH)D3 compared to the vehicle group in mice. | Mice | [1] |
| Oral Solution (Nanotechnology-based) | - Higher Cmax and AUC compared to tablet and capsule formulations.[2][3][4]- Bioequivalent to tablet and capsule formulations within the 80-125% range.[2][4] | Healthy Volunteers | [2][3][4] |
| Oil-based Solution | - Among the most bioavailable forms in an animal model, alongside microencapsulated Vitamin D3.[5][6] | Rats | [5][6] |
| Microencapsulated | - Most bioavailable form in an animal study, with a sustained effect for up to 14 days.[5][6] | Rats | [5][6] |
| Orodispersible Film (ODF) | - Slightly higher Cmax and AUC under fed conditions compared to an oral solution, though not statistically significant.[7] | Healthy Volunteers | [7] |
| Gummies | - Significantly higher AUC and Cmax compared to tablets in a confirmatory study.[8] | Healthy Adults | [8] |
| Tablets/Capsules | - Generally lower Cmax and AUC compared to oral solutions and nanoemulsions.[2][3][4] | Healthy Volunteers | [2][3][4] |
| Micellized | - Least bioavailable delivery system in an animal study compared to microencapsulated and oil-based forms.[5][6] | Rats | [5][6] |
Experimental Methodologies
Understanding the protocols behind these findings is critical for interpretation and future research design. Below are detailed methodologies from key comparative studies.
Study 1: Nanoemulsion vs. Coarse Emulsion (In Vitro and In Vivo)
-
Objective: To evaluate the efficacy of a nanoemulsion-based delivery system for Vitamin D3 absorption.
-
In Vitro Protocol: A simulated gastrointestinal tract system was used to determine the bioaccessibility of cholecalciferol in a nanoemulsion. The concentration of Vitamin D3 in micelles was measured as an indicator of bioaccessibility.[1]
-
In Vivo Protocol:
-
Subjects: Three groups of mice.
-
Intervention: Oral administration of a Vitamin D3 nanoemulsion, a Vitamin D3 coarse emulsion, or a vehicle nanoemulsion without Vitamin D3.
-
Analysis: Serum levels of 25-hydroxyvitamin D3 (25(OH)D3) were measured using a radioactive immunoassay.[1]
-
Study 2: Oral Solution vs. Tablet and Capsule
-
Objective: To compare the relative bioavailability of a nanotechnology-based Vitamin D3 oral solution with conventional tablet and capsule formulations.
-
Study Design: An open-label, randomized, single-dose, three-treatment, parallel-design study.
-
Subjects: Healthy human volunteers.
-
Intervention: A single dose of 60,000 IU of Vitamin D3 was administered in one of the three formulations.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the serum concentrations of 25(OH)D. Key parameters analyzed were Cmax, AUC, and Tmax.[2][3][4]
Study 3: Microencapsulated vs. Oil-based vs. Micellized Vitamin D3
-
Objective: To compare the bioavailability of three different oral Vitamin D3 supplement vehicles.
-
Study Design: Laboratory animal model study.
-
Subjects: Rats, randomly divided into three groups.
-
Intervention: Daily oral administration of microencapsulated, oil-based, or micellized Vitamin D3 for 7 consecutive days.
-
Analysis: Blood concentrations of 25(OH)D were measured during the administration period and for a follow-up period up to day 24.[5][6]
Visualizing Pathways and Workflows
To further elucidate the processes involved in Vitamin D3 absorption and the experimental designs used to evaluate it, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbcp.com [ijbcp.com]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigating Transdermal Delivery of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized vitamin D repletion with oral thin film cholecalciferol in patients undergoing stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
Vitamin D3 Octanoate: Efficacy and Comparison with Other Vitamin D Analogs - A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vitamin D3 Octanoate and other prominent Vitamin D analogs, including Calcitriol, Alfacalcidol, and standard Vitamin D3 (Cholecalciferol). The information is intended to support research and development efforts by presenting available data on efficacy, mechanisms of action, and experimental methodologies.
Introduction
Vitamin D and its analogs are crucial regulators of calcium and phosphate homeostasis, bone metabolism, and cellular proliferation and differentiation.[1][2] The therapeutic potential of these compounds extends beyond osteoporosis to areas such as cancer and immune modulation.[3][4][5] this compound, an ester of cholecalciferol, has been noted for its potential to induce cell differentiation and inhibit cancer cell proliferation.[6] However, a comprehensive, direct comparison with other established Vitamin D analogs based on publicly available experimental data is currently limited. This guide synthesizes the available information to provide a foundational understanding and framework for future comparative studies.
I. Overview of Vitamin D Analogs
Vitamin D3 (Cholecalciferol): The precursor form of vitamin D, synthesized in the skin upon sun exposure or obtained from dietary sources. It requires hydroxylation in the liver and kidneys to become biologically active.[7]
Calcitriol (1α,25-dihydroxyvitamin D3): The hormonally active form of Vitamin D3, it exhibits high affinity for the Vitamin D Receptor (VDR).[8] Its potent effects on calcium metabolism can lead to hypercalcemia at therapeutic doses for other indications.[1]
Alfacalcidol (1α-hydroxyvitamin D3): A synthetic analog that is rapidly converted to calcitriol in the liver. It bypasses the need for renal hydroxylation, making it useful in patients with kidney disease.
This compound: An octanoate ester of Vitamin D3.[6] While it is suggested to have biological activities related to cell proliferation and calcium metabolism, detailed comparative efficacy data remains scarce in peer-reviewed literature.[6][]
II. Comparative Efficacy Data
Due to the limited availability of direct comparative studies involving this compound, this section presents a summary of typical efficacy parameters for well-studied Vitamin D analogs to serve as a benchmark.
Table 1: Comparison of In Vitro Efficacy Parameters of Vitamin D Analogs
| Parameter | Calcitriol | Alfacalcidol | Standard Vitamin D3 | This compound |
| VDR Binding Affinity | High | Moderate (as pro-drug) | Low (as pro-hormone) | Data Not Available |
| Cell Proliferation Inhibition (IC50) | Potent (cell-line dependent) | Potent (after conversion) | Less potent | Data Not Available |
| Induction of Cell Differentiation | Strong | Strong (after conversion) | Moderate | Reported to induce differentiation[6] |
Table 2: Comparison of In Vivo Efficacy Parameters of Vitamin D Analogs
| Parameter | Calcitriol | Alfacalcidol | Standard Vitamin D3 | This compound |
| Effect on Serum Calcium | High potential for hypercalcemia | Moderate potential for hypercalcemia | Low potential for hypercalcemia | Data Not Available |
| Effect on Serum PTH | Strong suppression | Strong suppression | Moderate suppression | Data Not Available |
| Intestinal Calcium Absorption | Strong stimulation[10] | Strong stimulation | Moderate stimulation | Reported to mediate intestinal calcium absorption[] |
III. Signaling Pathways and Experimental Workflows
The biological effects of Vitamin D and its analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[8]
Vitamin D Signaling Pathway
Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis, cell cycle regulation, and differentiation.
Caption: General signaling pathway of Vitamin D analogs.
Experimental Workflow for Comparing Vitamin D Analogs
A typical workflow to compare the efficacy of different Vitamin D analogs would involve a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for comparative analysis.
IV. Detailed Experimental Protocols
Detailed protocols for key assays are provided below. These are general methodologies and may require optimization for specific experimental conditions and for the analysis of this compound.
Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity of Vitamin D analogs to the VDR.
Methodology: Competitive radioligand binding assay.
-
Preparation of VDR: Recombinant human VDR is used.
-
Radioligand: [³H]-Calcitriol is used as the radiolabeled ligand.
-
Competitive Binding: A constant concentration of [³H]-Calcitriol and VDR is incubated with increasing concentrations of the unlabeled Vitamin D analog (competitor).
-
Separation: Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of [³H]-Calcitriol (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of Vitamin D analogs on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the Vitamin D analogs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (concentration that inhibits 50% of cell growth) is determined.
In Vivo Model of Hyperparathyroidism
Objective: To evaluate the in vivo efficacy of Vitamin D analogs in suppressing parathyroid hormone (PTH) levels.
Methodology:
-
Animal Model: Uremic rat or mouse models are often used, as chronic kidney disease leads to secondary hyperparathyroidism.
-
Treatment Groups: Animals are divided into groups receiving vehicle control, standard Vitamin D3, or the test Vitamin D analog at various doses.
-
Administration: The compounds are administered orally or via injection for a defined period.
-
Blood Sampling: Blood samples are collected at baseline and at various time points during the treatment period.
-
Biochemical Analysis: Serum levels of PTH, calcium, and phosphate are measured using appropriate assay kits (e.g., ELISA).
-
Data Analysis: Changes in PTH, calcium, and phosphate levels are compared between the treatment groups and the control group to assess efficacy and potential for hypercalcemia.[11][12]
V. Conclusion
While this compound is presented as a compound with potential biological activity, there is a clear need for direct, quantitative comparative studies against established Vitamin D analogs like calcitriol and alfacalcidol. The experimental protocols and frameworks provided in this guide can serve as a basis for conducting such research. Future studies should focus on elucidating the VDR binding affinity, in vitro anti-proliferative and pro-differentiating effects, and in vivo efficacy and safety profile of this compound to fully understand its therapeutic potential.
References
- 1. Vitamin D and Calcium | Johns Hopkins Medicine [hopkinsmedicine.org]
- 2. The Biological Activities of Vitamin D and Its Receptor in Relation to Calcium and Bone Homeostasis, Cancer, Immune and Cardiovascular Systems, Skin Biology, and Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of vitamin D3 on proliferation of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Effects on Cell Differentiation and Stemness in Cancer [mdpi.com]
- 5. The action of a novel vitamin D3 analogue, OCT, on immunomodulatory function of keratinocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Biological Evaluation of Vitamin D3 Metabolite 20S,23S-Dihydroxyvitamin D3 and Its 23R Epimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 10. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 25-Hydroxyvitamin D(3) suppresses PTH synthesis and secretion by bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin D treatment in primary hyperparathyroidism: a randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Vitamin D Analysis
The accurate quantification of vitamin D, primarily its main circulating form 25-hydroxyvitamin D (25(OH)D), is crucial for assessing a patient's vitamin D status and managing related health conditions. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation and comparison of these methods, offering insights into their performance, detailed experimental protocols, and a workflow for their cross-validation, aimed at researchers, scientists, and professionals in drug development.
Method Performance Comparison
Cross-validation studies consistently demonstrate a good agreement between HPLC and LC-MS/MS methods for the analysis of 25(OH)D, establishing LC-MS/MS as the reference or "gold standard" method due to its superior selectivity and sensitivity.[1][2] While HPLC methods are robust and more accessible, LC-MS/MS offers advantages in differentiating between various vitamin D metabolites and their epimers.[3]
Below is a summary of key performance parameters comparing the two methods, compiled from various validation studies.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Linearity (r²) | ≥ 0.99 | > 0.98 | [3][4] |
| Lower Limit of Quantification (LLOQ) | ~5 µg/L (or 10 nmol/L) | 0.2 ng/mL | [4][5][6] |
| Intra-assay Precision (%RSD) | ≤ 9% | < 15% | [1][4] |
| Inter-assay Precision (%RSD) | < 10% | < 15% | [1][4] |
| Accuracy (% Deviation from Reference) | Within 14.2% of LC-MS/MS mean | Considered the reference method | [4] |
| Correlation with LC-MS/MS (r) | 0.85 | N/A | [4] |
| Selectivity | Good, can separate 25(OH)D2 and 25(OH)D3 | Excellent, can separate epimers and other metabolites | [3][4] |
| Throughput | Lower | Higher throughput options available | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of 25-hydroxyvitamin D in human serum or plasma.
HPLC-UV Method Protocol
This protocol is a generalized representation based on common practices.
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 1.0 mL of serum, calibrator, or control, add a precipitation reagent containing an internal standard (e.g., deuterated 25(OH)D3).[5]
-
Vortex mix the sample to precipitate proteins.[2]
-
Perform a liquid-liquid extraction with a non-polar solvent like n-hexane.[4][6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.[5]
-
-
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and water (e.g., 70:25:5 v/v/v).[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]
-
Injection Volume: 100 µL.[2]
-
LC-MS/MS Method Protocol
This protocol represents a typical workflow for LC-MS/MS analysis.
-
Sample Preparation (Protein Precipitation and/or Supported Liquid Extraction)
-
To a small volume of serum (e.g., 50-100 µL), add a protein precipitation solution containing an internal standard (e.g., d6-25-hydroxyvitamin D3).[7][8]
-
Vortex and centrifuge to pellet the precipitated proteins.[8]
-
The supernatant can be directly analyzed, or for cleaner samples, a supported liquid extraction (SLE) can be performed.[3]
-
For SLE, the supernatant is loaded onto the SLE plate, and the analytes are eluted with an organic solvent.[3]
-
The eluate is then evaporated and reconstituted in the mobile phase.[3]
-
-
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-throughput UHPLC or HPLC system, often with online solid-phase extraction (SPE) capabilities for sample cleanup.[7][8]
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.[6]
-
Flow Rate: Dependent on the column dimensions and system, typically in the range of 0.1 - 0.8 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[8]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[7][8]
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte and internal standard.[7]
-
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods yield comparable results, which is critical when transferring methods between laboratories or comparing data from different studies.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. scispace.com [scispace.com]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
In Vivo Showdown: Microencapsulated vs. Oil-Based Vitamin D3—A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo performance of microencapsulated and oil-based Vitamin D3 formulations. We delve into experimental data on bioavailability, stability, and efficacy to inform formulation decisions and future research.
The delivery vehicle for Vitamin D3 significantly impacts its stability and bioavailability, ultimately influencing its therapeutic efficacy. While traditional oil-based formulations are common, microencapsulation technology presents a promising alternative. This guide synthesizes findings from in vivo studies to compare these two delivery systems, offering a comprehensive overview supported by experimental protocols and visual aids to facilitate understanding and application in a research and development setting.
Performance Comparison: Bioavailability
The bioavailability of Vitamin D3 is a critical factor in its effectiveness. In vivo studies have demonstrated notable differences between microencapsulated and oil-based formulations.
A key study in a laboratory rat model provides compelling evidence of the enhanced bioavailability of microencapsulated Vitamin D3. The study compared serum concentrations of 25-hydroxyvitamin D (25(OH)D), the primary indicator of Vitamin D status, following oral administration of microencapsulated, oil-based, and micellized Vitamin D3.
The results indicated that both microencapsulated and oil-based formulations were more bioavailable than the micellized form. However, the microencapsulated form demonstrated a more sustained effect, with elevated 25(OH)D levels remaining constant for a longer period (up to 14 days post-administration).[1][2]
| Formulation | Mean Serum 25(OH)D Concentration (nmol/L) at Day 3 | Mean Serum 25(OH)D Concentration (nmol/L) at Day 7 | Mean Serum 25(OH)D Concentration (nmol/L) at Day 14 | Area Under the Curve (AUC) |
| Microencapsulated Vitamin D3 | 143.35 ± 14.72 | 185.7 ± 25.5 | 180.5 ± 30.1 | 2651.00 |
| Oil-based Vitamin D3 | 150.85 ± 35.77 | 198.93 ± 51.6 | 145.2 ± 28.9 | 2135.60 |
Data extracted from a comparative study in a rat model.[1][2]
These findings suggest that microencapsulation can enhance the absorption and prolong the circulation of Vitamin D3, potentially leading to more stable serum levels and improved therapeutic outcomes.
Signaling Pathway of Vitamin D3
To understand the significance of efficient Vitamin D3 delivery, it is crucial to recognize its mechanism of action. The following diagram illustrates the signaling pathway of Vitamin D3, from its conversion to the active form, calcitriol, to its role in regulating gene expression.
References
Unveiling the Transcriptional Impact of Vitamin D Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of Vitamin D3 and its active metabolite, calcitriol, on gene expression. While direct experimental data on Vitamin D3 Octanoate is not available in the current body of scientific literature, this guide establishes a baseline for understanding its potential transcriptional influence by examining well-characterized analogs.
The biological effects of Vitamin D are primarily mediated through the regulation of gene expression.[1][2][3] This process is initiated when the active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), binds to the Vitamin D Receptor (VDR).[1][4] This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR), which subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6][7]
Comparative Analysis of Gene Expression Modulation
This section compares the known effects of standard Vitamin D3 (cholecalciferol) and its hormonally active form, calcitriol, on gene expression. Vitamin D3 itself has limited biological activity and must be hydroxylated in the liver and kidneys to form calcitriol.[8] Therefore, the impact of Vitamin D3 supplementation on gene expression is indirect and dependent on its conversion to calcitriol.[8]
| Feature | Vitamin D3 (Cholecalciferol) | Calcitriol (1α,25-dihydroxyvitamin D3) | This compound (Hypothesized) |
| Mechanism of Action | Indirect; requires enzymatic conversion to calcitriol to become biologically active.[8] | Direct; binds to and activates the Vitamin D Receptor (VDR).[1][4] | Indirect; likely requires hydrolysis to release Vitamin D3 for subsequent conversion to calcitriol. |
| Potency in Gene Regulation | Lower and delayed, dependent on metabolic activation. | High and rapid, as the active ligand for VDR. | Potentially delayed and of lower potency, contingent on the rate of hydrolysis and conversion. |
| Key Regulated Genes | Influences a wide array of genes involved in calcium homeostasis, immune function, and cell proliferation, following conversion to calcitriol.[8][9] | Directly regulates genes such as those encoding for calcium-binding proteins (e.g., Calbindin), enzymes involved in calcium transport (e.g., TRPV6), and regulators of its own metabolism (e.g., CYP24A1).[2] | The spectrum of regulated genes is expected to be identical to that of Vitamin D3 and calcitriol, as the ultimate active molecule is the same. |
| Experimental Observations | Studies show that Vitamin D3 supplementation alters the expression of hundreds of genes, with effects being dose-dependent.[8] | Numerous in vitro and in vivo studies have extensively characterized the direct transcriptional effects of calcitriol on a wide range of cell types.[10][11][12] | No direct experimental data on gene expression is currently available. The octanoate ester may serve as a storage form, similar to other Vitamin D esters found in the skin, potentially leading to a more sustained release of Vitamin D3.[13] |
Experimental Protocols
Gene Expression Analysis using Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying the expression of specific target genes in response to treatment with Vitamin D analogs.
I. RNA Isolation and Quantification:
-
Culture cells of interest (e.g., human colon cancer cells, immune cells) to a suitable confluency.
-
Treat cells with the desired concentration of the Vitamin D analog (e.g., calcitriol) or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
II. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Typically, 1 µg of total RNA is used per 20 µL reaction.
-
The reaction involves incubating the RNA with reverse transcriptase and a mix of primers (oligo(dT)s and random hexamers) at the recommended temperature and time.
III. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
Genome-Wide Transcriptome Analysis using RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing the global changes in gene expression following treatment with Vitamin D analogs.
I. Sample Preparation:
-
Isolate high-quality total RNA from treated and control cells as described in the qPCR protocol.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended.
II. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
Assess the quality and quantity of the prepared library.
III. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
IV. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million, TPM).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the treated samples compared to the controls.
-
Conduct pathway and gene ontology analysis to interpret the biological significance of the differentially expressed genes.
Visualizing Key Pathways and Workflows
Vitamin D signaling pathway for gene regulation.
Experimental workflow for gene expression analysis.
References
- 1. Vitamin D and Its Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Influence of Vitamin D Status and Vitamin D3 Supplementation on Genome Wide Expression of White Blood Cells: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Co-Expression Network Analysis Identifies Vitamin D-Associated Gene Modules in Adult Normal Rectal Epithelium Following Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. refine.bio [refine.bio]
- 11. Vitamin D3 Induces Gene Expression of Ox-LDL Scavenger Receptors in Streptozotocin-Induced Diabetic Rat Aortas: New Insight into the Role of Vitamin D in Diabetic Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the vitamin D receptor transcription factor stimulates the growth of definitive erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Vitamin D Transport in Circulation: Esters vs. Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the circulatory transport of Vitamin D, with a particular focus on the distinction between Vitamin D esters and their non-esterified metabolites. Emerging research indicates that while Vitamin D is predominantly stored as fatty acid esters in the skin following synthesis via UVB radiation, these esters are hydrolyzed prior to entering the bloodstream. Consequently, the primary circulating forms of Vitamin D are its non-esterified metabolites. This guide will objectively compare the transport characteristics of these key circulating metabolites, supported by experimental data and detailed methodologies.
Executive Summary
Current scientific evidence indicates that Vitamin D esters, the primary storage form of Vitamin D3 in the skin, are not significantly transported in the circulation. Instead, they undergo hydrolysis to release free Vitamin D3, which then enters the bloodstream. Therefore, a direct comparative analysis of the circulatory transport of various Vitamin D esters is not physiologically relevant. This guide focuses on the well-established transport mechanisms of the major non-esterified Vitamin D metabolites.
The transport of Vitamin D and its metabolites in the circulation is a critical determinant of its bioavailability and physiological function. This process is primarily mediated by two proteins: the Vitamin D-binding protein (DBP) and, to a lesser extent, albumin. The binding affinity of these proteins for different Vitamin D metabolites varies, which in turn influences their plasma half-life and delivery to target tissues.
Comparative Analysis of Circulating Vitamin D Metabolites
The following tables summarize the key quantitative parameters for the transport of the major circulating forms of Vitamin D.
Table 1: Binding Affinity of Vitamin D Metabolites to Transport Proteins
| Metabolite | Transport Protein | Binding Affinity (Ka, M⁻¹) | Key Findings |
| Vitamin D3 (Cholecalciferol) | DBP | ~4 x 10⁷[1] | Lower affinity compared to its hydroxylated metabolites. |
| Albumin | Low | Binds with much lower affinity than DBP. | |
| 25-hydroxyvitamin D3 (25(OH)D3) | DBP | ~5 x 10⁸[1] | High affinity, making it the main circulating form with a long half-life. |
| Albumin | Low | Approximately 15% of circulating 25(OH)D is bound to albumin.[1] | |
| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | DBP | ~4 x 10⁷[1] | Lower affinity than 25(OH)D3, contributing to a shorter half-life. |
| Albumin | Low | A small fraction is bound to albumin. | |
| 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) | DBP | ~5 x 10⁸[1] | Affinity is comparable to or slightly higher than 25(OH)D3. |
| Albumin | Low | Primarily transported by DBP. | |
| Vitamin D2 Metabolites | DBP | Lower than D3 metabolites | DBP binds Vitamin D2 and its metabolites with a lower affinity compared to the D3 forms. |
Table 2: Plasma Half-Life and Bioavailability of Vitamin D Metabolites
| Metabolite | Plasma Half-Life | Bioavailability | Key Factors Influencing Bioavailability |
| Vitamin D3 (Cholecalciferol) | ~24 hours | Good | Orally administered Vitamin D3 is initially transported by chylomicrons and lipoproteins. |
| 25-hydroxyvitamin D3 (25(OH)D3) | ~2-3 weeks | High | Long half-life is due to high binding affinity to DBP. |
| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | ~4-6 hours | Tightly regulated | Short half-life reflects its role as a potent, hormonally active form. |
| Vitamin D2 (Ergocalciferol) | Shorter than D3 | Generally considered less potent than D3 in raising and maintaining serum 25(OH)D levels. | Lower binding affinity of its metabolites to DBP leads to faster clearance. |
The Role of Vitamin D Esters: A Precursor to Circulatory Transport
Following UVB exposure, 7-dehydrocholesterol in the skin is converted to pre-vitamin D3, which then isomerizes to Vitamin D3. A significant portion of this Vitamin D3 is esterified with fatty acids, creating a storage form within the skin. This esterified Vitamin D3 is not directly released into the circulation in significant amounts. Instead, it is hydrolyzed by esterases to release free Vitamin D3, which is then transported into the bloodstream, primarily bound to DBP.
The experimental workflow for investigating the transport of Vitamin D from the skin is depicted below.
Circulatory Transport of Non-Esterified Vitamin D Metabolites
Once in the circulation, Vitamin D undergoes two primary hydroxylation steps to become biologically active. The transport of these metabolites is a dynamic process governed by their affinity for DBP and albumin.
Experimental Protocols
1. Determination of Binding Affinity
-
Method: Competitive binding assays are commonly employed. These assays involve incubating a fixed amount of purified DBP or albumin with a radiolabeled Vitamin D metabolite (e.g., ³H-25(OH)D3) and varying concentrations of the unlabeled competitor metabolite.
-
Procedure:
-
Purified DBP or albumin is incubated with a tracer amount of radiolabeled Vitamin D metabolite.
-
Increasing concentrations of unlabeled Vitamin D metabolites are added to compete for binding to the transport protein.
-
The bound and free radiolabeled metabolites are separated using techniques like charcoal adsorption or size-exclusion chromatography.
-
The amount of bound radioactivity is measured, and the data are used to construct a competition curve.
-
Scatchard analysis is then performed on the competition data to determine the binding affinity (Ka) and the number of binding sites.
-
2. Measurement of Plasma Half-Life
-
Method: Tracer studies using isotopically labeled Vitamin D metabolites are the gold standard for determining plasma half-life.
-
Procedure:
-
A known amount of a stable isotope-labeled Vitamin D metabolite (e.g., deuterated 25(OH)D3) is administered to the subject, either orally or intravenously.
-
Serial blood samples are collected over a period of time (days to weeks).
-
The concentrations of both the labeled and unlabeled metabolites in the plasma are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The decline in the concentration of the labeled metabolite over time is plotted, and pharmacokinetic modeling is used to calculate the plasma half-life.
-
3. Quantification of Vitamin D Metabolites in Plasma
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and specific quantification of various Vitamin D metabolites.
-
Procedure:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation to release the bound Vitamin D metabolites, followed by liquid-liquid extraction or solid-phase extraction to isolate and concentrate the metabolites.
-
Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.
-
Conclusion
The circulatory transport of Vitamin D is a complex process dominated by the non-esterified metabolites and their interaction with DBP and albumin. While Vitamin D esters serve as an important storage form in the skin, current evidence indicates they are hydrolyzed before entering the circulation and thus do not play a direct role in transport. The binding affinity of DBP for different Vitamin D metabolites is a key determinant of their plasma half-life and bioavailability. Understanding these transport dynamics is crucial for researchers and drug development professionals working on Vitamin D-related therapies and supplementation strategies. The methodologies outlined in this guide provide a framework for the accurate assessment of these critical parameters.
References
The Synergistic Potential of Vitamin D3 Derivatives in Oncology: A Comparative Guide
The active form of vitamin D3, calcitriol, and its synthetic analogs are emerging as potent allies in the fight against cancer. Beyond their well-established role in calcium homeostasis, these compounds exhibit significant antitumor properties, including the induction of cell cycle arrest, apoptosis, and differentiation. Notably, their efficacy is substantially amplified when combined with a diverse range of conventional and emerging cancer therapies. This guide provides a comparative overview of the cooperative antitumor effects of Vitamin D3 derivatives with other compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The preclinical and clinical evidence supporting the use of Vitamin D3 derivatives in combination cancer therapy is growing. These compounds have been shown to act synergistically with various treatments, including chemotherapy, radiation therapy, targeted therapy, and even natural compounds.[1] This synergy not only enhances the therapeutic efficacy but also holds the potential to reduce the required doses of cytotoxic agents, thereby mitigating their associated side effects.
Cooperation with Chemotherapeutic Agents
Vitamin D3 derivatives have demonstrated synergistic or additive effects with a broad spectrum of chemotherapeutic drugs across various cancer models.[2] The mechanisms underlying this cooperation are multifaceted and often involve the modulation of key signaling pathways that control cell survival and death.
Paclitaxel
The combination of calcitriol and paclitaxel has shown significant synergistic antitumor activity in both in vitro and in vivo models of squamous cell carcinoma and prostate cancer.[3][4] Pre-treatment with calcitriol enhances paclitaxel-induced apoptosis.[3][4] Mechanistically, this synergy is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulator p21.[3]
Table 1: Synergistic Effects of Calcitriol and Paclitaxel on Cancer Cell Lines
| Cell Line | Treatment | Outcome | Reference |
| SCCVII/SF (Murine Squamous Cell Carcinoma) | Calcitriol + Paclitaxel | Significant reduction in clonogenic survival compared to either agent alone. | [3] |
| PC-3 (Human Prostatic Adenocarcinoma) | Calcitriol + Paclitaxel | Synergistic interaction leading to reduced clonogenic survival and enhanced tumor growth inhibition in vivo. | [3][4] |
| MCF-7 (Human Breast Cancer) | Calcitriol + Paclitaxel | Enhanced cytotoxic effect and reduction in ALDH1, a cancer stem cell marker. | [5] |
Platinum-Based Agents (Cisplatin and Carboplatin)
Calcitriol has been shown to enhance the growth-inhibitory effects of both cisplatin and carboplatin in breast and prostate cancer cell lines.[6] This potentiation of antitumor activity suggests a broader applicability of Vitamin D3 derivatives in combination with DNA-damaging agents.
Other Chemotherapeutic Agents
The synergistic potential of Vitamin D3 derivatives extends to other classes of chemotherapeutic agents, including:
-
Doxorubicin: Additive enhancement of antitumor effects in breast cancer cells.[6]
-
Gemcitabine: Synergistic promotion of anti-proliferative effects and caspase-dependent apoptosis in human bladder cancer models.[6]
-
Antimetabolites (5-fluorouracil, cytarabine, hydroxyurea): Potentiation of anti-tumor activities.[7]
Synergy with Targeted Therapies and Other Compounds
The cooperative antitumor effects of Vitamin D3 derivatives are not limited to traditional chemotherapy. Significant synergy has also been observed with targeted therapies, natural compounds, and other agents.
Tyrosine Kinase Inhibitors (TKIs)
In non-small cell lung cancer models, Vitamin D compounds have been shown to potentiate the anticancer and anti-angiogenic activity of TKIs like imatinib and sunitinib, especially when used in a triple combination with cytostatics such as docetaxel.[8] This suggests a role for Vitamin D3 derivatives in overcoming resistance to targeted therapies.
Natural Compounds
-
Rosemary Preparations (Carnosic Acid): Carnosic acid, a major polyphenol in rosemary, synergistically potentiates the differentiating and antiproliferative effects of 1,25D3 and its low-calcemic analog, Ro25-4020, in myeloid leukemia cells.[9][10] This combination has shown strong cooperative inhibition of tumor growth in vivo without inducing hypercalcemia.[9][10]
-
Curcumin: The combination of calcitriol and curcumin, particularly in a triple therapy with paclitaxel, has demonstrated synergistic cytotoxic interaction and enhanced apoptotic potential in breast cancer cells.[5]
Other Compounds
Dexamethasone, nonsteroidal anti-inflammatory drugs (NSAIDs), and inhibitors of cytochrome P450 enzymes (like ketoconazole) have also been shown to increase the differentiation-inducing and antiproliferative activities of Vitamin D3 and its analogs.[11][12]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Clonogenic Assay
The clonogenic assay is a fundamental method to determine the reproductive viability of single cells after treatment.
Protocol:
-
Cell Seeding: Plate a known number of single cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: After allowing the cells to attach overnight, treat them with the desired concentrations of the Vitamin D3 derivative, the partner compound, or the combination. A control group with vehicle treatment is essential.
-
Incubation: Incubate the plates for a period that allows for the formation of visible colonies (typically 7-14 days), depending on the cell line's doubling time.
-
Fixation and Staining: After incubation, wash the colonies with phosphate-buffered saline (PBS), fix them with a methanol/acetic acid solution, and stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the control group.
In Vivo Tumor Growth Inhibition Studies
Animal models are crucial for evaluating the in vivo efficacy of combination therapies.
Protocol:
-
Tumor Cell Implantation: Inject a specific number of cancer cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment Administration: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, Vitamin D3 derivative alone, partner compound alone, and the combination. Administer the treatments according to a predefined schedule (e.g., intraperitoneal injections or oral gavage).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Data Analysis: Calculate the tumor volume using the formula: (Length x Width²)/2. Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Visualizing the Mechanisms of Action
To better understand the complex interactions at a molecular level, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating antitumor cooperation.
Caption: Key signaling pathways modulated by Vitamin D3 derivatives.
Conclusion
The evidence strongly suggests that Vitamin D3 derivatives can serve as valuable adjuncts in cancer therapy, enhancing the efficacy of a wide range of anticancer agents. The synergistic interactions observed in numerous preclinical models warrant further investigation in well-designed clinical trials.[6][7] The ability of these compounds to modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation provides a strong rationale for their inclusion in combination treatment regimens. For researchers and drug development professionals, the exploration of novel combinations involving Vitamin D3 analogs, particularly those with reduced calcemic side effects, represents a promising avenue for developing more effective and less toxic cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Calcitriol (1,25-dihydroxycholecalciferol) enhances paclitaxel antitumor activity in vitro and in vivo and accelerates paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin D in combination cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D in combination cancer treatment [jcancer.org]
- 8. Vitamin D derivatives potentiate the anticancer and anti-angiogenic activity of tyrosine kinase inhibitors in combination with cytostatic drugs in an A549 non-small cell lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cooperative antitumor effects of vitamin D3 derivatives and rosemary preparations in a mouse model of myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperative antitumor effects of vitamin D3 derivatives and rosemary preparations in a mouse model of myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement by other compounds of the anti-cancer activity of vitamin D(3) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparison of different oral supplement delivery systems for Vitamin D
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of Vitamin D deficiency has intensified the focus on optimizing oral supplementation strategies. The effectiveness of a Vitamin D supplement is not solely dependent on the dosage but is critically influenced by its delivery system, which governs its stability, bioavailability, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of various oral supplement delivery systems for Vitamin D, supported by experimental data, to aid researchers and professionals in the development and selection of superior formulations.
I. Comparative Analysis of Bioavailability
The bioavailability of Vitamin D is a critical performance metric, reflecting the extent and rate at which the active form reaches systemic circulation. The following tables summarize quantitative data from various studies comparing different oral delivery systems.
Table 1: Bioavailability Comparison of Microencapsulated, Micellized, and Oil-Based Vitamin D3
| Delivery System | Mean AUC (nmol·day/L) | Relative Bioavailability (vs. Oil-based) | Peak Concentration (Cmax) (nmol/L) | Time to Peak (Tmax) | Reference |
| Microencapsulated | 2651.00 | 1.24 | 335.4 | 7 days | [1] |
| Oil-based | 2135.60 | 1.00 | 236.1 | 7 days | [1] |
| Micellized | 1378.45 | 0.65 | 216.4 | 7 days | [1] |
Table 2: Bioavailability Comparison of Nanoemulsion and Soft Gelatin Capsules
| Delivery System | Mean AUC₀₋₁₂₀h (ng·h/mL) | Relative Bioavailability (vs. Soft Gelatin) | Peak Concentration (Cmax) (ng/mL) | Reference |
| Nanoemulsion | Data indicates 36% higher bioavailability | 1.36 | 43% higher than soft gelatin | [2] |
| Soft Gelatin Capsules | Baseline for comparison | 1.00 | Baseline for comparison | [2] |
Table 3: Bioavailability Comparison of Liposomal and Oil-Based Vitamin D3
| Delivery System | Change in 25(OH)D Levels (30 days, 5,000 IU/day) | Absorption Rate (1/min) | Notes | Reference |
| Liposomal | 73% increase (112% in deficient individuals) | 4.01 x 10⁻⁴ | 4-5 times greater bioavailability based on AUC | [3] |
| Oil-based | 16% increase | 7.03 x 10⁻⁵ | Slower absorption rate | [3] |
II. Emerging Nanoparticle-Based Delivery Systems: SLNs and NLCs
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) represent a new frontier in enhancing the oral delivery of lipophilic compounds like Vitamin D. These systems offer improved stability and the potential for enhanced bioavailability.
-
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, which can protect the encapsulated Vitamin D from degradation and control its release.
-
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, created by blending solid and liquid lipids. This unstructured solid lipid core provides more space for drug loading and can reduce the potential for drug expulsion during storage.
While direct, head-to-head clinical trials comparing SLNs and NLCs with all other oral forms are still emerging, preclinical and in vitro studies show significant promise. For instance, Vitamin D3 incorporated into NLCs has demonstrated enhanced intestinal absorption in animal models[4]. NLCs have also been shown to protect Vitamin D3 in acidic conditions, simulating the stomach environment, and release it in simulated intestinal fluid, suggesting a promising mechanism for improved oral bioavailability[5].
III. Experimental Protocols
A. In Vivo Bioavailability Study Protocol
A common experimental design to assess the bioavailability of different Vitamin D formulations involves the following key steps:
-
Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include baseline Vitamin D deficiency or sufficiency (depending on the study's objective), malabsorption syndromes, and use of medications known to interfere with Vitamin D metabolism.
-
Study Design: A randomized, crossover, or parallel-group design is typically employed. In a crossover design, each participant receives each formulation with a washout period in between to eliminate carry-over effects.
-
Dosage and Administration: A single, high dose of Vitamin D3 (e.g., 60,000 IU) is administered to the participants under fasting conditions.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., baseline, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours) post-administration.
-
Bioanalysis: Serum or plasma concentrations of the parent Vitamin D3 (cholecalciferol) and/or its primary metabolite, 25-hydroxyvitamin D [25(OH)D], are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the concentration-time data:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the different formulations to determine if there are any significant differences in bioavailability.
B. Stability-Indicating HPLC Method for Vitamin D3
To ensure the quality and shelf-life of Vitamin D supplements, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water is common. The exact ratio is optimized to achieve good separation of Vitamin D3 from its degradation products[6][7].
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Vitamin D3, which is approximately 265 nm[8].
-
-
Sample Preparation:
-
Solid Dosage Forms (Tablets/Capsules): The supplement is dissolved in a suitable organic solvent (e.g., methanol or ethanol), sonicated to ensure complete dissolution, and then filtered before injection into the HPLC system[9].
-
Oil-based Formulations: The sample is diluted with an appropriate organic solvent to the desired concentration.
-
-
Forced Degradation (Stress) Studies: To validate the stability-indicating nature of the method, the supplement is subjected to various stress conditions to induce degradation:
-
Acid and Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.
-
Oxidation: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposure to UV light. The HPLC method must be able to separate the intact Vitamin D3 peak from all the degradation product peaks, demonstrating its specificity[6][7].
-
IV. Visualizations
A. Signaling Pathway of Vitamin D Absorption and Metabolism
References
- 1. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 2. Bioavailability of nanoemulsion formulations vs conventional fat soluble preparations of cholecalciferol (D3) – An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D3-Loaded Nanostructured Lipid Carriers as a Potential Approach for Fortifying Food Beverages; in Vitro and in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of nanostructured lipid carriers for the encapsulation and controlled release of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Potency of Vitamin D3 and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of Vitamin D3 (cholecalciferol) and its primary metabolites, 25-hydroxyvitamin D3 (calcifediol) and 1,25-dihydroxyvitamin D3 (calcitriol). The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction to Vitamin D Metabolism
Vitamin D3 is a prohormone that undergoes a two-step hydroxylation process to become biologically active. Initially synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources, cholecalciferol is transported to the liver. There, it is hydroxylated to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D and a key indicator of an individual's vitamin D status. The final activation step occurs primarily in the kidneys, where calcifediol is converted to 1,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D.[1][2] This intricate metabolic cascade gives rise to molecules with distinct biological potencies and functions.
Signaling Pathway
The biological effects of calcitriol are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. Upon binding to calcitriol, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][5] This binding initiates the transcription of genes involved in a wide array of physiological processes, including calcium and phosphate homeostasis, immune modulation, and cell proliferation and differentiation.[5]
Figure 1: Vitamin D3 metabolic activation and signaling pathway.
Comparative Potency
The relative potency of Vitamin D3 and its metabolites is determined by several factors, including their affinity for the Vitamin D Binding Protein (DBP), their metabolic clearance rate, and their binding affinity to the VDR.
| Compound | Common Name | Primary Role | VDR Binding Affinity | Biological Potency | Half-life |
| Vitamin D3 | Cholecalciferol | Prohormone | Very Low | Low | 24 hours |
| 25(OH)D3 | Calcifediol | Major Circulating Form | Low | Intermediate | 2-3 weeks[1] |
| 1,25(OH)2D3 | Calcitriol | Active Hormone | High | High | 4-6 hours[1] |
Table 1: Comparative Properties of Vitamin D3 and its Metabolites
Vitamin D3 (Cholecalciferol)
As a prohormone, Vitamin D3 itself has minimal biological activity. Its potency is entirely dependent on its conversion to calcifediol and subsequently to calcitriol.
25-Hydroxyvitamin D3 (Calcifediol)
Calcifediol is the primary storage and transport form of vitamin D. While it has a lower affinity for the VDR compared to calcitriol, its significantly higher and more stable serum concentrations mean it can exert some biological effects. Studies have shown that calcifediol is more potent than cholecalciferol in raising serum 25(OH)D levels.[6][7] On a weight basis, calcifediol is estimated to be 3 to 6 times more potent than Vitamin D3.[7]
1,25-Dihydroxyvitamin D3 (Calcitriol)
Calcitriol is the most potent metabolite of Vitamin D3.[8] It exhibits the highest binding affinity for the VDR and is directly responsible for mediating most of the genomic effects of vitamin D. Due to its high potency, its production is tightly regulated.
| Parameter | Vitamin D3 (Cholecalciferol) | 25(OH)D3 (Calcifediol) | 1,25(OH)2D3 (Calcitriol) | Reference |
| Relative VDR Binding Affinity | ~0.1% | ~1% | 100% | Estimated from multiple sources |
| Calcium Absorption Potency | Low | Intermediate | High | [9] |
| Gene Expression Induction (e.g., CYP24A1) | Low | Intermediate | High |
Table 2: Quantitative Comparison of Biological Activity
Experimental Protocols
Detailed methodologies for key experiments used to assess the potency of Vitamin D3 and its metabolites are provided below.
Quantification of Vitamin D Metabolites in Serum by LC-MS/MS
This method is considered the gold standard for accurately measuring concentrations of Vitamin D3 and its metabolites.
Figure 2: Workflow for LC-MS/MS quantification of vitamin D metabolites.
Protocol:
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard.
-
Precipitate proteins by adding zinc sulfate followed by methanol.
-
Centrifuge the sample and transfer the supernatant.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) or supported liquid extraction (SLE) to isolate the vitamin D metabolites.
-
-
Derivatization (Optional but recommended for enhancing sensitivity for certain metabolites):
-
Derivatize the extracted metabolites, for instance, using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Separate the metabolites using a suitable column (e.g., C18 or phenyl).
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) in positive ion mode.
-
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay measures the relative affinity of Vitamin D3 and its metabolites for the VDR.
Protocol:
-
Reagent Preparation:
-
Prepare a source of VDR (e.g., recombinant human VDR).
-
Use a radiolabeled ligand with high affinity for the VDR (e.g., [³H]1,25(OH)2D3).
-
Prepare serial dilutions of the unlabeled competitor compounds (Vitamin D3, calcifediol, calcitriol).
-
-
Assay Procedure:
-
Incubate the VDR with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor compounds.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the VDR-bound from the free radioligand (e.g., using filtration or scintillation proximity assay).
-
Quantify the amount of bound radioligand.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Gene Expression Analysis using Real-Time Quantitative PCR (qPCR)
This experiment assesses the ability of Vitamin D3 and its metabolites to induce the expression of VDR target genes, such as CYP24A1.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses the VDR (e.g., human keratinocytes, MCF-7 breast cancer cells).
-
Treat the cells with varying concentrations of Vitamin D3, calcifediol, and calcitriol for a specified period (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using primers specific for a VDR target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Conclusion
The experimental evidence conclusively demonstrates a clear hierarchy in the potency of Vitamin D3 and its metabolites. Calcitriol is the most biologically active form, exhibiting the highest affinity for the VDR and the most potent effects on gene expression and calcium metabolism. Calcifediol, while less potent than calcitriol, is more effective than its precursor, Vitamin D3, at raising serum 25(OH)D levels and can exert biological effects. Vitamin D3 serves as the essential prohormone, with its potency being entirely reliant on its metabolic conversion. This comparative understanding is crucial for researchers and clinicians in the fields of endocrinology, nutrition, and drug development for the rational design of therapeutic strategies and supplementation regimens.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. idtdna.com [idtdna.com]
- 8. Effect of vitamin D3 on duodenal calcium absorption in vivo during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse Regulation of Vitamin D Receptor Gene Expression by 1,25-Dihydroxyvitamin D and ATRA in Murine and Human Blood Cells at Early Stages of Their Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Vitamin D3 Octanoate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Vitamin D3 Octanoate, a derivative of Vitamin D3 used in various research applications. Adherence to these guidelines will help mitigate risks, ensure a safe laboratory environment, and prevent environmental contamination.
Hazard Assessment and Regulatory Context
This compound is a chemical compound for which comprehensive hazard information may not be fully available. The Safety Data Sheet (SDS) for this compound indicates that it can be incinerated. As with any laboratory chemical, it is crucial to handle it with care and to follow established safety protocols. All chemical waste disposal is highly regulated by environmental protection agencies.[1] Laboratories are responsible for the proper accumulation, labeling, storage, and disposal of the hazardous waste they generate.[1] Under no circumstances should hazardous wastes be discharged into the environment through sinks, regular trash, or evaporation.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal and spill cleanup, appropriate personal protective equipment must be worn to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[3] | To prevent direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards.[3] | To protect eyes from splashes and aerosols. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Generally not required for small quantities under normal laboratory conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if exposure limits are exceeded.[4] | To prevent inhalation of airborne particles or aerosols. |
Spill Management Protocol
In the event of a small spill of this compound, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the material using an absorbent, inert material (e.g., sand, vermiculite). For solid spills, gently sweep or scoop the material to avoid creating dust.
-
Collection: Carefully collect the spilled material and absorbent into a designated, sealable waste container.
-
Decontamination: Clean the spill area with soap and water, and then decontaminate with an appropriate laboratory disinfectant.
-
Waste Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration through a licensed hazardous waste disposal facility.[3] Do not attempt to chemically neutralize the compound unless a specifically validated protocol is available and approved by your institution's Environmental Health and Safety (EHS) department.
-
Waste Collection:
-
Container Labeling:
-
Waste Storage:
-
Requesting Disposal:
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded or reused.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or isopropanol) at least three times.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected depending on local regulations.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface Label: Completely remove or deface the original product label.[2]
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for solid waste. Rinsed and dried glass bottles should be placed in designated glass disposal containers.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
